m-Isobutyl Ibuprofen
説明
Structure
3D Structure
特性
IUPAC Name |
2-[3-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKLYXPBKITCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66622-47-7 | |
| Record name | 2-(3-Isobutylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066622477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-ISOBUTYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL536872H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to m-Isobutyl Ibuprofen: Chemical Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Isobutyl Ibuprofen (B1674241), systematically named 2-(3-isobutylphenyl)propanoic acid, is recognized primarily as a process-related impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1] Ibuprofen's therapeutic properties are attributed to the (S)-enantiomer of the para-isomer, (S)-2-(4-isobutylphenyl)propanoic acid. The presence of positional isomers such as m-Isobutyl Ibuprofen is a critical quality attribute that must be monitored and controlled in the manufacturing of Ibuprofen to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic pathway, and an analytical methodology for the identification and quantification of this compound.
Chemical Structure and Properties
This compound is a positional isomer of Ibuprofen, where the isobutyl group is attached to the meta-position of the phenyl ring instead of the para-position.
Chemical Structure
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3-isobutylphenyl)propanoic acid | [2][3] |
| Synonyms | This compound, Ibuprofen Impurity A | [1] |
| CAS Number | 66622-47-7 | [1] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| Physical State | Oil | [1] |
| Solubility | Soluble in Acetonitrile and DMSO | [1] |
| Boiling Point | Not experimentally determined (Predicted values vary) | [4] |
| Density | Not experimentally determined (Predicted values vary) | [4] |
| pKa | Not experimentally determined (Predicted values are similar to Ibuprofen's pKa of ~4.85) | [5] |
Synthesis of this compound
A specific, detailed experimental protocol for the targeted synthesis of this compound is not widely reported in the scientific literature, as it is primarily considered an impurity. However, its formation can be understood as a side product of the classical Ibuprofen synthesis, which typically involves the Friedel-Crafts acylation of isobutylbenzene.
The isobutyl group is an ortho-, para-directing group in electrophilic aromatic substitution. However, under certain reaction conditions, a small percentage of the meta-isomer can be formed. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Detailed Methodology (Inferred)
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with an acylating agent such as propionyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). While the major product will be the para-substituted propiophenone, a smaller amount of the meta-substituted isomer will also be formed. The ratio of isomers can be influenced by reaction temperature, solvent, and the specific Lewis acid used.
-
Subsequent Conversion to Carboxylic Acid: The resulting ketone mixture would then need to be converted to the corresponding carboxylic acids. One possible route is the Willgerodt-Kindler reaction, where the aryl alkyl ketone is heated with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.
-
Isolation and Purification: The final step would involve the separation of the meta-isomer from the more abundant para-isomer and other impurities. This would likely be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Analytical Methodology
The analysis of this compound is typically performed as part of the impurity profiling of Ibuprofen. A stability-indicating HPLC method is commonly employed for this purpose.
Experimental Protocol: Reversed-Phase HPLC
The following protocol is based on methodologies developed for the analysis of Ibuprofen and its impurities.[6][7][8]
| Parameter | Condition |
| Chromatographic Column | Poroshell HPH-C18, 150 x 4.6 mm, 4 µm particle size, or equivalent |
| Mobile Phase | A gradient mixture of 0.1% phosphoric acid in water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Standard Preparation | A solution of this compound reference standard in the mobile phase. |
| Sample Preparation | The Ibuprofen sample is dissolved in the mobile phase to a known concentration. |
This method is effective in separating this compound from the main Ibuprofen peak and other related substances.[6][7][8]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products.[6][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the specific biological activity and signaling pathways of this compound. Its primary relevance in the pharmaceutical context is as an impurity that needs to be controlled. The extensive research on the mechanism of action of Ibuprofen, which involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), has been focused on the para-isomer.[10] It is plausible that the meta-isomer may have some COX inhibitory activity, but this has not been well-characterized.
The diagram below illustrates the generally understood signaling pathway for Ibuprofen, which is presumed to be the target pathway for any potential biological activity of its isomers.
Caption: Simplified signaling pathway of Ibuprofen's action.
Conclusion
This compound is a critical impurity to monitor in the production of pharmaceutical-grade Ibuprofen. While detailed experimental data on its physicochemical properties and a targeted synthetic route are scarce, a logical understanding of its formation and analytical determination can be derived from the extensive literature on Ibuprofen. The information provided in this technical guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ibuprofen. Further research into the specific biological activity of this and other Ibuprofen-related impurities would be beneficial for a more complete understanding of the safety profile of the final drug product.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-(3-Isobutylphenyl)propionic acid, (R)- | C13H18O2 | CID 13174443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-(3-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9794278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
Synthesis Pathways for Ibuprofen: An In-depth Technical Guide
A Note on Isomer Specificity: This guide details the synthesis of 2-(4-isobutylphenyl)propionic acid, the common nonsteroidal anti-inflammatory drug (NSAID) known as ibuprofen (B1674241). The user's request specified "meta-isobutyl Ibuprofen." However, the isobutyl group is an ortho, para director in the key electrophilic aromatic substitution step (Friedel-Crafts acylation) used in most ibuprofen syntheses. This directing effect, coupled with steric hindrance at the ortho position, strongly favors the formation of the para-substituted product.[1] Synthesis of the meta-isomer is not favored under these standard conditions and is not widely reported in the scientific literature. Therefore, this document will focus on the well-established and industrially significant synthesis of para-isobutyl ibuprofen.
This technical guide provides a comprehensive overview of the primary synthesis pathways for ibuprofen, targeting researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic routes.
Overview of Major Synthetic Routes
The commercial production of ibuprofen has been dominated by two main processes: the Boots process and the Boots-Hoechst-Celanese (BHC) process. While the Boots process was the original method, the BHC process is a greener and more atom-economical alternative.[2][3] Both pathways typically begin with the Friedel-Crafts acylation of isobutylbenzene (B155976).[1][2]
The Boots Process
Developed by the Boots Pure Drug Company, this is a six-step synthesis.[2] Although historically significant, its lower atom economy of around 40% has led to it being largely superseded by the BHC process.[3] The key intermediate in this process is 4'-isobutylacetophenone (B122872).[1]
The BHC (Boots-Hoechst-Celanese) Process
The BHC process is a three-step synthesis lauded for its improved efficiency and reduced environmental impact, boasting an atom economy of approximately 77-80%.[3] This "green" synthesis also starts with 4'-isobutylacetophenone but proceeds through a more direct route to ibuprofen.[3]
Key Synthetic Step: Friedel-Crafts Acylation of Isobutylbenzene
The initial and crucial step in most ibuprofen syntheses is the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone.[1][2] This reaction involves the introduction of an acetyl group onto the aromatic ring of isobutylbenzene.[1]
Experimental Protocol: Friedel-Crafts Acylation with Aluminum Chloride
This protocol describes a common laboratory-scale synthesis of 4'-isobutylacetophenone using aluminum chloride as a catalyst.
Materials:
-
Isobutylbenzene
-
Acetic anhydride (B1165640)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 4M solution
-
Sodium hydroxide (B78521) (NaOH), 10% solution
-
Brine solution, 50%
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂).[4]
-
Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled and stirred suspension.[4]
-
Maintain the reaction at 0°C and stir for 45 minutes.[4]
-
After the stirring period, allow the solution to warm to room temperature.[4]
-
Quench the reaction by carefully adding it to a 4M hydrochloric acid (HCl) solution at 0°C.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[4]
-
Combine the organic layers and wash sequentially with 20 mL of 10% sodium hydroxide (NaOH), 20 mL of 50% brine solution, and 20 mL of water.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4'-isobutylacetophenone.[4]
Experimental Protocol: Friedel-Crafts Acylation with Zeolite Beta Catalyst (Greener Alternative)
This method utilizes a reusable solid acid catalyst, offering a more environmentally benign approach.
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Activated microcrystalline zeolite beta catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer, heating mantle, and dropping funnel under a nitrogen atmosphere, add isobutylbenzene (1.34 kg, 10 mol) and the activated microcrystalline zeolite beta catalyst (200 g).[5]
-
Begin stirring and heat the mixture to 130°C.[5]
-
Once the temperature is stable, add acetic anhydride (510 g, 5 mol) dropwise over 1 hour.[5]
-
Maintain the reaction at 130°C with vigorous stirring for 3-6 hours, monitoring the progress with Gas Chromatography (GC).[5]
-
Once complete, cool the mixture to room temperature and filter to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.[5]
-
Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.[5]
-
Filter off the drying agent and remove the solvent and unreacted starting materials by rotary evaporation. The crude product can be purified by vacuum distillation.[5]
Quantitative Data for Friedel-Crafts Acylation
| Parameter | AlCl₃ Method | Zeolite Beta Method |
| Catalyst | Aluminum Chloride | Zeolite Beta |
| Acylating Agent | Acetic Anhydride | Acetic Anhydride |
| Temperature | 0°C to Room Temp[4] | 130°C[5] |
| Reaction Time | 45 minutes[4] | 3-6 hours[5] |
| Yield | 25.6% (reported in a multi-step synthesis)[6] | High conversion (specific yield not stated)[5] |
Synthesis Pathway 1: The Boots Process
This six-step process converts 4'-isobutylacetophenone into ibuprofen.
The key transformations in the Boots process include a Darzens condensation, hydrolysis, decarboxylation, formation of an aldoxime, dehydration to a nitrile, and final hydrolysis to the carboxylic acid.[7]
Synthesis Pathway 2: The BHC "Green" Process
This more efficient, three-step process is the current industrial standard.[3]
Experimental Protocols for the BHC Process
Procedure: The purified 4'-isobutylacetophenone is reduced to 1-(4'-isobutylphenyl)ethanol in an autoclave at 30°C and a pressure of 7 bar for 1 hour using hydrogen in the presence of a 5% Pd/C catalyst.
Procedure:
-
In a high-pressure reactor, combine 1-(4-isobutylphenyl)ethanol with a palladium catalyst complex (e.g., palladium bis(triphenylphosphine) dichloro complex) in an acidic aqueous medium.[3]
-
Pressurize the reactor with carbon monoxide to at least 500 psig.[3]
-
Heat the reaction mixture to approximately 130°C with vigorous stirring.[3]
-
Monitor the reaction by measuring the uptake of carbon monoxide.[3]
-
Once the reaction is complete, cool the reactor and vent the excess carbon monoxide.[3]
-
The crude ibuprofen is then extracted and purified, typically by crystallization.[3]
Quantitative Data for the BHC Process
| Step | Reactant | Catalyst | Conditions | Yield |
| Hydrogenation | 4'-Isobutylacetophenone | 5% Pd/C | 30°C, 7 bar H₂ | 96.6% |
| Carbonylation | 1-(4-isobutylphenyl)ethanol | Palladium complex | ~130°C, >500 psig CO[3] | High (specific value varies) |
| Overall Atom Economy | ~77-80%[3] |
Alternative Laboratory Synthesis
An alternative multi-step synthesis suitable for a laboratory setting involves a Grignard reaction.[4][6]
Experimental Protocols for the Grignard Synthesis
Procedure: Ketone (4'-isobutylacetophenone) is reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to form 1-(4-isobutylphenyl)ethanol.[6]
Procedure: The alcohol is converted to 1-chloro-1-(4-isobutylphenyl)ethane by reacting with concentrated hydrochloric acid.[6] A solution of 1.0 mL of the alcohol is shaken with 20 mL of 12 M HCl for 3 minutes in a separatory funnel, followed by extraction with petroleum ether.[6]
Procedure: The alkyl chloride is reacted with magnesium turnings in an appropriate ether solvent to form the Grignard reagent. This is followed by bubbling carbon dioxide gas through the solution (carboxylation) and subsequent acidification to yield ibuprofen.[6]
Quantitative Data for a Reported Laboratory Grignard Synthesis
| Step | Yield |
| Friedel-Crafts Acylation | 25.6%[6] |
| Reduction | 6.8% (due to impure starting material)[6] |
| Chloride Substitution | 49.2%[6] |
| Grignard & Carboxylation | 24.6%[6] |
Conclusion
The synthesis of ibuprofen has evolved from the lengthy Boots process to the highly efficient and environmentally conscious BHC process. The core of these syntheses remains the Friedel-Crafts acylation of isobutylbenzene to produce the key intermediate, 4'-isobutylacetophenone. The choice of synthetic route in a research or industrial setting depends on factors such as scale, cost, and environmental considerations. The protocols and data presented here provide a technical foundation for professionals in the field of drug development and chemical synthesis.
References
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and antiproliferative properties of ibuprofen-oligo(3-hydroxybutyrate) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen Synthesis [doc.comsol.com]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 7. medicilon.com [medicilon.com]
Technical Guide: Characterization of 2-(3-Isobutylphenyl)propanoic Acid (CAS Number 66622-47-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for 2-(3-isobutylphenyl)propanoic acid, a chemical compound with the CAS number 66622-47-7. This molecule is a structural isomer of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and is often referred to as m-isobutyl ibuprofen or Ibuprofen Impurity A.[1][2][3] Understanding the physicochemical properties, analytical characterization, and biological activity of this compound is crucial for researchers in drug discovery, development, and quality control.
Physicochemical Properties
The fundamental physicochemical properties of 2-(3-isobutylphenyl)propanoic acid are summarized in the table below. These properties are essential for its handling, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Molecular Weight | 206.28 g/mol | [2][4] |
| Appearance | An oil | [1] |
| Solubility | Soluble in acetonitrile (B52724) and DMSO. Slightly soluble in chloroform (B151607) and methanol. | [1][5] |
| Predicted Boiling Point | 314.8 ± 11.0 °C | [2] |
| Predicted Density | 1.029 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.35 ± 0.10 | [2] |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublet and multiplet in the 0.9-2.5 ppm region), the aromatic protons (in the 7.0-7.3 ppm region, with splitting patterns indicative of meta-substitution), the methine proton of the propanoic acid moiety (a quartet around 3.7 ppm), and the methyl group of the propanoic acid moiety (a doublet around 1.5 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (around 180 ppm), the aromatic carbons, and the aliphatic carbons of the isobutyl and propanoic acid groups.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: [M]+ at m/z 206.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isobutyl side chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-H Stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of 2-(3-isobutylphenyl)propanoic acid.
Synthesis
Caption: A potential synthetic workflow for 2-(3-isobutylphenyl)propanoic acid.
Note: This is a generalized scheme, and reaction conditions would need to be optimized for the synthesis of the meta-isomer.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the analysis of ibuprofen and its impurities. The following is a general protocol that can be adapted for the quantification of 2-(3-isobutylphenyl)propanoic acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Caption: A typical experimental workflow for HPLC analysis.
Biological Activity
The biological activity of 2-(3-isobutylphenyl)propanoic acid is not as extensively studied as its para-isomer, ibuprofen. However, some potential activities have been suggested.
Cyclooxygenase (COX) Inhibition
Ibuprofen is a well-known non-selective inhibitor of both COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[7] It is plausible that 2-(3-isobutylphenyl)propanoic acid also possesses COX inhibitory activity due to its structural similarity to ibuprofen. However, the specific inhibitory potency and selectivity for COX-1 versus COX-2 for this meta-isomer have not been extensively reported.
Caption: The potential mechanism of action via COX inhibition.
Interleukin-8 (IL-8) Inhibition
There is a mention in the literature of this compound being a potential noncompetitive inhibitor of interleukin-8 (IL-8).[2] IL-8 is a chemokine that plays a crucial role in the inflammatory response by recruiting neutrophils to the site of inflammation. Inhibition of IL-8 or its receptors is a potential therapeutic strategy for various inflammatory diseases. Further research is needed to confirm and characterize the IL-8 inhibitory activity of 2-(3-isobutylphenyl)propanoic acid.
Caption: The potential mechanism of action via IL-8 inhibition.
Conclusion
2-(3-Isobutylphenyl)propanoic acid (CAS 66622-47-7) is an important compound for researchers in the pharmaceutical sciences, primarily due to its relationship with ibuprofen. This guide has summarized the available physicochemical data and provided an outline of the analytical and synthetic methodologies. While there is a clear need for more detailed public data on its spectral characterization and biological activity, this document serves as a valuable resource for initiating further research and development activities involving this compound. Researchers are encouraged to obtain a certified reference standard for accurate characterization and to conduct further studies to fully elucidate its pharmacological profile.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Origin of Ibuprofen Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ibuprofen (B1674241) Impurity A, a critical process-related impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its discovery, chemical identity, origins during synthesis and degradation, analytical methodologies for its detection and quantification, and established pharmacopeial limits.
Introduction to Ibuprofen Impurity A
Ibuprofen Impurity A is the common name for the positional isomer of ibuprofen, chemically identified as (2RS)-2-[3-(2-methylpropyl)phenyl]propanoic acid.[][2] Unlike the active pharmaceutical ingredient (API), ibuprofen, which is (2RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid, Impurity A has the isobutyl group at the meta position of the phenyl ring instead of the para position. Its presence in the final drug product is carefully controlled as per regulatory requirements.
Table 1: Chemical and Physical Properties of Ibuprofen Impurity A
| Property | Value |
| IUPAC Name | (2RS)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
| Synonyms | m-Isobutyl Ibuprofen; 2-(3-isobutylphenyl)propanoic acid |
| CAS Number | 66622-47-7 |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | Colorless Oil |
| Boiling Point | 314.8 ± 11.0 °C |
| Solubility | Slightly soluble in Chloroform and Methanol |
Discovery and Origin of Ibuprofen Impurity A
The discovery of Ibuprofen Impurity A is intrinsically linked to the manufacturing process of ibuprofen and the analytical methods developed to ensure its purity.
Origin in Chemical Synthesis
The primary origin of Ibuprofen Impurity A is as a byproduct during the Friedel-Crafts acylation of isobutylbenzene, a key step in the most common industrial syntheses of ibuprofen.[3] The isobutyl group is an ortho-, para-directing group due to its electron-donating nature.[4][5] Consequently, the acylation reaction predominantly yields the para-substituted product, which is the precursor to ibuprofen.
However, a small percentage of the meta-substituted product is also formed. This is because the directing effect is not completely exclusive, and side reactions can occur, leading to the formation of the meta-isomer. The ratio of para to meta (and ortho) isomers is influenced by reaction conditions such as the catalyst, solvent, and temperature.[]
Origin from Degradation
While the primary source of Impurity A is synthetic, forced degradation studies of ibuprofen have been conducted to understand its stability profile. These studies expose ibuprofen to stress conditions such as acid, base, oxidation, heat, and light. While these studies have identified various degradation products, primarily from the interaction of ibuprofen with excipients leading to ester formation, the formation of Impurity A through degradation of the final ibuprofen product is not a major pathway.[6][7] Its presence is almost exclusively attributed to the initial synthesis.
Quantitative Data and Pharmacopeial Limits
The control of Ibuprofen Impurity A is mandated by pharmacopeias to ensure the safety and efficacy of the drug product.
Table 2: Pharmacopeial Limits for Ibuprofen Impurity A
| Pharmacopeia | Impurity Designation | Specification Limit |
| European Pharmacopoeia (Ph. Eur.) | Impurity A | Not more than 1.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.15%)[8] |
| United States Pharmacopeia (USP) | Not individually specified with a limit for the 'A' isomer in the general impurity test. Overall limits for any individual impurity and total impurities apply. | Not more than 0.3% of any individual impurity is found, and the sum of all individual impurities found does not exceed 1.0%.[9] |
Experimental Protocols for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection and quantification of Ibuprofen Impurity A.
European Pharmacopoeia HPLC Method for Related Substances
This method is designed to separate ibuprofen from its known impurities, including Impurity A.
-
Chromatographic System:
-
Column: A stainless steel column (0.15 m x 4.6 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).
-
Mobile Phase A: Mix 0.5 volumes of phosphoric acid, 340 volumes of acetonitrile, and 660 volumes of water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 25 100 0 25 - 55 100 → 15 0 → 85 55 - 70 15 85 | 70 - 75 | 15 → 100 | 85 → 0 |
-
Flow Rate: 2 mL/min.
-
Detection: Spectrophotometer at 214 nm.
-
Injection Volume: 20 µL.
-
-
System Suitability:
-
The relative retention time of Impurity A with reference to ibuprofen (retention time = about 21 min) is approximately 0.9.[8]
-
Validated RP-HPLC Method for Ibuprofen and 17 Related Compounds
A comprehensive method has been developed and validated for the simultaneous determination of ibuprofen and 17 related compounds, including Impurity A.[10]
-
Chromatographic System:
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase A: 10 mM sodium phosphate (B84403) buffer at pH 6.9.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A specific gradient program is utilized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.
-
-
Validation Parameters:
-
The method was validated for system suitability, specificity, linearity, precision, accuracy, sensitivity, and robustness according to ICH guidelines.[10]
-
Conclusion
Ibuprofen Impurity A is a critical process-related impurity that arises from the Friedel-Crafts acylation step in ibuprofen synthesis. Its formation as a meta-isomer is a minor but consistent outcome of the ortho-, para-directing nature of the isobutyl group. Robust analytical methods, primarily HPLC, are established and validated for its control within strict pharmacopeial limits, ensuring the quality and safety of ibuprofen drug products. A thorough understanding of the origin and control of this impurity is essential for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of ibuprofen.
References
- 2. Ibuprofen EP Impurity A | 66622-47-7 | SynZeal [synzeal.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Chapter 12 notes [web.pdx.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemconnections.org [chemconnections.org]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of m-Isobutyl Ibuprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic analysis of m-isobutyl ibuprofen (B1674241), a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited availability of direct experimental spectra for m-isobutyl ibuprofen, this document focuses on a comparative analysis with its para-isomer, ibuprofen. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we predict and explain the expected spectral characteristics of the meta-isomer. This guide also includes standardized experimental protocols for these analytical techniques and visual workflows to aid in the understanding of the spectroscopic analysis process.
Introduction
Ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone in the management of pain and inflammation. During its synthesis and storage, various impurities can arise, one of which is the positional isomer, this compound or (2RS)-2-[3-(2-methylpropyl)phenyl]-propanoic acid.[1] The identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. Spectroscopic techniques, including NMR, MS, and IR, are powerful tools for the structural elucidation of these related substances. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.
Predicted Spectroscopic Data of this compound
While experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on the well-documented spectra of ibuprofen and the known effects of meta-substitution on aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct differences in the aromatic region compared to ibuprofen. The para-substitution in ibuprofen results in a characteristic AA'BB' system, often appearing as two doublets. In contrast, the meta-substitution in this compound will lead to a more complex splitting pattern for the aromatic protons due to their different chemical environments and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound vs. Ibuprofen
| Proton Assignment | Ibuprofen (para-isomer) δ (ppm) | This compound (meta-isomer) Predicted δ (ppm) | Predicted Multiplicity |
| Aromatic CH | ~7.10-7.25 | ~7.0-7.3 | Multiplet |
| CH-COOH | ~3.69 | ~3.69 | Quartet |
| CH₂-Ar | ~2.45 | ~2.45 | Doublet |
| CH(CH₃)₂ | ~1.84 | ~1.84 | Multiplet |
| CH(CH₃)₂ | ~0.89 | ~0.89 | Doublet |
| CH-CH ₃ | ~1.49 | ~1.49 | Doublet |
| COOH | Variable (Broad) | Variable (Broad) | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the change in substitution pattern. The symmetry of the para-substituted ring in ibuprofen results in fewer aromatic carbon signals than the less symmetrical meta-isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound vs. Ibuprofen
| Carbon Assignment | Ibuprofen (para-isomer) δ (ppm) | This compound (meta-isomer) Predicted δ (ppm) |
| COOH | ~181 | ~181 |
| Aromatic C (quaternary) | ~141, ~137 | ~142, ~138, ~129 |
| Aromatic CH | ~129, ~127 | ~128, ~127, ~126, ~125 |
| C H-COOH | ~45 | ~45 |
| C H₂-Ar | ~45 | ~45 |
| C H(CH₃)₂ | ~30 | ~30 |
| CH(C H₃)₂ | ~22 | ~22 |
| CH-C H₃ | ~18 | ~18 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to be very similar to that of ibuprofen, as they are isomers. The molecular ion peak ([M]⁺) should appear at an m/z of 206.3, corresponding to the molecular weight of the compound.[2] The fragmentation pattern is also anticipated to be similar, with characteristic fragments arising from the loss of the carboxylic acid group and cleavage of the isobutyl side chain.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 161 | [M - COOH]⁺ |
| 119 | [M - C₄H₉ - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy
The IR spectrum is primarily used to identify functional groups. The spectra of this compound and ibuprofen will be very similar, both showing a strong carbonyl (C=O) stretch from the carboxylic acid and a broad O-H stretch. The main difference will be in the out-of-plane C-H bending region, which is sensitive to the substitution pattern of the aromatic ring.[3]
Table 4: Key IR Absorptions for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (sp³) | 2850-3000 | Medium-Strong |
| C-H (aromatic) | 3000-3100 | Weak-Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium |
| C-H out-of-plane bending | 690-710 and 810-850 | Strong |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., KBr, NaCl).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to subtract its contribution from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: General workflow for spectroscopic analysis.
Caption: Logical flow for NMR data interpretation.
Conclusion
The spectroscopic analysis of this compound, while challenging due to the scarcity of direct experimental data, can be effectively approached through a comparative study with its well-characterized para-isomer, ibuprofen. By understanding the fundamental principles of NMR, MS, and IR spectroscopy, and the influence of substituent position on the benzene (B151609) ring, researchers can confidently predict and interpret the spectral data of this and other related impurities. The protocols and workflows provided in this guide serve as a valuable resource for scientists and professionals involved in drug development and quality control, ensuring the purity and safety of pharmaceutical products.
References
- 1. Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes | Academic Journals and Conferences [science2016.lp.edu.ua]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Physicochemical Characteristics of m-Isobutyl Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of m-Isobutyl Ibuprofen, an isomer and potential impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound, chemically known as α-methyl-3-(2-methylpropyl)-benzeneacetic acid or 2-(3-isobutylphenyl)propanoic acid, is a structural isomer of Ibuprofen.[2][3] While Ibuprofen is 2-(4-isobutylphenyl)propanoic acid, the 'm-' or meta- designation indicates the isobutyl group is at the third position of the phenyl ring relative to the propanoic acid side chain.[2] Understanding the characteristics of this compound is crucial for impurity profiling and ensuring the quality and safety of Ibuprofen drug products.
Physical and Chemical Properties
The following tables summarize the key physicochemical properties of this compound and provide a comparison with the well-characterized p-Isobutyl Ibuprofen (standard Ibuprofen).
Table 1: Physical Properties
| Property | This compound | p-Isobutyl Ibuprofen (Ibuprofen) |
| Physical State | Oil[2] | Colorless, crystalline solid[4] |
| Melting Point | Not applicable (Oil) | 75 to 78 °C[5] |
| Boiling Point | 314.8 ± 11.0 °C at 760 mmHg[6] | 157 °C at 4 mmHg |
| Density | 1.0 ± 0.1 g/cm³[6] | 1.03 g/cm³[5] |
| Solubility | Soluble in Acetonitrile and DMSO[2] | Practically insoluble in water (0.021 mg/mL at 20°C); very soluble in ethanol, methanol (B129727), acetone, chloroform, and ether.[5] |
| Index of Refraction | 1.519[6] | Not readily available |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[6] | Not readily available |
Table 2: Chemical and Pharmacokinetic Properties
| Property | This compound | p-Isobutyl Ibuprofen (Ibuprofen) |
| Molecular Formula | C₁₃H₁₈O₂[2][6] | C₁₃H₁₈O₂[5] |
| Molecular Weight | 206.281 g/mol [6] | 206.285 g/mol [5] |
| LogP (Octanol/Water Partition Coefficient) | 3.72[6] | 3.97[4] |
| pKa (Acid Dissociation Constant) | Not readily available | ~4.4 - 4.9 |
| Flash Point | 211.9 ± 14.4 °C[6] | Not readily available |
| Polar Surface Area (PSA) | 37.30 Ų[6] | 37.30 Ų |
Experimental Protocols
This section details the methodologies for determining key physicochemical parameters.
The capillary melting point method is a standard procedure for determining the melting point of a crystalline solid.[7]
-
Principle: A small, powdered sample of the pure compound is heated slowly at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. Impurities typically cause a depression and broadening of the melting point range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[8]
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[8]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
-
Replicates: The determination should be repeated at least twice to ensure consistency.
-
The shake-flask method is the gold standard for determining equilibrium solubility.[10]
-
Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the solute in the filtered solution is then determined analytically.
-
Apparatus: Constant temperature shaker bath, analytical balance, filtration system (e.g., syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Preparation: An excess of the solid or oil (solute) is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.[10]
-
Equilibration: The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved particles settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove all undissolved solute.[11] Centrifugation can be used prior to filtration if necessary.[11]
-
Analysis: The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as HPLC. Dilutions may be necessary to bring the concentration within the linear range of the assay.[11]
-
Verification: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[11]
-
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[12]
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
-
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette for titrant delivery.[12]
-
Procedure:
-
Solution Preparation: A known concentration of the drug is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low. The ionic strength is typically kept constant with a background electrolyte like KCl.[12]
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Titration: The solution is stirred continuously. For an acidic compound like Ibuprofen, a standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.[12] For a basic compound, a strong acid would be used.
-
Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.[12]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Multiple titrations should be performed to ensure reproducibility.[12]
-
The octanol-water partition coefficient (LogP) can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Principle: There is a linear relationship between the logarithm of the retention factor (k) of a compound on a nonpolar stationary phase (like C18) and its LogP value. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.
-
Apparatus: HPLC system with a reverse-phase column (e.g., C18), UV detector, and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Procedure:
-
Calibration: A series of reference compounds with known LogP values spanning a relevant range are injected into the HPLC system under isocratic conditions.[13]
-
Retention Time Measurement: The retention time (t_R) for each reference compound is recorded. The void time (t_0), the time it takes for an unretained compound to pass through the column, is also determined.
-
Calculate Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R - t_0) / t_0.
-
Generate Standard Curve: A standard curve is created by plotting the known LogP values of the reference compounds against their corresponding log(k) values. A linear regression analysis is performed to obtain the equation of the line.[13]
-
Analysis of Test Compound: The this compound sample is injected into the same HPLC system under identical conditions to measure its retention time.
-
LogP Calculation: The log(k) for this compound is calculated from its retention time. This value is then used in the linear regression equation from the standard curve to determine its LogP.[13]
-
Visualizations
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][15][16] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][17]
The following diagram illustrates the typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.
References
- 1. This compound | 66622-47-7 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:66622-47-7 | Chemsrc [chemsrc.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ClinPGx [clinpgx.org]
- 15. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 17. droracle.ai [droracle.ai]
Potential Biological Activity of m-Isobutyl Ibuprofen: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-isobutylphenyl)propanoic acid. Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the biological activity of ibuprofen and its isomers, with a specific focus on the potential activity of the lesser-known positional isomer, m-isobutyl ibuprofen (2-(3-isobutylphenyl)propanoic acid). Due to a lack of specific data on the m-isobutyl isomer, this document outlines the established biological pathways and experimental protocols used to characterize ibuprofen's activity, which are directly applicable to the evaluation of its meta-isomer. This guide is intended to serve as a foundational resource for researchers seeking to investigate the pharmacological profile of this compound.
Introduction
Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects through the inhibition of prostaglandin (B15479496) synthesis.[1][2] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is largely inactive but can be converted to the (S)-enantiomer in vivo.[3][4]
The position of the isobutyl group on the phenyl ring is a critical determinant of a molecule's interaction with its biological targets. While the pharmacology of the para-substituted isomer (ibuprofen) is well-documented, data on the meta-substituted isomer, this compound, is scarce. It has been noted as a potential impurity in commercial ibuprofen preparations. Understanding the biological activity of this positional isomer is crucial for a complete structure-activity relationship (SAR) profile and for identifying potential novel pharmacological properties.
This guide will detail the known mechanisms of action of ibuprofen, provide a hypothetical consideration of the potential activity of this compound based on SAR principles, and present detailed experimental protocols and data presentation formats to facilitate its investigation.
Mechanism of Action of Ibuprofen
The primary mechanism of action for ibuprofen is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[5][6]
-
COX-1 is a constitutively expressed enzyme involved in homeostatic functions such as gastric cytoprotection and platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
Inhibition of COX-2 leads to the desirable anti-inflammatory, analgesic, and antipyretic effects. Conversely, inhibition of COX-1 is associated with the common side effects of NSAIDs, such as gastrointestinal irritation and bleeding.
Beyond COX inhibition, ibuprofen's anti-inflammatory effects may also be mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response by inducing the transcription of pro-inflammatory genes.[7][8]
Signaling Pathways
The conversion of arachidonic acid to prostaglandins is a critical pathway in inflammation. The following diagram illustrates this cascade and the point of inhibition by ibuprofen.
The NF-κB pathway is a key regulator of inflammation. The diagram below provides a simplified overview of this pathway.
Quantitative Data for Ibuprofen Isomers
The following table summarizes the known in vitro inhibitory activity of ibuprofen enantiomers against COX-1 and COX-2. This data provides a benchmark for the evaluation of this compound.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| (S)-(+)-Ibuprofen | 15 | 35 | 0.43 |
| (R)-(-)-Ibuprofen | > 200 | > 200 | - |
| Racemic Ibuprofen | 18 | 45 | 0.40 |
Data compiled from various in vitro studies.
Potential Biological Activity of this compound: A Hypothesis
Based on the structure-activity relationships of arylpropionic acid NSAIDs, it is hypothesized that this compound may exhibit anti-inflammatory activity, although likely with a different potency and selectivity profile compared to ibuprofen. The α-methyl group on the propionic acid moiety is known to be important for anti-inflammatory activity.[9] The shift of the isobutyl group from the para to the meta position will alter the molecule's three-dimensional shape and electronic distribution, which could affect its binding affinity to the active sites of COX-1 and COX-2. It is plausible that this compound will be a less potent COX inhibitor than the para-isomer due to a less optimal fit in the enzyme's binding pocket. However, this structural change could also potentially lead to a more favorable COX-2 selectivity profile or novel off-target activities. Experimental validation is essential to confirm these hypotheses.
Experimental Protocols
The following protocols are standard methods for evaluating the anti-inflammatory potential of novel compounds and are recommended for the characterization of this compound.
In Vitro Assays
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE₂ is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference standards (ibuprofen, celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
PGE₂ ELISA kit
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference standards.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add the test compound or reference standard to the wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the PGE₂ concentration in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
This assay assesses the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
-
Principle: Macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are stimulated with LPS in the presence or absence of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured by ELISA.
-
Materials:
-
Macrophage cell line or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Determine the effect of the test compound on cytokine production.
-
In Vivo Assay
This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[10][11][12]
-
Principle: Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw. The increase in paw volume (edema) is measured over time. The anti-inflammatory effect of the test compound is determined by its ability to reduce this edema.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference drug (e.g., indomethacin (B1671933) or ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the biological evaluation of a novel compound like this compound.
Conclusion
While extensive data exists for the biological activity of ibuprofen, particularly its (S)-enantiomer, the pharmacological profile of its positional isomer, this compound, remains uncharacterized. Based on the structure-activity relationships of related compounds, it is reasonable to hypothesize that this compound may possess anti-inflammatory properties, though likely with a different potency and selectivity for COX enzymes compared to its para-isomer.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's potential biological activity. Through in vitro assays for COX inhibition and cytokine release, coupled with in vivo models of inflammation, a comprehensive understanding of its pharmacological effects can be achieved. Such studies are essential to elucidate the complete structure-activity landscape of ibuprofen isomers and may reveal novel therapeutic agents.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. news-medical.net [news-medical.net]
- 4. brainly.com [brainly.com]
- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 9. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Navigating the Solubility Landscape of m-Isobutyl Ibuprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Isobutyl ibuprofen (B1674241), systematically known as 2-(3-isobutylphenyl)propanoic acid and designated as Ibuprofen EP Impurity A, is a key related substance in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The control and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of the physicochemical properties of m-isobutyl ibuprofen, particularly its solubility in various solvents, is paramount for the development of robust purification processes, analytical methods, and formulation strategies.
This technical guide provides a comprehensive overview of the available solubility information for this compound. Despite an extensive search of scientific literature and chemical databases, quantitative solubility data for this specific isomer remains largely unpublished. Consequently, this document focuses on presenting the available qualitative solubility data, supplemented with a detailed, standard experimental protocol for determining solubility. This allows researchers to generate precise quantitative data tailored to their specific needs and solvent systems.
Qualitative Solubility of this compound and Related Compounds
| Compound Name | Synonym(s) | Solvent | Solubility Description |
| This compound | Ibuprofen EP Impurity A; (2RS)-2-[3-(2-Methylpropyl)phenyl] propanoic acid | Chloroform | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] | ||
| Acetonitrile (B52724) | Soluble (unspecified extent)[3] | ||
| Ibuprofen | 2-(4-Isobutylphenyl)propanoic acid | Water | Practically Insoluble |
| Acetone | Freely Soluble | ||
| Methanol | Freely Soluble | ||
| Methylene Chloride | Freely Soluble | ||
| Ibuprofen EP Impurity B | (2RS)-2-(4-Butylphenyl)propanoic acid | Methanol/DMSO | Soluble (unspecified extent)[4] |
| Ibuprofen EP Impurity F | 3-(4-Isobutylphenyl)propionic acid | Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble | ||
| Methanol | Slightly Soluble | ||
| Ibuprofen EP Impurity G | (1RS,4RS)-7-(2-Methylpropyl)-1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid | Methanol/DMSO | Soluble (unspecified extent)[5] |
| Ibuprofen EP Impurity K | (2RS)-2-(4-Formylphenyl)propanoic acid | Methanol/DMSO | Soluble (unspecified extent)[6] |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a standard and robust protocol for determining the equilibrium solubility of a compound like this compound in a specific solvent. This method, often referred to as the "shake-flask" method, is a cornerstone of physicochemical profiling in drug development.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Solvent of interest (e.g., methanol, acetonitrile, chloroform, etc.), HPLC grade
-
Calibrated analytical balance
-
Vials with screw caps (B75204) (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of lower concentrations (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into an HPLC vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC. A typical HPLC method for ibuprofen and its impurities would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of equilibrium solubility.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not widely available in the public domain, the qualitative information gathered provides a foundational understanding for researchers. The provided standard experimental protocol for equilibrium solubility determination offers a clear and reliable pathway for generating the necessary quantitative data in-house. A systematic approach to determining the solubility of this and other ibuprofen-related substances is essential for the development of efficient and well-controlled pharmaceutical processes. The methodologies and information presented in this guide are intended to support scientists and drug development professionals in their efforts to ensure the highest standards of drug purity and quality.
References
Unraveling the Formation of Ibuprofen Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of impurities in Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the origin, formation mechanisms, and analytical detection of these impurities is critical for ensuring the quality, safety, and efficacy of Ibuprofen drug products. This document delves into the impurities arising from synthetic routes, degradation under various stress conditions, and interactions with excipients.
Synthesis-Related Impurities
The manufacturing process of Ibuprofen can introduce several impurities, primarily related to starting materials, intermediates, and by-products of the chemical reactions. Two main synthetic routes have been commercially significant: the Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process.
The Boots Synthesis (Brown Process)
Developed in the 1960s, the Boots process is a six-step synthesis that, while historically important, is characterized by low atom economy (~40%) and the generation of significant waste.[1][2][3] The multi-step nature of this process provides several opportunities for impurity formation.
Key Steps and Potential Impurities:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride and aluminum chloride to form 4'-isobutylacetophenone (B122872). Unreacted starting materials and by-products of this reaction can be carried over as impurities.[4][5]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate (B1199739) to form an α,β-epoxy ester. Incomplete reaction can leave 4'-isobutylacetophenone as an impurity.[5]
-
Hydrolysis and Decarboxylation: This step yields an aldehyde.
-
Reaction with Hydroxylamine: The aldehyde is converted to an oxime.
-
Dehydration: The oxime is dehydrated to form a nitrile.
-
Hydrolysis: The nitrile is hydrolyzed to form Ibuprofen.[5]
The Boots process is known to generate a significant amount of aluminum trichloride (B1173362) hydrate (B1144303) as a waste by-product.[3]
The BHC Synthesis (Green Process)
The BHC process, developed in the 1990s, is a more efficient and environmentally friendly three-step synthesis with a much-improved atom economy of approximately 77% (approaching 99% with the recovery of acetic acid).[1][3][6]
Key Steps and Potential Impurities:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride (B1165640) using anhydrous hydrogen fluoride (B91410) as a catalyst and solvent. The primary by-product is acetic acid, which can be recovered and recycled.[1][3]
-
Hydrogenation: The resulting ketone is reduced to an alcohol using a Raney nickel catalyst.[1]
-
Carbonylation: The alcohol is carbonylated using a palladium catalyst to produce Ibuprofen.[1]
The BHC process significantly reduces the formation of impurities and waste compared to the Boots process.[3]
Diagram of Ibuprofen Synthesis Pathways
Degradation-Related Impurities
Ibuprofen is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Forced degradation studies are essential to identify these potential impurities and to develop stability-indicating analytical methods.
Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies performed on Ibuprofen under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Ibuprofen Degradation (%) | Major Degradation Products Formed (%) | Reference(s) |
| Acidic Hydrolysis | 1M HCl | 10 days | 6.84% (Drug Product) | Impurity RRt 0.75 (0.272%) | [7] |
| 1.0N HCl | 24 hours | 0% | Not Applicable | [8] | |
| Basic Hydrolysis | 0.1M NaOH | 10 days | - | Impurity RRt 0.75 (0.355%), Impurity RRt 0.66 | [7] |
| 1.0N NaOH | 24 hours | 15.9% | - | [8] | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | - | - | [7] |
| 10% H₂O₂ | 24 hours | 7.38% | - | [8] | |
| Thermal Degradation | 60°C | 10 days | 7.86% (Drug Product) | Total Unknown Impurities (3.73%) | [7] |
| Photolytic Degradation | 2.4 million lux-hours & 400 Wh/m² | - | - | Impurity RRt 1.28 | [7] |
| Humidity | 30°C, 75% RH | 10 days | - | - | [7] |
| Metal Ions | 0.05M FeCl₃ | 24 hours | - | - | [7] |
Note: '-' indicates data not specified in the cited reference. RRt refers to Relative Retention Time.
Major Degradation Pathways
Hydrolytic Degradation: Ibuprofen is relatively stable under acidic conditions but shows significant degradation in basic media.[7][8][9]
Oxidative Degradation: Oxidation of Ibuprofen can lead to the formation of various products, including hydroxylated derivatives and products resulting from the cleavage of the propionic acid side chain.[8][10] 4-Isobutylacetophenone (4-IBAP) is a known toxic degradation product that can form under oxidative and thermal stress.[11]
Photodegradation: Exposure to light can induce degradation, leading to the formation of specific photolytic impurities.[7][12]
Diagram of Ibuprofen Degradation Pathways
References
- 1. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 2. physiquemaudet.weebly.com [physiquemaudet.weebly.com]
- 3. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 6. epa.gov [epa.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of transformation pathway of ketoprofen, ibuprofen, and furosemide in surface water and their occurrence in the aqueous environment using UHPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of m-Isobutyl Ibuprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is a summary of available data and should not be used for diagnostic or therapeutic purposes.
Introduction
m-Isobutyl Ibuprofen (CAS No. 66622-47-7) is recognized as a process impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. As with any impurity in a pharmaceutical product, understanding its toxicological profile is crucial for ensuring the safety and quality of the final drug product. This technical guide provides a preliminary overview of the known toxicological data for this compound, alongside standardized experimental protocols for the assessment of relevant toxicological endpoints. For a comprehensive understanding, the toxicological profile of the parent compound, Ibuprofen, is also briefly reviewed.
Toxicological Profile of this compound
The available toxicological information for this compound is primarily derived from its Safety Data Sheet (SDS). The data indicates that this compound presents several hazards.
Summary of Toxicological Hazards
The key toxicological hazards associated with this compound are summarized in the table below.
| Toxicological Endpoint | Hazard Statement | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed | Acute toxicity, Oral, Cat. 4 |
| Skin Corrosion/Irritation | Causes skin irritation | Skin irritation, Cat. 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Eye irritation, Cat. 2A |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | STOT SE, Cat. 3 |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects | Chronic aquatic toxicity, Cat. 3 |
Quantitative Toxicological Data
At present, specific quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound are not publicly available in peer-reviewed literature. The hazard classifications are based on generalized toxicological screening data.
Standardized Experimental Protocols
To assess the toxicological endpoints identified for this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are recommended. The following are detailed methodologies for key in vivo and in vitro experiments.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance.
Principle: This method involves the administration of the test substance at one of a series of fixed dose levels to a small number of animals. The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death.
Experimental Protocol:
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, a suitable vehicle (e.g., corn oil) is used. The concentration is adjusted to deliver the appropriate dose in a volume that does not exceed 1 mL/100 g body weight.
-
Dosing Procedure:
-
Animals are fasted overnight (for rats) prior to dosing.
-
A single dose of the test substance is administered.
-
The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information. In the absence of data, 300 mg/kg is a common starting point.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.
-
-
Data Analysis: The results are interpreted in terms of the dose level producing evident toxicity. This information is then used for hazard classification.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)
Objective: To determine the skin irritation potential of a substance using an in vitro model.[1][2]
Principle: This test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the tissue, and cell viability is measured to assess irritation.[1][2]
Experimental Protocol:
-
Test System: A commercially available, validated RhE model is used.
-
Procedure:
-
The RhE tissues are pre-incubated in a sterile, defined culture medium.
-
A defined amount of the test substance (solid or liquid) is applied directly to the surface of the RhE tissue.
-
The tissues are exposed to the test substance for a specified period (e.g., 15-60 minutes).
-
After exposure, the tissues are thoroughly rinsed to remove the test substance.
-
The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment:
-
Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a blue formazan (B1609692) product, which is then extracted and measured spectrophotometrically.
-
-
Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the viability of the negative control-treated tissues. A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).[2]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[3][4]
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[3]
Experimental Protocol:
-
Test Animals: Healthy, young adult albino rabbits are the preferred species.[3]
-
Housing and Feeding: Animals are housed individually in standard laboratory conditions.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
The eyelids are held together for about one second to prevent loss of the material.
-
The other eye remains untreated to serve as a control.
-
-
Observations:
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
-
The reversibility of any lesions is observed for up to 21 days.
-
-
Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to determine the overall irritation classification.
Visualizations
Logical Relationship and Toxicological Profile of this compound
References
Unveiling Ibuprofen Impurity A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the molecular characteristics and analytical methodologies for Ibuprofen Impurity A, a critical reference standard for researchers, scientists, and professionals in drug development and quality control.
Core Molecular Data
Ibuprofen Impurity A, a known related compound of the active pharmaceutical ingredient Ibuprofen, possesses the following molecular formula and weight:
| Parameter | Value | Source(s) |
| Molecular Formula | C13H18O2 | [1][2][3][4] |
| Molecular Weight | 206.28 g/mol | [1][2][3][4] |
| CAS Number | 66622-47-7 | [1][2][3][4] |
Synonyms: (2RS)-2-[3-(2-methylpropyl)phenyl]propanoic acid, m-Isobutyl Ibuprofen[2][4]
Analytical Characterization Protocols
The identification and quantification of Ibuprofen Impurity A are crucial for ensuring the purity and safety of Ibuprofen drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose. While specific protocols may vary based on the laboratory and instrumentation, a common and effective method involves reversed-phase HPLC.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ibuprofen and its Related Impurities
This protocol is adapted from a validated method for the simultaneous determination of Ibuprofen and 17 of its related compounds.
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 μm particle size) or equivalent.
-
Mobile Phase A: 10 mM sodium phosphate (B84403) buffer at pH 6.9.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
-
A gradient program is typically employed to ensure the effective separation of all impurities from the main Ibuprofen peak. The specific gradient will depend on the full impurity profile being analyzed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector set at 214 nm.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ibuprofen Impurity A reference standard in a suitable diluent, such as a mixture of acetonitrile and water. Further dilutions are made to achieve the desired concentration for system suitability and analytical measurements.
-
Sample Solution: The preparation of the sample solution will depend on the dosage form being analyzed (e.g., tablets, capsules, oral suspension). A typical procedure involves dissolving a known quantity of the drug product in the diluent, followed by sonication and filtration to remove any undissolved excipients.
3. System Suitability:
-
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This typically includes parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs to ensure the validity of the analytical results.
4. Data Analysis:
-
The identification of Ibuprofen Impurity A is based on its retention time relative to the main Ibuprofen peak. Quantification is achieved by comparing the peak area of the impurity in the sample chromatogram to that of a known concentration of the reference standard.
Other Characterization Techniques
In addition to HPLC, the following spectroscopic methods are routinely used for the structural elucidation and confirmation of Ibuprofen Impurity A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the impurity.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
Suppliers of Ibuprofen Impurity A reference standards typically provide a Certificate of Analysis (CoA) that includes data from these analytical techniques to confirm the identity and purity of the material.
Analytical Workflow for Ibuprofen Impurity A
The following diagram illustrates a typical workflow for the analysis of Ibuprofen Impurity A in a pharmaceutical sample.
Caption: A flowchart illustrating the key steps in the HPLC analysis of Ibuprofen Impurity A.
References
Theoretical Stability of m-Isobutyl Ibuprofen: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-isobutylphenyl)propanoic acid. Its efficacy and safety are well-documented. However, the stability of its structural isomers, such as m-isobutyl ibuprofen [2-(3-isobutylphenyl)propanoic acid], is less understood. The position of the isobutyl group on the phenyl ring can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its chemical stability and degradation pathways.
This technical guide summarizes the known theoretical and experimental stability data for p-isobutyl ibuprofen and provides a framework for assessing the stability of this compound.
Theoretical Studies on p-Isobutyl Ibuprofen Stability
Theoretical studies on ibuprofen have primarily utilized quantum chemical methods like Density Functional Theory (DFT) to investigate its conformational stability, electronic structure, and thermochemistry.
2.1. Conformational Analysis
The stability of ibuprofen is influenced by the relative orientations of its substituent groups.[1] DFT calculations have identified several low-energy conformers, with the arrangement of the isobutyl group showing high structural flexibility.[2] The propanoic acid group, however, tends to favor a more stable arrangement.[2] The internal rotations of the substituent groups are crucial in determining the most stable conformation, which in turn affects the molecule's reactivity and degradation profile.[1]
2.2. Quantum Chemical Properties
Quantum chemical descriptors provide insights into the chemical reactivity and stability of a molecule. For ibuprofen, DFT calculations have been used to determine properties such as ionization potential, electron affinity, dipole moment, and global hardness.[3] A higher global hardness suggests greater resistance to charge transfer, indicating enhanced chemical stability.[3] Comparative studies have shown ibuprofen to have a high global hardness, suggesting good chemical stability.[3]
Degradation Pathways of p-Isobutyl Ibuprofen
Ibuprofen can degrade through various pathways, including oxidative, thermal, and microbial degradation.
3.1. Oxidative Degradation
Oxidative degradation of ibuprofen can lead to the formation of several degradation products. Studies have identified products arising from reactions on the propanoic acid side chain and the isobutyl group.[4][5] Advanced oxidation processes, such as UV/H₂O₂, initiate degradation through the abstraction of hydrogen atoms, primarily from the side chain.[4] Key degradation products include 4-isobutylacetophenone, 1-(4-isobutylphenyl)ethanol, and carboxyibuprofen.[5][6]
3.2. Thermal Degradation
Thermal stress can also induce the degradation of ibuprofen. Thermal degradation studies have identified several products, some of which overlap with those from oxidative degradation.[5]
3.3. Microbial Degradation
Microorganisms can metabolize ibuprofen, leading to its biodegradation. The degradation pathway often begins with the hydroxylation of the aromatic ring or the aliphatic chain.[7] One well-documented pathway involves the formation of isobutylcatechol, followed by ring cleavage.[6] Another pathway involves the transformation to trihydroxyibuprofen.[7][8]
Hypothesized Stability and Degradation of this compound
The shift of the isobutyl group from the para to the meta position is expected to alter the electronic distribution and steric environment of the ibuprofen molecule.
4.1. Electronic Effects
The isobutyl group is an electron-donating group. In the para position, it can donate electron density to the phenyl ring through resonance and inductive effects, influencing the reactivity of the entire molecule. In the meta position, the resonance effect is diminished, and the electronic influence is primarily inductive. This change in electronic properties could affect the susceptibility of the phenyl ring and the propanoic acid side chain to electrophilic or nucleophilic attack.
4.2. Steric Effects
The meta-positioning of the bulky isobutyl group could introduce different steric constraints around the propanoic acid side chain compared to the para-isomer. This might influence the formation of dimers through hydrogen bonding between carboxylic acid groups, which is a known factor in the stability of crystalline ibuprofen.[9][10]
4.3. Hypothesized Degradation Pathways
The degradation pathways for this compound are likely to be analogous to those of the para-isomer, involving oxidation of the side chain and hydroxylation of the aromatic ring. However, the position of hydroxylation on the aromatic ring may differ due to the altered directing effects of the meta-substituted isobutyl group.
Data Presentation
The following table summarizes key quantitative data from theoretical and experimental studies on p-isobutyl ibuprofen. No direct data is available for this compound.
| Parameter | Value | Method | Reference |
| Enthalpy of Formation (gas, 298.15 K) | -555.0 ± 1.0 kJ·mol⁻¹ | G4 Calculations | [11] |
| Global Hardness | 3.03 | DFT (B3LYP/6-31G(d,p)) | [3] |
| Electrophilicity Index | - | DFT (B3LYP/6-31G(d,p)) | [3] |
| Association Energy (IBU···IBU homodimer) | 66.6 kJ/mol | DFT | [9] |
| Melting Temperature (Tm) | 76 °C | DSC | [9] |
| Glass Transition Temperature (Tg) | -46 °C | DSC | [9] |
| Reaction Rate with •OH | 5.04 × 10⁹ M⁻¹ s⁻¹ | DFT | [4] |
| Binding Energy (with SARS-CoV-2 Mpro) | -5.7 kcal/mol (S-isomer) | Molecular Docking | [12] |
Experimental and Computational Protocols
To assess the stability of this compound, the following experimental and computational protocols, based on studies of the para-isomer, are recommended.
6.1. Computational Protocol: DFT Analysis
-
Conformational Search: Perform a systematic conformational search for this compound to identify all low-energy minima.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[1][13]
-
Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima and to obtain thermodynamic properties.
-
Quantum Chemical Descriptors: Calculate key electronic properties such as HOMO-LUMO gap, ionization potential, electron affinity, and global hardness to predict chemical reactivity and stability.[3]
-
Degradation Pathway Modeling: Simulate potential degradation reactions (e.g., hydrogen abstraction by hydroxyl radicals) by calculating the activation energies and reaction enthalpies to identify the most probable degradation pathways.[4]
6.2. Experimental Protocol: Forced Degradation Studies
-
Stress Conditions: Subject a solution of this compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
Degradant Identification: Isolate and characterize the major degradation products using LC-MS/MS and NMR spectroscopy.[5]
Visualizations
7.1. Signaling Pathways and Workflows
Caption: Oxidative degradation pathway of p-isobutyl ibuprofen.
Caption: Hypothesized degradation pathways for this compound.
Caption: Workflow for computational stability analysis.
Conclusion
While direct stability data for this compound is currently lacking, a robust theoretical and experimental framework exists for its well-known isomer, p-isobutyl ibuprofen. By applying similar computational and experimental methodologies, a comprehensive stability profile for this compound can be established. The anticipated differences in electronic and steric properties due to the meta-positioning of the isobutyl group warrant a detailed investigation to ensure the safety and efficacy of this isomer in any potential pharmaceutical application. This guide provides the foundational knowledge and necessary protocols to undertake such a study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Dynamics and Physical Stability of Ibuprofen in Binary Mixtures with an Acetylated Derivative of Maltose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An in silico analysis of Ibuprofen enantiomers in high concentrations of sodium chloride with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of Ibuprofen and Its Related Substances
AN-IBU-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Ibuprofen and its related substances. The term "m-Isobutyl Ibuprofen" refers to a positional isomer of Ibuprofen, specifically (±)-2-(3-isobutylphenyl)propanoic acid. Standard pharmacopeial methods for Ibuprofen are designed to separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products. The method described herein is capable of resolving Ibuprofen from its known impurities and potential isomers, ensuring the quality, safety, and efficacy of the drug substance and product.
Introduction
Ibuprofen, (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] The control of impurities in active pharmaceutical ingredients and finished drug products is a critical aspect of pharmaceutical quality control.[3][4][5] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or residual starting materials.[3] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide stringent guidelines and validated analytical methods for impurity profiling.[6][7]
The query for "this compound" suggests an interest in an isomer where the isobutyl group is attached to the meta (3-) position of the phenyl ring, as opposed to the para (4-) position in the Ibuprofen molecule. While not a common specified impurity, its presence would need to be monitored and controlled. The analytical method presented here is based on pharmacopeial procedures for Ibuprofen and is designed for high specificity, allowing for the separation of closely related compounds, including positional isomers. This method utilizes reversed-phase HPLC with UV detection, which is the gold standard for pharmaceutical impurity analysis due to its sensitivity and reproducibility.[8][9]
Experimental Protocol
This protocol is adapted from established methods described in the United States Pharmacopeia for the analysis of Ibuprofen and its related compounds.[7][10][11]
2.1. Materials and Reagents
-
Ibuprofen Reference Standard (RS) (e.g., USP RS)
-
Ibuprofen Related Compound C RS (4'-Isobutylacetophenone) (e.g., USP RS)
-
Valerophenone (Internal Standard, if required by specific monograph)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade or purified)
-
Phosphoric Acid (or Chloroacetic Acid, depending on the specific monograph)
-
Methanol (HPLC Grade)
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
2.2. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2.3. Chromatographic Conditions The following conditions are a typical starting point based on USP and EP monographs. Method optimization may be required based on the specific impurities to be resolved.
| Parameter | Condition |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent L1 packing) |
| Mobile Phase A | Water adjusted to pH 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30 °C[12] |
| Detection | DAD at 220 nm and 254 nm[12] |
| Injection Volume | 7 µL |
2.4. Solution Preparation
2.4.1. Standard Solution
-
Accurately weigh about 25 mg of Ibuprofen RS into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 0.5 mg/mL.
2.4.2. Resolution Solution (System Suitability)
-
Prepare a solution containing approximately 0.07 mg/mL each of Ibuprofen RS and a suitable impurity standard (e.g., Ibuprofen Related Compound C or Valerophenone) in the Diluent. This solution is used to verify the resolution and suitability of the chromatographic system.
2.4.3. Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Ibuprofen and transfer to a 200 mL volumetric flask.
-
Add approximately 150 mL of Diluent and sonicate for 15 minutes with intermittent shaking to dissolve the Ibuprofen.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Resolution Solution and verify that the system suitability requirements are met (see Table 2). The resolution between Ibuprofen and the critical impurity peak should be not less than 2.0.[7]
-
Analysis: Inject the Diluent (as a blank), the Standard Solution, and the Sample Solution into the chromatograph.
-
Data Acquisition: Record the chromatograms and integrate the peaks.
-
Calculations: Identify the peaks based on their retention times relative to the standard. Calculate the amount of each impurity in the sample preparation.
Data Presentation
Table 1: Quantitative Method Performance (Typical Values)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.03 µg/mL[6] |
| Limit of Quantification (LOQ) | 1 µg/mL or less |
| Linearity Range | LOQ to 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98 - 102%[6] |
| Precision (%RSD) | < 2.0%[6] |
Table 2: System Suitability Requirements (Example from USP)
| Parameter | Acceptance Criteria |
| Resolution (R) | NLT 2.0 between Ibuprofen and Valerophenone peaks.[7] |
| Tailing Factor (T) | NMT 2.5 for the Ibuprofen peak.[13] |
| Relative Standard Deviation (%RSD) | NMT 2.0% for replicate injections of the Ibuprofen peak area. |
Visualization
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Experimental workflow for HPLC analysis of Ibuprofen.
This application note provides a comprehensive and detailed protocol for the detection of Ibuprofen and its related substances, including potential isomers like "this compound". Adherence to these protocols is essential for ensuring the quality and regulatory compliance of pharmaceutical products.
References
- 1. news-medical.net [news-medical.net]
- 2. medicilon.com [medicilon.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of Ibuprofen Impurity A using High-Performance Liquid Chromatography (HPLC)
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), controlling impurities is crucial to ensure its safety and efficacy. Ibuprofen Impurity A, (2RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid impurity A, is a known related substance of Ibuprofen. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ibuprofen Impurity A in bulk drug substances or pharmaceutical formulations. The described method is based on established protocols similar to those found in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), ensuring reliability and compliance with regulatory expectations.[1]
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify Ibuprofen Impurity A from the main Ibuprofen peak and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier. The concentration of Impurity A is determined by comparing its peak area to that of a certified reference standard.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A liquid chromatograph equipped with a UV detector, pump, autosampler, and data acquisition software.
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm particle size (or equivalent L1 packing).
-
Reference Standards: Ibuprofen RS, Ibuprofen Impurity A CRS.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: 0.1% Phosphoric acid in acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 13.0 | |
| 16.0 | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm[2][3] |
| Injection Volume | 5 µL[4] |
| Run Time | Approximately 20 minutes |
3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution of Ibuprofen Impurity A: Accurately weigh and dissolve a suitable amount of Ibuprofen Impurity A Certified Reference Standard (CRS) in the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Ibuprofen sample in the diluent to obtain a final concentration of approximately 1 mg/mL of Ibuprofen.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the Standard Solution six times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for Impurity A should be not more than 5.0%.
-
The tailing factor for the Impurity A peak should be not more than 2.0.
-
The theoretical plates for the Impurity A peak should be not less than 2000.
-
5. Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the peak area for Impurity A.
-
Inject the Sample Solution and record the peak area for any peak corresponding to the retention time of Impurity A.
6. Calculation
Calculate the percentage of Ibuprofen Impurity A in the sample using the following formula:
% Impurity A = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of Impurity A in the Sample Solution.
-
Area_Standard is the average peak area of Impurity A in the Standard Solution.
-
Conc_Standard is the concentration of Impurity A in the Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of the Ibuprofen sample in the Sample Solution (in mg/mL).
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method.
| Parameter | Value |
| Retention Time of Ibuprofen | ~ 21 min[3] |
| Relative Retention of Impurity A | ~ 0.9 (relative to Ibuprofen)[3] |
| Limit of Detection (LOD) | ~ 0.03 µg/mL[5] |
| Limit of Quantification (LOQ) | ~ 0.05 µg/mL[5] |
| Linearity Range | 0.05 - 0.5 µg/mL (r² > 0.999)[5] |
| Accuracy (% Recovery) | 98 - 102%[5] |
| Precision (%RSD) | < 2.5%[5] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of Ibuprofen Impurity A.
The HPLC method described in this application note is specific, accurate, and precise for the quantification of Ibuprofen Impurity A. The method is suitable for routine quality control analysis in the pharmaceutical industry to ensure that Ibuprofen and its formulations meet the required purity specifications.
References
Application Notes and Protocols for the Use of m-Isobutyl Ibuprofen as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized through various chemical processes which can lead to the formation of related substances or impurities.[1] One such process-related impurity is m-Isobutyl Ibuprofen (also known as 3-Isobutyl-α-methylphenylacetic acid or Ibuprofen Impurity A). Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. The use of a well-characterized pharmaceutical reference standard of this compound is therefore essential for accurate analytical testing.
These application notes provide detailed protocols and data for the use of this compound as a pharmaceutical reference standard in the analysis of Ibuprofen drug substances and products. The methodologies outlined are primarily focused on High-Performance Liquid Chromatography (HPLC), a common and robust technique for the separation and quantification of pharmaceutical impurities.[2][3][4]
Physicochemical Data
A summary of the key physicochemical properties of Ibuprofen and this compound is provided below for easy reference.
| Property | Ibuprofen | This compound (Impurity A) |
| Chemical Name | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | (RS)-2-(3-(2-methylpropyl)phenyl)propanoic acid |
| Synonyms | α-Methyl-4-(isobutyl)phenylacetic acid | α-Methyl-3-(2-methylpropyl)benzeneacetic Acid, meta-isobutyl Ibuprofen |
| CAS Number | 15687-27-1 | 66622-47-7 |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol | 206.28 g/mol |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following protocol describes a validated isocratic HPLC method for the simultaneous determination of Ibuprofen and the quantification of this compound impurity.
Experimental Protocol
1. Materials and Reagents:
-
Ibuprofen Reference Standard (USP or EP grade)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade, filtered and degassed)
-
Ibuprofen drug substance or product sample
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% v/v Orthophosphoric Acid in Water (55:45 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile: 0.1% Orthophosphoric Acid in Water, 55:45 v/v)
-
Standard Stock Solution (Ibuprofen): Accurately weigh and dissolve about 25 mg of Ibuprofen Reference Standard in the diluent in a 25 mL volumetric flask.
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve about 10 mg of this compound Reference Standard in the diluent in a 100 mL volumetric flask.
-
System Suitability Solution (SSS): Transfer 5.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 100 µg/mL of Ibuprofen and 2 µg/mL of this compound.
-
Sample Solution: Accurately weigh and dissolve a quantity of the Ibuprofen drug substance or powdered tablets equivalent to 100 mg of Ibuprofen in the diluent in a 100 mL volumetric flask. Sonicate for 15 minutes and dilute to volume. Filter the solution through a 0.45 µm nylon filter.
4. System Suitability:
Inject the System Suitability Solution and verify the following parameters:
-
The resolution between the Ibuprofen peak and the this compound peak should be not less than 2.0.
-
The tailing factor for the Ibuprofen peak should be not more than 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the Ibuprofen peak area should be not more than 2.0%.
5. Analysis Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution to verify the performance of the chromatographic system.
-
Inject the Sample Solution in duplicate.
-
Calculate the amount of this compound in the sample using the response factor relative to Ibuprofen or by using a calibration curve of the impurity standard.
Expected Results and Data Presentation
The following table summarizes typical chromatographic data obtained using the described method.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution | Tailing Factor |
| Ibuprofen | ~ 8.5 | 1.00 | - | ~ 1.2 |
| This compound | ~ 7.8 | ~ 0.92 | > 2.0 | ~ 1.1 |
Note: Actual retention times may vary depending on the specific column and HPLC system used.
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of this compound as an impurity in an Ibuprofen sample.
Caption: Workflow for HPLC analysis of this compound impurity.
Ibuprofen's Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5][6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Ibuprofen inhibits COX-1 and COX-2 enzymes.
Metabolic Pathway of Ibuprofen
Ibuprofen is primarily metabolized in the liver via oxidation by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C8.[7] The major metabolites are hydroxyibuprofen and carboxyibuprofen, which are pharmacologically inactive and are excreted in the urine.
Caption: Major metabolic pathway of Ibuprofen in the liver.
Conclusion
The use of a qualified this compound reference standard is critical for the accurate assessment of the impurity profile of Ibuprofen. The provided HPLC method is robust and suitable for routine quality control testing in a pharmaceutical setting. The accompanying diagrams provide a clear understanding of the experimental process and the relevant biological pathways associated with Ibuprofen. It is recommended that any analytical method be fully validated according to ICH guidelines before implementation for routine use.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Application of m-Isobutyl Ibuprofen in Degradation Studies: Application Notes and Protocols
Introduction
For researchers, scientists, and drug development professionals, understanding the degradation pathways of active pharmaceutical ingredients (APIs) and their impurities is a critical aspect of drug development and stability testing. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] This document provides a detailed overview of the application of forced degradation studies to Ibuprofen, which can serve as a foundational guide for investigating its meta-isomer, m-Isobutyl Ibuprofen.
Data Presentation: Degradation of Ibuprofen under Various Stress Conditions
The stability of a drug substance is a critical factor in ensuring its safety and efficacy. Forced degradation studies expose the drug to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products. The following table summarizes the typical degradation behavior of Ibuprofen under various stress conditions.
| Stress Condition | Reagents and Conditions | Observation | Major Degradation Products |
| Acid Hydrolysis | 1M HCl, 10 days of exposure | 6.84% degradation of the drug product and 3.17% of the API.[2] | Limited degradation observed. |
| Base Hydrolysis | 1M NaOH, 24 hours | Significant degradation. | Formation of multiple degradation products. |
| Oxidative Degradation | 3% H₂O₂, room temperature, 24 hours | Oxidation reaction occurs.[2] | 4-Isobutylacetophenone (4-IBAP), Hydratropic acid, 4-ethylbenzaldehyde, 4-(1-carboxyethyl)benzoic acid, 1-(4-isobutylphenyl)-1-ethanol, 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid, 1-isobutyl-4-vinylbenzene, 4-isobutylphenol.[3] |
| Thermal Degradation | 60°C, up to 10 days | Highest percentage of unknown impurity formation (3.73%).[4] | Multiple degradation products.[3] |
| Photodegradation | Exposure to sunlight | Enhanced degradation.[1] | 4-Acetyl benzoic acid, 4-(1-carboxyethyl)benzoic acid, (2R,3R)-2-(4-isobutylphenyl)-5-methylhexan-3-ol, (2R,3S)-2-(4-isobutylphenyl)-5-methylhexan-3-ol, 4-(3-hydroxy-2-methylpropanoyl)benzoic acid, 4-isobutyrylbenzoic acid, and 1-(4-(1-hydroxy-2methylpropyl)phenyl)ethan-1-one.[5] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Ibuprofen, which can be adapted for this compound.
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the reference standard (Ibuprofen or this compound) in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with buffer) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[6]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for analysis (e.g., 10-100 µg/mL).
-
Sample Preparation (for drug product):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of the API.
-
Transfer the powder to a volumetric flask and add a suitable solvent.
-
Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the API.[7][8]
-
Dilute to volume with the solvent and mix well.
-
Centrifuge a portion of the solution to remove undissolved excipients.[7][8]
-
Dilute the supernatant to the desired concentration with the mobile phase.
-
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis:
-
To a solution of the API or drug product, add an equal volume of 1M HCl.
-
Reflux the solution for a specified period (e.g., 8 hours at 80°C) or store at room temperature for a longer duration.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1M NaOH.
-
Dilute the solution to the desired concentration with the mobile phase before analysis.
-
-
Base Hydrolysis:
-
To a solution of the API or drug product, add an equal volume of 1M NaOH.
-
Reflux the solution for a specified period (e.g., 4 hours at 80°C) or store at room temperature.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1M HCl.
-
Dilute the solution to the desired concentration with the mobile phase before analysis.
-
-
Oxidative Degradation:
-
To a solution of the API or drug product, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution to the desired concentration with the mobile phase before analysis.
-
-
Thermal Degradation:
-
Place the solid API or drug product in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified duration (e.g., 24-48 hours).
-
Alternatively, reflux a solution of the API or drug product in a neutral solvent for a specified time.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the degraded sample in the mobile phase at the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the API or drug product to direct sunlight or a photostability chamber for a specified duration (e.g., 48 hours).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to the desired concentration with the mobile phase for analysis.
-
Protocol 3: Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent drug from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 60:40 v/v).[7][8]
-
Flow Rate: 1.0 - 1.5 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[7][8]
-
Injection Volume: 10-20 µL.
-
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified degradation pathways of Ibuprofen.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 8. 2-(3-Isobutylphenyl)propionic acid, (R)- | C13H18O2 | CID 13174443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Isolation and Characterization of m-Isobutyl Ibuprofen from Bulk Drug
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized through various chemical pathways. During its synthesis and storage, several related substances or impurities can be formed. One such process-related impurity is m-Isobutyl Ibuprofen (2-(3-isobutylphenyl)propanoic acid), also known as Ibuprofen Impurity A.[1][2][3] The presence and quantity of such impurities are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the final drug product.
This application note provides a detailed protocol for the isolation of this compound from a bulk ibuprofen drug substance using preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines the analytical methods for the characterization and purity assessment of the isolated impurity. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of active pharmaceutical ingredients (APIs).
Materials and Methods
Materials
-
Ibuprofen Bulk Drug Substance (containing this compound as an impurity)
-
Reference Standard: this compound (Purity ≥98%)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Methanol (B129727) (ACS Grade)
-
Chloroform-d (CDCl3) for NMR analysis
Instrumentation
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with fraction collector
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Rotary Evaporator
-
Analytical Balance
-
pH Meter
Experimental Protocols
Analytical Method for Detection and Quantification
An initial analytical HPLC method is employed to determine the retention time and quantify the amount of this compound in the bulk drug substance.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the ibuprofen bulk drug substance.
-
Dissolve in 100 mL of methanol to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Preparative HPLC for Isolation
The analytical method is scaled up to a preparative method to isolate a sufficient quantity of this compound for characterization.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 65% B |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm |
| Injection Volume | 1 mL of 10 mg/mL solution |
Isolation Protocol:
-
Prepare a concentrated solution of the ibuprofen bulk drug (e.g., 10 mg/mL in methanol).
-
Perform multiple injections onto the preparative HPLC system.
-
Collect the fractions corresponding to the retention time of this compound, as determined by the analytical method.
-
Pool the collected fractions.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the isolated this compound.
Data Presentation
The following tables summarize the representative quantitative data obtained during the isolation and characterization of this compound.
Table 1: Analytical Quantification of this compound in Bulk Drug
| Analyte | Retention Time (min) | Peak Area | Concentration (%) |
| Ibuprofen | 8.5 | 1,250,000 | 99.7 |
| This compound | 9.2 | 3,750 | 0.3 |
Table 2: Preparative HPLC Isolation Summary
| Parameter | Value |
| Total Injections | 20 |
| Total Bulk Drug Loaded | 200 mg |
| Estimated this compound Loaded | 0.6 mg |
| Total Volume of Collected Fractions | ~400 mL |
| Mass of Isolated this compound | 0.45 mg |
| Recovery Yield | 75% |
Table 3: Purity Assessment of Isolated this compound
| Analytical Method | Purity (%) |
| Analytical HPLC | 98.5 |
| qNMR | 98.2 |
Characterization of Isolated this compound
The identity and purity of the isolated fraction were confirmed by Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Expected Mass [M-H]⁻: 205.12
-
Observed Mass [M-H]⁻: 205.15
¹H NMR Spectroscopy
-
Solvent: CDCl₃
-
Chemical Shifts (δ, ppm):
-
0.90 (d, 6H, -CH(CH₃)₂)
-
1.48 (d, 3H, -CH(CH₃)COOH)
-
1.85 (m, 1H, -CH(CH₃)₂)
-
2.45 (d, 2H, -CH₂-)
-
3.68 (q, 1H, -CH(CH₃)COOH)
-
7.05-7.25 (m, 4H, Ar-H)
-
11.5 (br s, 1H, -COOH)
-
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Logical relationship of inputs and outputs in the preparative HPLC process.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the isolation of this compound from a bulk drug substance. The use of preparative HPLC allows for the efficient separation and collection of the impurity in sufficient quantities for subsequent characterization. The analytical data and spectroscopic analyses confirm the identity and purity of the isolated compound. This methodology is crucial for the generation of impurity reference standards and for conducting further toxicological or pharmacological studies.
References
Application Notes & Protocols for Developing a Stability-Indicating Assay for Ibuprofen
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is susceptible to degradation under various environmental conditions, potentially affecting its efficacy and safety. A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a stability-indicating high-performance liquid chromatography (HPLC) method for Ibuprofen.
Key Concepts
A robust stability-indicating method is crucial for:
-
Assessing the intrinsic stability of the drug substance: Understanding how the drug molecule behaves under stress conditions such as heat, light, humidity, and pH variations.
-
Ensuring product quality and shelf-life: Determining the appropriate storage conditions and expiration dating for the drug product.
-
Supporting regulatory submissions: Providing evidence to regulatory agencies that the analytical method can separate and quantify degradants.
The development process involves subjecting Ibuprofen to forced degradation (stress testing) to generate potential degradation products. An analytical method, typically HPLC, is then developed to separate the intact drug from these degradants. The method is subsequently validated according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Forced Degradation (Stress Testing) of Ibuprofen
Objective: To intentionally degrade the Ibuprofen sample to produce potential degradation products.
Materials:
-
Ibuprofen reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 10%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Ibuprofen in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid Ibuprofen powder in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period.
-
Alternatively, heat the Ibuprofen stock solution at a specified temperature.
-
After the stress period, dissolve or dilute the sample to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the Ibuprofen stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Prepare a control sample stored in the dark.
-
After exposure, dilute the samples to a suitable concentration for HPLC analysis.
-
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Ibuprofen from its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (125 mm x 4.6 mm, 5 µm)[1] | Zorbax SB-Phenyl (150 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Acetonitrile : Triethylamine buffer (pH 7.05) (60:40, v/v)[1] | Acetonitrile : Phosphate buffer (pH 3.0)[3][4] |
| Flow Rate | 1.5 mL/min[1] | 0.8 mL/min[3][4] |
| Detection Wavelength | 220 nm[1] | 265 nm[3][4] |
| Injection Volume | 10 µL[1] | 20 µL |
| Column Temperature | 25°C | Ambient |
Method Development Workflow:
Caption: Workflow for HPLC method development.
Method Validation
Objective: To confirm that the developed analytical method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the Ibuprofen peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked placebo samples.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Ibuprofen
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 1N HCl | 48 hours at 80°C | Ibuprofen remained relatively stable.[1][2] |
| Base Hydrolysis | 1N NaOH | 48 hours at RT | Significant degradation observed, with the formation of impurity C and other unidentified peaks.[1][2] |
| Oxidative Degradation | 10% H₂O₂ | 48 hours at RT | Ibuprofen was found to be stable.[1][2] |
| Thermal Degradation | 80°C | 48 hours | Potential for degradation, should be evaluated. |
| Photolytic Degradation | 1.2 million lux hours | As per ICH Q1B | Potential for degradation, should be evaluated. |
Table 2: Example Validation Summary for a Stability-Indicating HPLC Method for Ibuprofen
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9999 |
| Range (µg/mL) | Dependent on dosage form | 10 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.45%[1] |
| Repeatability (%RSD) | ≤ 2.0% | < 2.0%[1] |
| Intermediate Precision (%RSD) | ≤ 2.0% | < 2.0% |
| LOD (µg/mL) | Reportable | 0.447[1] |
| LOQ (µg/mL) | Reportable | 1.356[1] |
| Specificity | No interference at the retention time of Ibuprofen | Peak purity of Ibuprofen peak is > 990 |
Visualization of Degradation
The primary degradation of Ibuprofen under stress conditions often involves the formation of specific impurities. For instance, under basic conditions, the formation of Ibuprofen-related compound C is a known degradation pathway.
Caption: Ibuprofen degradation under stress.
The development of a stability-indicating assay for Ibuprofen is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. The protocols outlined in this document provide a systematic approach to forced degradation studies, HPLC method development, and validation. By following these guidelines, researchers and drug development professionals can establish a reliable and robust analytical method that meets regulatory expectations. The provided tables and diagrams serve as templates for organizing and presenting the experimental data and workflows.
References
- 1. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Quantitative Analysis of m-Isobutyl Ibuprofen in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of m-Isobutyl Ibuprofen (B1674241) (Ibuprofen) in various pharmaceutical formulations. The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography (GC). These protocols are designed to ensure accurate, precise, and reliable quantification of Ibuprofen for routine quality control and research purposes.
Introduction
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Accurate determination of its concentration in pharmaceutical products such as tablets, syrups, and gels is crucial to ensure safety and efficacy.[2][3] This document details validated analytical methods for the quantitative analysis of Ibuprofen, adhering to guidelines from the International Conference on Harmonisation (ICH).[4][5]
Analytical Methods
A summary of the key quantitative data for the described analytical methods is presented below.
Table 1: Summary of Quantitative Data for Ibuprofen Analysis
| Parameter | HPLC Method | UV-Vis Spectrophotometry | Gas Chromatography (GC) |
| Linearity Range | 0.4 - 1.6 mg/mL[6] | 6 - 36 µg/ml[4] | 0.25 - 1.75 mg/mL[7] |
| Correlation Coefficient (R²) | 0.9999[6] | 0.9989[4] | > 0.999[7] |
| Limit of Detection (LOD) | 0.036 mg/mL[6] | 0.3 µg/mL[8] | 0.6 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.110 mg/mL[6] | 1.0 µg/mL[8] | 1.8 µg/mL[9] |
| Accuracy (% Recovery) | 100.48%[6] | 98% - 102%[8] | 98% - 102%[7] |
| Precision (% RSD) | < 2%[5][10] | < 2%[1][8] | < 2.0%[7] |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for the analysis of Ibuprofen in various formulations due to its high resolution and sensitivity.[3][10]
Experimental Protocol
a) Materials and Reagents:
-
Ibuprofen Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Phosphoric Acid[6] or Triethylamine (B128534) Buffer (pH 7.05)[5]
-
Water (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Pharmaceutical formulation (Tablets, Syrup, Gel)
b) Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 125 mm × 4.6 mm, 5 µm)[5]
-
Data acquisition and processing software
c) Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 45:55 (v/v).[11] Alternatively, a mixture of acetonitrile and triethylamine buffer at pH 7.05 (60:40, v/v) can be used.[5]
-
Column Temperature: 35 °C[11]
d) Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Ibuprofen reference standard in the mobile phase to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards within the linear range (e.g., 5.33 µg/ml to 16 µg/ml).[5]
e) Sample Preparation:
-
Tablets: Weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of Ibuprofen in the mobile phase. Sonicate to ensure complete dissolution, then dilute to a known volume and filter.[12]
-
Syrup: Accurately measure a volume of syrup and dilute it with the mobile phase to a suitable concentration.[3]
-
Gel: Accurately weigh a quantity of the gel, dissolve it in a suitable solvent like methanol, and then dilute with the mobile phase.[3]
f) Analysis Workflow:
UV-Visible Spectrophotometry Protocol
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Ibuprofen.[8]
Experimental Protocol
a) Materials and Reagents:
-
Ibuprofen Reference Standard
-
Pharmaceutical formulation (Tablets)
b) Instrumentation:
-
UV-Visible Spectrophotometer
c) Method Parameters:
-
Solvent: Methanol[4]
-
Wavelength of Maximum Absorbance (λmax): 222 nm[8] or 226 nm[4]
-
Blank: Methanol
d) Standard Solution Preparation:
-
Prepare a stock solution of Ibuprofen reference standard in methanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve over a concentration range of 0.1–10 μg/mL.[8]
e) Sample Preparation (Tablets):
-
Weigh and powder several tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Ibuprofen and dissolve it in methanol.
-
Sonicate the solution for several minutes to ensure complete dissolution of the active ingredient.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with methanol to a concentration that falls within the linear range of the calibration curve.[4]
f) Analysis Workflow:
Gas Chromatography (GC) Protocol
Gas chromatography is another powerful technique for the determination of Ibuprofen, often involving derivatization to improve volatility and thermal stability.
Experimental Protocol
a) Materials and Reagents:
-
Ibuprofen Reference Standard
-
Methanol[7]
-
Internal Standard (e.g., Methyl Paraben)[7]
-
Derivatizing agent (if required, though direct analysis is possible)[14]
-
Pharmaceutical formulation
b) Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)[7]
-
Chromatography column (e.g., TRB-5, 30m x 0.25mm ID, 0.25µm df)[7]
c) Chromatographic Conditions:
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min.[7]
-
Injector Temperature: 280 °C[3]
-
Oven Temperature Program: Initial temperature of 150 °C for 0.5 min, then ramped at 10 °C/min to 250 °C.[3]
-
Injection Volume: 1 µL with a split ratio of 1:50.[7]
d) Standard Solution Preparation:
-
Prepare a stock solution of Ibuprofen and the internal standard in methanol.
-
Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.25-1.75 mg/mL).[7]
e) Sample Preparation:
-
Extract Ibuprofen from the pharmaceutical formulation using a suitable solvent like methanol.
-
Filter the extract and add a known amount of the internal standard.
-
If derivatization is necessary, follow the appropriate procedure. However, direct injection is often feasible.[14]
f) Analysis Workflow:
References
- 1. jocpr.com [jocpr.com]
- 2. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 5. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. rjptonline.org [rjptonline.org]
- 8. ijarst.in [ijarst.in]
- 9. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
forced degradation conditions for generating m-Isobutyl Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized through various chemical pathways. During its synthesis, process-related impurities can arise. One such impurity is 2-(3-isobutylphenyl)propanoic acid, commonly known as m-Isobutyl Ibuprofen or Ibuprofen Impurity A. This positional isomer is not a typical degradation product formed under stress conditions but rather an impurity that can be generated during the Friedel-Crafts acylation or alkylation steps of the ibuprofen synthesis, primarily due to carbocation rearrangements. Understanding the conditions that lead to the formation of this impurity is crucial for controlling the purity of the final drug substance.
This application note provides an overview of the conditions under which this compound is formed as a process-related impurity and also details the standard forced degradation studies for ibuprofen to demonstrate its typical degradation pathways.
Formation of this compound as a Process-Related Impurity
The synthesis of ibuprofen often involves the Friedel-Crafts reaction to introduce the isobutyl group onto the benzene (B151609) ring. Under the acidic conditions of this reaction, rearrangements of the alkyl group can occur, leading to the formation of positional isomers.
dot
Caption: Formation of this compound during synthesis.
Forced Degradation Studies of Ibuprofen
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Ibuprofen is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. It is important to note that these studies on ibuprofen itself have not been reported to generate the m-isobutyl positional isomer. Instead, they lead to other degradation products.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies on ibuprofen.
dot
Caption: Experimental workflow for forced degradation of Ibuprofen.
Protocols for Forced Degradation Studies
The following protocols are provided as a general guideline. The specific concentrations, temperatures, and durations may need to be adjusted to achieve the target degradation of 5-20% as recommended by ICH guidelines.
1. Acid Hydrolysis
-
Protocol: Dissolve a known amount of ibuprofen in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Condition: Heat the solution at 80°C for a specified period (e.g., 24-48 hours).
-
Post-Stress Treatment: Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide (B78521) (NaOH). Dilute with the mobile phase to a suitable concentration for analysis.
-
Observation: Ibuprofen is generally stable under acidic conditions, and significant degradation is not typically observed.
2. Base Hydrolysis
-
Protocol: Dissolve a known amount of ibuprofen in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Condition: Heat the solution at 80°C for a specified period (e.g., 4-8 hours).
-
Post-Stress Treatment: Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid (HCl). Dilute with the mobile phase to a suitable concentration for analysis.
-
Observation: Ibuprofen is susceptible to degradation under basic conditions.
3. Oxidative Degradation
-
Protocol: Dissolve a known amount of ibuprofen in a suitable solvent and add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Condition: Keep the solution at room temperature for a specified period (e.g., 24-48 hours).
-
Post-Stress Treatment: Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
Observation: Ibuprofen shows some degradation under oxidative stress.
4. Thermal Degradation
-
Protocol: Place a known amount of solid ibuprofen in a controlled temperature chamber.
-
Condition: Heat at 80°C for a specified period (e.g., 48-72 hours).
-
Post-Stress Treatment: Dissolve the sample in a suitable solvent and dilute with the mobile phase to a suitable concentration for analysis.
-
Observation: Degradation may be observed, particularly at temperatures approaching its melting point.
5. Photolytic Degradation
-
Protocol: Expose a solution of ibuprofen (in a photostable and transparent container) and solid ibuprofen to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Post-Stress Treatment: Dissolve the solid sample in a suitable solvent. Dilute the solution and the liquid sample with the mobile phase to a suitable concentration for analysis. A dark control sample should be stored under the same conditions but protected from light.
-
Observation: Ibuprofen may show some degradation upon exposure to light.
Data Presentation
The results of forced degradation studies are typically presented in a table summarizing the extent of degradation under each stress condition.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Ibuprofen (Illustrative) | Major Degradation Products (Excluding this compound) |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 80°C | < 5% | Not significant |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | 10 - 20% | Ibuprofen related compound C, and others |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp. | 5 - 15% | Oxidative adducts |
| Thermal (Solid) | - | 72 hours | 80°C | 5 - 10% | Thermally induced products |
| Photolytic | ICH Q1B | - | Room Temp. | 5 - 15% | Photodegradants |
Conclusion
This compound is a process-related impurity of ibuprofen synthesis and is not typically generated through the forced degradation of the ibuprofen drug substance. Understanding the synthetic pathways and the potential for isomer formation during the Friedel-Crafts reaction is key to controlling its presence in the final product. The provided forced degradation protocols for ibuprofen serve to establish the stability profile of the drug and validate analytical methods for the detection of its actual degradation products.
Application Notes and Protocols for Chromatographic Separation of Ibuprofen Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] The (R)-enantiomer is significantly less active but can undergo in-vivo conversion to the (S)-form.[2][3] Therefore, the accurate and efficient separation and quantification of ibuprofen enantiomers are critical for quality control, pharmacokinetic studies, and the development of enantiopure drug formulations.[1]
This document provides detailed application notes and protocols for the chromatographic separation of ibuprofen isomers using various techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Principle of Chiral Separation
The separation of enantiomers is achieved by creating a chiral environment within the chromatographic system. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation. These differential interactions are based on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the chiral separation of ibuprofen. Polysaccharide-based and protein-based CSPs have demonstrated excellent enantioselectivity for this application.[1]
Quantitative Data for HPLC Separation of Ibuprofen Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ultron ES OVM (150 x 4.6 mm, 5 µm)[2] | Chiralcel OJ-R (150 x 4.6 mm)[4][5] | Chiralpak AGP (10 x 4.0 cm, 5 µm)[6] |
| Mobile Phase | 20 mM Potassium dihydrogen phosphate (B84403) (pH 3) and Ethanol[2] | Acetonitrile:Water (35:65 v/v)[4][5] | 100 mM Phosphate buffer (pH 7)[6] |
| Flow Rate | 1.0 mL/min[2] | Not Specified | 0.7 mL/min[6] |
| Detection | UV at 220 nm[2] | Mass Spectrometry (MS)[4][5] | UV at 225 nm[6] |
| Temperature | 25°C[2] | Not Specified | Not Specified |
| Resolution (Rs) | > 2.0 (approx.) in less than 8 min[2] | Well-resolved[4][5] | > 1.50 in less than 9 min[6] |
| Elution Order | R-isomer then S-isomer[2] | Not Specified | Not Specified |
Detailed HPLC Experimental Protocol
This protocol is based on the method described by G. G. Farmacist and colleagues.[2]
1. Materials and Reagents:
-
Racemic ibuprofen standard
-
Potassium dihydrogen phosphate (for buffer preparation)
-
Ethanol (HPLC grade)
-
Orthophosphoric acid or potassium hydroxide (B78521) (for pH adjustment)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector (e.g., Agilent 1100 Series)[2]
-
Ultron ES OVM chiral column (150 x 4.6 mm, 5 µm)[2]
3. Mobile Phase Preparation:
-
Prepare a 20 mM solution of potassium dihydrogen phosphate in water.
-
Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.
-
The mobile phase consists of the prepared buffer and ethanol. The exact ratio should be optimized, but a good starting point is a high aqueous proportion (e.g., 90% buffer).[2]
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Dissolve the racemic ibuprofen standard or sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
5. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]
-
Set the column temperature to 25°C.[2]
-
Set the UV detector wavelength to 220 nm.[2]
-
Inject a suitable volume of the prepared sample.
-
Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order is typically the R-enantiomer followed by the S-enantiomer under these conditions.[2]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[7]
Quantitative Data for SFC Separation of Ibuprofen Enantiomers
| Parameter | Method 1 | Method 2 |
| Column | Kromasil CHI-TBB[8] | Chiralcel OX-H[7] |
| Mobile Phase | CO2 with modifier[8] | CO2 with 0.2% MIPA in Methanol[7] |
| Modifier | Various modifiers studied[8] | 0.2% MIPA in Methanol[7] |
| Temperature | Studied[9] | Not Specified |
| Pressure | Studied[9] | Not Specified |
| Sample Concentration | Analytical scale[8] | 25 mg/mL (for preparative scale)[7] |
| Recovery Yield | Not Applicable | (R)-enantiomer: 80.0%, (S)-enantiomer: 77.6%[7] |
| Enantiomeric Excess (e.e.) | Not Applicable | (R)-enantiomer: 95.1%, (S)-enantiomer: 99.3%[7] |
Detailed SFC Experimental Protocol
This protocol is a general guide based on published methods.[1][7]
1. Materials and Reagents:
-
Racemic ibuprofen
-
High-purity carbon dioxide (SFC grade)
-
Methanol (SFC grade)
-
Isopropylamine (MIPA) or other suitable additive
2. Instrumentation:
-
Analytical or preparative SFC system
-
Chiral SFC column (e.g., Chiralcel OX-H)[7]
3. Mobile Phase and Modifier Preparation:
-
Use high-purity carbon dioxide as the main mobile phase.[1]
-
Prepare the modifier solution by adding the specified percentage of additive (e.g., 0.2% MIPA) to the organic solvent (e.g., methanol).[7]
4. Sample Preparation:
-
Dissolve the racemic ibuprofen in a suitable solvent. For preparative scale, a concentration of 25 mg/mL has been used.[7]
-
Filter the solution if necessary.
5. SFC Analysis:
-
Equilibrate the SFC system with the chosen mobile phase and modifier composition.
-
Optimize back pressure, temperature, and modifier percentage for the best resolution.
-
Inject the sample.
-
Detect the separated enantiomers using a UV detector or other suitable detector.
-
For preparative SFC, set up fraction collection based on the retention times of the enantiomers.
Gas Chromatography (GC)
GC can also be employed for the chiral separation of ibuprofen, often requiring derivatization of the carboxylic acid group to improve volatility and chromatographic performance.
Quantitative Data for GC Separation of Ibuprofen Enantiomers
| Parameter | Method 1 |
| Column | Permethylated β-cyclodextrin containing stationary phase[1][10] |
| Analyte Form | Free acid and various alkyl esters (methyl, ethyl, etc.)[1][10] |
| Temperature | Tested at different temperatures[1][10] |
| Elution Order | S-isomer elutes before the R-isomer[1][10] |
| Observation | The free acid form of ibuprofen was successfully separated on all tested permethylated cyclodextrin (B1172386) phases (α, β, and γ).[1][10] |
Detailed GC Experimental Protocol
This protocol provides a general workflow for the GC analysis of ibuprofen enantiomers.[1]
1. Materials and Reagents:
-
Racemic ibuprofen
-
Derivatization reagent (e.g., diazomethane, alkyl halide with a catalyst) if analyzing ester derivatives
-
Volatile organic solvent (e.g., hexane, ethyl acetate)
2. Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Chiral capillary column (e.g., permethylated β-cyclodextrin)[1][10]
3. Sample Preparation (Derivatization):
-
If analyzing the ester derivatives, convert the carboxylic acid group of ibuprofen to the corresponding ester using a suitable derivatization reagent.
-
Dissolve the derivatized or underivatized ibuprofen in a volatile organic solvent.
4. GC Analysis:
-
Install the chiral capillary column in the gas chromatograph.
-
Set the injector and detector temperatures.
-
Program the oven temperature ramp.
-
Set the carrier gas flow rate (e.g., helium, hydrogen).
-
Inject a small volume of the sample solution into the GC.
-
Record the chromatogram. The enantiomers will be separated based on their interaction with the chiral stationary phase.
Capillary Electrophoresis (CE)
CE is another powerful technique for chiral separations, offering high efficiency and low sample consumption.
Quantitative Data for CE Separation of Ibuprofen Enantiomers
| Parameter | Method 1 | Method 2 |
| Chiral Selector | Dextrin 10 and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin mixture[11] | 6% Dextrin[12] |
| Buffer | 2-[N-morpholino]ethanesulphonic acid buffer, pH 5.26[11] | 150 mM sodium tetraborate (B1243019) buffer, pH 9[12] |
| Temperature | Not Specified | 20°C[12] |
| Separation Time | Not Specified | < 5 min[12] |
| Detection | Not Specified | UV |
| Limit of Quantification | Not Specified | 1 µg/mL[12] |
| Observation | Simultaneous chiral separation of ibuprofen and its major phase I metabolites was achieved.[11] | Baseline separation of R(-)- and S(+)-ibuprofen was achieved.[12] |
Detailed CE Experimental Protocol
This protocol is based on the method described by C. Simó and colleagues.[12]
1. Materials and Reagents:
-
Racemic ibuprofen
-
Dextrin
-
Sodium tetraborate
-
Water (deionized)
2. Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Bare silica (B1680970) capillary
3. Buffer and Sample Preparation:
-
Prepare a 150 mM sodium tetraborate buffer and adjust the pH to 9.
-
Add 6% (w/v) Dextrin to the buffer as the chiral selector.
-
Dissolve the ibuprofen sample in the buffer.
4. CE Analysis:
-
Rinse the capillary with the buffer.
-
Fill the capillary with the buffer containing the chiral selector.
-
Inject the sample.
-
Apply the separation voltage at a controlled temperature of 20°C.
-
Detect the enantiomers by UV absorbance.
Conclusion
The choice of chromatographic method and conditions for the separation of ibuprofen enantiomers depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is analytical or preparative scale separation.[1] HPLC and SFC are the most common and robust techniques, while GC can be a viable alternative, especially when coupled with mass spectrometry. CE offers a high-efficiency separation with low sample and reagent consumption. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and implement effective methods for the chiral separation of ibuprofen.
References
- 1. benchchem.com [benchchem.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Selectivities of Permethylated α-, β-, and γ-Cyclodextrins Containing Gas Chromatographic Stationary Phases towards Ibuprofen and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and sensitive capillary electrophoresis method to quantitatively monitor ibuprofen enantiomers released from polymeric drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Ibuprofen and m-Isobutyl Ibuprofen
Welcome to the technical support center for the HPLC analysis of Ibuprofen and its positional isomer, m-Isobutyl Ibuprofen. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and to troubleshoot common issues encountered during the separation of these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Ibuprofen (p-Isobutylphenylpropionic acid) and this compound?
Separating positional isomers like Ibuprofen and this compound is challenging due to their identical molecular weight and similar physicochemical properties. Their structural difference lies only in the substitution pattern on the phenyl ring (para- vs. meta-), which results in very similar retention behavior on standard reversed-phase HPLC columns. Achieving baseline separation requires a highly optimized HPLC method with careful selection of the stationary phase, mobile phase composition, and temperature.
Q2: What is the typical elution order of Ibuprofen and this compound in reversed-phase HPLC?
In reversed-phase HPLC, the elution order is primarily determined by the hydrophobicity of the analytes. Generally, the para-substituted isomer (Ibuprofen) is slightly more hydrophobic and will have a longer retention time than the meta-substituted isomer (this compound). However, this can be influenced by the specific stationary phase and mobile phase conditions.
Q3: What type of HPLC column is best suited for this separation?
A high-purity silica-based C18 column is a good starting point for developing a separation method. Columns with a high surface area and dense bonding provide better resolution. For challenging separations of isomers, phenyl-hexyl or biphenyl (B1667301) stationary phases can offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes.
Q4: How does the mobile phase pH affect the separation?
The mobile phase pH is a critical parameter for the separation of acidic compounds like Ibuprofen and its isomers. Ibuprofen has a pKa of approximately 4.4. Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.5) will ensure that the carboxylic acid group is protonated, making the molecules less polar and increasing their retention on a reversed-phase column. This often leads to better peak shape and improved resolution between the isomers.[1][2]
Q5: Can I use a gradient elution method?
Yes, a gradient elution can be beneficial, especially if you are analyzing Ibuprofen and its impurities simultaneously. A shallow gradient can help to improve the resolution between closely eluting peaks like Ibuprofen and this compound.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of Ibuprofen and this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution | 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. High flow rate. | 1. Adjust Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase retention and improve separation. Ensure the mobile phase pH is acidic (2.5-3.5) to suppress the ionization of the carboxylic acid group. 2. Change Column: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or biphenyl column to exploit alternative separation mechanisms. 3. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate sample solvent. | 1. Mobile Phase pH: Ensure the mobile phase pH is low enough to fully protonate the analytes. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion. |
| Broad Peaks | 1. Extra-column volume. 2. Column degradation. 3. High flow rate. | 1. Optimize System: Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Replace Column: If the column has been used extensively, it may need to be replaced. 3. Optimize Flow Rate: A lower flow rate can lead to sharper peaks. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Experimental Protocols
Recommended HPLC Method for Separation of Ibuprofen and this compound
This method is a starting point and may require further optimization based on your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | 50% Acetonitrile, hold for 10 min, then increase to 70% over 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. |
Visualizations
Caption: Troubleshooting workflow for HPLC separation of Ibuprofen isomers.
Caption: General experimental workflow for HPLC analysis.
References
troubleshooting peak asymmetry for m-Isobutyl Ibuprofen in chromatography
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of m-Isobutyl Ibuprofen (B1674241), specifically addressing peak asymmetry. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the common causes of peak tailing for my m-Isobutyl Ibuprofen peak?
A1: Peak tailing for an acidic compound like ibuprofen is typically a result of unwanted secondary chemical interactions between the analyte and the stationary phase, or issues with the mobile phase. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Ibuprofen, being a weakly acidic molecule, can interact with ionized residual silanol groups on the surface of silica-based columns.[1][2] These interactions provide an additional retention mechanism to the primary reversed-phase retention, resulting in a tailing peak.[2]
-
Improper Mobile Phase pH: If the mobile phase pH is close to or above the pKa of ibuprofen (approximately 4.4-4.9), a portion of the ibuprofen molecules will be in their ionized (anionic) form. This can lead to secondary interactions or uneven ionization, causing peak tailing.[1][3] Maintaining a stable pH is crucial for good peak shape.[4]
-
Insufficient Buffer Capacity: A low concentration of the mobile phase buffer may not be sufficient to control the pH at the column surface, leading to tailing.[3][5]
-
Column Contamination or Degradation: Contaminants from samples can accumulate at the head of the column, creating active sites that cause tailing.[3][5] Over time, the column bed can also degrade, especially if operated outside the recommended pH range.[3][6]
-
Metal Chelation: Although less common for ibuprofen, trace metals in the sample, mobile phase, or HPLC system components (e.g., stainless steel frits) can sometimes interact with analytes that have chelating properties, causing tailing.
Q2: My this compound peak is tailing. How can I fix it?
A2: To resolve peak tailing, you must systematically identify and address the root cause. Follow this troubleshooting workflow:
Step 1: Diagnose the Problem's Origin First, determine if the tailing affects all peaks or just the ibuprofen peak.
-
If all peaks tail: The issue is likely mechanical or physical. Check for extra-column dead volume (e.g., improper tubing connections), a partially blocked column frit, or a void at the column inlet.[6][7]
-
If only the ibuprofen peak (or other acidic/basic peaks) tails: The cause is likely chemical.[3] Proceed with the steps below.
Step 2: Optimize Mobile Phase pH The most effective way to reduce silanol interactions for an acidic compound is to suppress its ionization by lowering the mobile phase pH.[2][8]
-
Action: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of ibuprofen (~4.4-4.9). A pH of 2.5-3.0 is often effective.[5][9] This ensures the ibuprofen is in its neutral, protonated form and minimizes interactions with silanol groups.[8]
Step 3: Check Buffer Concentration Ensure your buffer has adequate capacity.
-
Action: If you suspect poor pH control, increase the buffer concentration. A typical range is 10-50 mM.[5] For example, you can double the concentration to see if the peak shape improves.[6]
Step 4: Evaluate Column and Sample If mobile phase adjustments do not resolve the issue, investigate the column and sample.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample that might cause tailing.[3]
-
Flush or Replace the Column: If the column is old or has been used with poorly prepared samples, it may be contaminated. Try flushing it according to the manufacturer's instructions. If that fails, replace the column.[5][6]
-
Use End-Capped Columns: Modern, high-purity, end-capped silica (B1680970) columns have fewer residual silanol groups and are less prone to causing peak tailing for basic and acidic compounds.[1]
Experimental Protocol: Mobile Phase Preparation for Ibuprofen Analysis
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for ibuprofen.
Objective: To prepare a buffered mobile phase at pH 2.5.
Materials:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (High-Purity)
-
Phosphoric Acid (H₃PO₄)
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄)
Procedure:
-
Prepare the Aqueous Buffer (e.g., 20 mM Phosphate Buffer):
-
Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution in 1 L of deionized water.
-
Dissolve the KH₂PO₄ completely in the water.
-
-
Adjust pH:
-
Place a calibrated pH meter probe into the aqueous buffer solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH reaches 2.5. It is critical to measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[8]
-
-
Mix Mobile Phase:
-
Degas the Mobile Phase:
-
Degas the final mixture using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the detector and pump.
-
-
System Equilibration:
-
Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable before injecting your sample.
-
Q3: What causes my this compound peak to show fronting?
A3: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.[6][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the sample band will not properly focus on the head of the column.[5][11] This causes the band to spread and can result in a fronting or distorted peak.
-
Column Bed Deformation: A physical problem with the column, such as a void or channel in the packed bed (column collapse), can create alternative flow paths for the analyte, leading to peak distortion, including fronting.[7][11] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[6][12]
Q4: How can I resolve peak fronting for this compound?
A4: Use the following steps to troubleshoot and eliminate peak fronting.
Step 1: Address Potential Column Overload This is often the easiest issue to check and resolve.
-
Action: Reduce the amount of sample injected onto the column. You can do this by either diluting the sample or reducing the injection volume.[5][11] Perform a series of injections with decreasing concentrations to see if the peak shape improves.
Step 2: Match Sample Solvent to Mobile Phase Ensure your sample solvent is compatible with the chromatographic system.
-
Action: Ideally, dissolve your sample in the mobile phase itself.[3] If this is not possible due to solubility constraints, use a solvent that is weaker than your mobile phase. For a reversed-phase method, this means using a solvent with a higher aqueous content.
Step 3: Check for Physical Column Issues If the above steps do not work, the problem may be physical.
-
Action:
-
Reverse the column and flush it with a compatible solvent to try and dislodge any blockage at the inlet frit.
-
If fronting persists and is accompanied by a sudden drop in backpressure, the column bed may have collapsed, and the column will likely need to be replaced.[6]
-
Data Presentation: HPLC Method Parameters
The following table summarizes various reported HPLC method parameters for the analysis of ibuprofen, which can serve as starting points for method development and troubleshooting.
| Parameter | Method 1: USP Monograph[10] | Method 2: Stability-Indicating[10] | Method 3: Impurity Profiling[10][13] | Method 4: Eco-Friendly[14] |
| Column | L1 packing (C18, 5 µm) | Zorbax SB-Phenyl (4.6 x 150 mm, 5 µm) | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | YMC-C8 (100 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile, water, and phosphoric acid (e.g., 35:65:0.1) | Phosphate buffer (pH 3.0) and acetonitrile | A: 10 mM Sodium phosphate buffer (pH 6.9) B: Acetonitrile | A: 0.1% hexanesulfonic acid B: Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient | Gradient |
| Flow Rate | 2.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | Ambient | Not Specified | 40 °C | 35 °C |
| Detection (UV) | 220 nm | 265 nm | 214 nm | 220 nm |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak asymmetry issues.
Caption: A decision tree for troubleshooting peak asymmetry.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isobutyl Ibuprofen
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of Ibuprofen (B1674241), with a focus on improving the yield of the desired para-isomer and minimizing the formation of the m-Isobutyl Ibuprofen impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ibuprofen, providing possible causes and recommended solutions to improve reaction outcomes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in Friedel-Crafts Acylation Step | 1. Inactive or insufficient catalyst (e.g., AlCl₃).[1] 2. Presence of water in the reaction mixture, which deactivates the Lewis acid catalyst.[1] 3. Insufficient reaction time or suboptimal temperature.[2] 4. High concentration of unreacted isobutylbenzene (B155976).[2] | 1. Use fresh, anhydrous aluminum chloride or another suitable Lewis acid like hydrogen fluoride (B91410).[1][3] 2. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] 3. Increase the reaction time and monitor progress using Thin-Layer Chromatography (TLC).[1] Optimize temperature; for instance, some procedures specify maintaining the temperature at 5°C. 4. Consider using a continuous-flow reactor to improve mixing and reaction efficiency.[4][5] |
| Formation of this compound and Other Isomers | 1. Friedel-Crafts acylation can produce ortho and meta isomers in addition to the desired para product.[3] 2. The isobutyl group is ortho/para-directing, but suboptimal conditions can reduce regioselectivity.[3] | 1. The para isomer is sterically favored over the ortho isomer due to the bulk of the isobutyl group.[3] 2. Careful control of reaction temperature and catalyst choice can enhance para-selectivity. The BHC process using hydrogen fluoride as a catalyst is known for its high efficiency.[3] |
| Incomplete Carbonylation (in BHC Process) | 1. Inactive or poisoned palladium catalyst.[6] 2. Insufficient pressure of carbon monoxide.[6] 3. Presence of impurities that interfere with the catalyst. | 1. Use a fresh, high-quality palladium catalyst, such as PdCl₂(PPh₃)₂.[6] 2. Ensure the reaction is maintained at the recommended CO pressure (e.g., around 50 bar).[6] 3. Purify the intermediate, 1-(4-isobutylphenyl)ethanol (B131453), before the carbonylation step. |
| Oily Product Instead of Solid Precipitate | 1. Presence of unreacted starting materials or byproducts.[1] 2. The final product is impure.[2] | 1. Ensure the reaction has gone to completion using TLC.[1] 2. Wash the crude product thoroughly with cold distilled water or an appropriate solvent to remove impurities.[1] 3. Purify the product via recrystallization from a suitable solvent or vacuum rectification.[7] |
| Difficulty in Product Purification | 1. Presence of multiple organic impurities such as 4-isobutylacetophenone, isobutylbenzene, and various structural isomers.[7] 2. Formation of emulsions during workup. | 1. Utilize vacuum distillation, as Ibuprofen can be separated as a distillate fraction at approximately 180-200°C under 10 mm Hg vacuum.[7] 2. Crystallization from a hydrocarbon solvent is a common and effective purification method.[7] 3. During extraction, use a hydrocarbon solvent to prevent emulsion formation.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Ibuprofen, and which offers the best yield?
A1: The two most recognized industrial methods are the Boots process and the Boots-Hoechst-Celanese (BHC) process. The original Boots method is a six-step synthesis, which has a lower atom economy.[3] The BHC process is a more modern, "greener" three-step synthesis that is highly efficient and produces significantly less waste, making it the preferred route for high yield.[3] More recently, continuous-flow synthesis methods have been developed that can achieve yields of over 90% for each step with a total residence time of just a few minutes.[5][8][9]
Yield Comparison of Ibuprofen Synthesis Routes
| Synthesis Route | Number of Steps | Key Features | Reported Overall Yield |
| Boots Process | 6 | Traditional method, lower atom economy. | Relatively low (exact % varies) |
| BHC (Hoechst) Process | 3 | Greener synthesis, high atom economy, uses HF catalyst.[3] | High |
| Continuous-Flow Synthesis | 3-5 | Very rapid (minutes), high throughput, excellent yield per step.[5][8] | ~68% (crude), 51% (recrystallized).[9][10] |
Q2: How can I minimize the formation of the this compound impurity?
A2: The formation of this compound, an impurity also known as Ibuprofen Impurity A, primarily occurs during the Friedel-Crafts acylation of isobutylbenzene.[11][12] To favor the desired para-isomer, reaction conditions must be optimized for regioselectivity. The isobutyl group is an ortho, para-director. The formation of the para product is sterically favored over the ortho product.[3] Using a highly efficient and selective catalyst system, such as the hydrogen fluoride used in the BHC process, is crucial for maximizing the yield of the para-isomer and minimizing side reactions.[3]
Q3: What role does the catalyst play in the Friedel-Crafts acylation step?
A3: In Friedel-Crafts acylation, a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) or hydrogen fluoride (HF) is essential. It activates the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to form a highly electrophilic acylium ion.[3] This potent electrophile is then attacked by the electron-rich isobutylbenzene ring to form the acylated product, 4'-isobutylacetophenone (B122872), which is the key intermediate for both the Boots and BHC processes.[3] The choice and handling of the catalyst are critical; it must be anhydrous and used in sufficient quantity to drive the reaction.[1]
Q4: Can continuous-flow synthesis genuinely improve my yield and throughput?
A4: Yes. Continuous-flow synthesis has demonstrated significant advantages for Ibuprofen production. Researchers have developed a three-minute synthesis and purification process with an average yield exceeding 90% for each of the five stages.[5][8] This method allows for excellent control over reaction parameters like temperature and mixing, handles hazardous reagents more safely, and can be scaled up to produce significant quantities (e.g., 8.09 g/h) in a small footprint.[5][8]
Experimental Protocols
Protocol 1: BHC (Hoechst) Process for Ibuprofen Synthesis
This three-step process is noted for its high efficiency and green chemistry principles.[3]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Charge a suitable reactor with isobutylbenzene and anhydrous hydrogen fluoride (HF), which acts as both catalyst and solvent.
-
Cool the mixture while adding acetic anhydride dropwise to control the exothermic reaction.
-
Allow the reaction to proceed until completion (monitor via GC or TLC) to form 4'-isobutylacetophenone.
-
Quench the reaction and separate the organic layer containing the product.
Step 2: Catalytic Hydrogenation
-
Dissolve the 4'-isobutylacetophenone from Step 1 in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon.[6]
-
Pressurize the reactor with hydrogen gas (H₂) and heat to the target temperature.
-
Maintain the reaction under pressure with agitation until the ketone is fully reduced to 1-(4-isobutylphenyl)ethanol.[3]
-
Filter off the catalyst to obtain the alcohol intermediate.
Step 3: Palladium-Catalyzed Carbonylation
-
Charge a high-pressure reactor with the 1-(4-isobutylphenyl)ethanol from Step 2.
-
Add a palladium catalyst, such as PdCl₂(PPh₃)₂, and hydrochloric acid (HCl).[6]
-
Pressurize the reactor with carbon monoxide (CO) to approximately 50 bar.[6]
-
Heat the mixture to the reaction temperature (e.g., ~120°C). The reaction proceeds through the carbonylation of the alcohol to yield Ibuprofen.[4][13]
-
After the reaction is complete, depressurize the reactor and proceed with product isolation and purification (e.g., crystallization).
Visualizations
Caption: Workflow of the three-step BHC synthesis of Ibuprofen.
Caption: Decision tree for troubleshooting low Ibuprofen yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. medicilon.com [medicilon.com]
- 10. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Ibuprofen Synthesis [doc.comsol.com]
Technical Support Center: Resolving Co-elution of Ibuprofen Impurities in HPLC
Welcome to the technical support center for resolving the co-elution of Ibuprofen and its impurities in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in the HPLC analysis of Ibuprofen and its impurities?
Co-elution in the HPLC analysis of Ibuprofen and its impurities can stem from several factors. The most common causes include:
-
Inadequate Chromatographic Selectivity: The chosen stationary phase (column) and mobile phase composition may not be suitable to resolve structurally similar impurities from the main Ibuprofen peak.
-
Poor Column Efficiency: An old or poorly packed column can lead to peak broadening, causing adjacent peaks to merge.
-
Inappropriate Mobile Phase Strength: A mobile phase that is too strong can cause compounds to elute too quickly and without sufficient separation.
-
Suboptimal pH of the Mobile Phase: For ionizable compounds like Ibuprofen and some of its acidic or basic impurities, the pH of the mobile phase is critical in controlling retention time and selectivity.[1]
-
Method Overload: Injecting too concentrated a sample can lead to peak distortion and co-elution.
Q2: How can I confirm if I have a co-elution problem or just a broad peak?
Distinguishing between a broad peak and co-elution is a critical first step in troubleshooting. Here are some methods to confirm co-elution:
-
Visual Peak Shape Inspection: Look for asymmetrical peaks, shoulders, or split peaks, which are often indicators of underlying co-eluting components.[1]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer allows you to examine the mass-to-charge ratio (m/z) across the peak. The presence of multiple m/z values confirms co-elution.[1]
Q3: What is the first step I should take to resolve co-eluting peaks?
The most effective initial step to resolve co-eluting peaks is to improve the selectivity (α) of your chromatographic system.[1] This is most readily achieved by modifying the mobile phase composition. Adjusting the organic modifier-to-aqueous buffer ratio or changing the pH of the buffer can significantly alter the retention behavior of Ibuprofen and its impurities, leading to better separation.[1]
Troubleshooting Guide
Issue 1: Co-elution of a Known Ibuprofen Impurity with the Main Peak
Systematic Troubleshooting Workflow:
Caption: A flowchart for systematically resolving HPLC peak co-elution.
Detailed Steps:
-
Mobile Phase Modification:
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve resolution.[2]
-
Modify pH: For ionizable compounds like Ibuprofen, adjusting the pH of the aqueous portion of the mobile phase can significantly impact selectivity.[1] A common mobile phase for Ibuprofen analysis uses phosphoric acid to lower the pH.[3]
-
-
Change of Stationary Phase:
-
If mobile phase adjustments are insufficient, changing the column is the next logical step.[2] Even different brands of C18 columns can offer varying selectivity due to differences in silica (B1680970) purity, end-capping, and carbon load.
-
Consider a column with a different stationary phase chemistry, such as a Phenyl or Cyano phase, which can provide alternative selectivity for aromatic compounds like Ibuprofen and its impurities.
-
-
Optimize Temperature and Flow Rate:
Issue 2: Appearance of New, Unresolved Peaks During a Stability Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods.[5][6] If new, unresolved peaks appear during a stability study, it is crucial to develop a method that can separate these new impurities.
Experimental Protocol for Method Development:
A stability-indicating HPLC method for Ibuprofen and its related compounds can be developed using the following parameters as a starting point. This method is designed to separate Ibuprofen from its potential impurities generated under stress conditions.
Table 1: HPLC Method Parameters for Ibuprofen Impurity Profiling
| Parameter | Recommended Conditions |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm[3] or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[3] |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile[3] |
| Gradient | 0-3 min: 52% B; 3-13 min: 52-85% B; 13-16 min: 85% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 220 nm and 254 nm (DAD)[3] |
| Injection Volume | 7 µL[3] |
| Diluent | Acetonitrile:Water (50:50)[3] |
Forced Degradation Study Protocol:
To ensure the method is stability-indicating, forced degradation studies should be performed on Ibuprofen. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
Table 2: Forced Degradation Conditions for Ibuprofen
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1M HCl | 24 hours |
| Base Hydrolysis | 1M NaOH | 24 hours |
| Oxidation | 30% H₂O₂ | 24 hours |
| Thermal Degradation | 60 °C | 48 hours |
| Photolytic Degradation | UV light (254 nm) | 24 hours |
Note: The duration and conditions may need to be adjusted based on the stability of the Ibuprofen sample.
Logical Relationship Diagram for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
enhancement of m-Isobutyl Ibuprofen detection sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of m-Isobutyl Ibuprofen (B1674241), a potential impurity in Ibuprofen preparations.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the detection of m-Isobutyl Ibuprofen?
A1: Several analytical methods are employed for the detection of this compound and other ibuprofen-related impurities. The most common and recommended methods include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors.[2][3] Other techniques like Thin-Layer Chromatography (TLC) with densitometric analysis and various electrochemical methods have also been successfully utilized.[4][5][6][7]
Q2: How can I enhance the sensitivity of my detection method for this compound?
A2: Enhancing detection sensitivity is crucial for accurately quantifying trace amounts of impurities. Here are several strategies:
-
Optimize Chromatographic Conditions: For HPLC/UPLC methods, sensitivity can be improved by adjusting the mobile phase composition, gradient elution program, and column temperature to achieve better peak resolution and shape. Using columns with smaller particle sizes (e.g., sub-2 µm) can also lead to sharper peaks and improved sensitivity.[2]
-
Select a Highly Sensitive Detector: Mass Spectrometry (MS) detectors, particularly in tandem (MS/MS), offer significantly higher sensitivity and selectivity compared to UV detectors.[8][9] For UV detection, analyzing at the wavelength of maximum absorbance for this compound is critical.
-
Sample Preparation and Pre-concentration: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the analyte and remove interfering matrix components from the sample, thereby improving the signal-to-noise ratio.
-
Electrochemical Methods: Modified electrodes, such as those using carbon nanotubes, can enhance the electrochemical response and lead to lower detection limits for ibuprofen and its related compounds.[6][7]
Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A3: The LOD and LOQ are method-dependent and vary significantly based on the instrumentation and experimental conditions used. The following table summarizes typical LOD and LOQ values reported for Ibuprofen and its impurities using different techniques.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Ibuprofen Impurities | 0.000025% to 0.015% | 0.0125% to 0.05% | [3] |
| UPLC-MS/MS | Ibuprofen | 0.3 ng/mL | 1 ng/mL | [8] |
| TLC-Densitometry | Ibuprofen | 0.075 µ g/spot | 0.228 µ g/spot | [10] |
| TLC-Densitometry | Ibuprofen & Impurities | 0.13 µ g/spot to 0.72 µ g/spot | - | [4][5] |
| HPLC-UV | Ibuprofen | 0.447 µg/mL | 1.356 µg/mL | [11] |
| Electrochemical Sensor | Ibuprofen | 1.0 µM | 3.5 µM | [3] |
| Differential Pulse Voltammetry | Ibuprofen | 3.5 x 10⁻⁷ M | - | [12] |
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between Ibuprofen and this compound
Possible Causes & Solutions:
-
Inappropriate Mobile Phase:
-
Solution: Adjust the solvent strength and polarity of the mobile phase. For reversed-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Introducing a small amount of an ion-pairing agent or modifying the pH of the buffer can also improve separation.
-
-
Unsuitable Column:
-
Solution: Select a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a higher theoretical plate count (longer column, smaller particle size).[2]
-
-
Suboptimal Gradient Program:
-
Solution: If using gradient elution, optimize the gradient slope and duration to enhance the separation of closely eluting peaks. A shallower gradient around the elution time of the analytes can significantly improve resolution.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and optimized temperature. Temperature affects solvent viscosity and analyte retention, and stable conditions are crucial for reproducible separation.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
-
Incorrect Detection Wavelength (UV):
-
Solution: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV spectrum. Set the detector to this wavelength to maximize the signal response.
-
-
Insufficient Sample Concentration:
-
Solution: If the impurity level is below the current detection limit, consider pre-concentrating the sample using techniques like solid-phase extraction (SPE) or evaporation of the solvent.
-
-
Detector Malfunction:
-
Solution: Check the detector's performance. For UV detectors, ensure the lamp has sufficient energy. For MS detectors, perform a system suitability check and calibration.
-
-
Suboptimal Ionization (MS):
-
Solution: Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization efficiency of this compound.
-
Issue 3: Baseline Noise or Drift
Possible Causes & Solutions:
-
Contaminated Mobile Phase or System:
-
Solution: Use high-purity solvents and freshly prepared mobile phases.[13] Filter all solvents before use. Flush the HPLC system thoroughly to remove any contaminants.
-
-
Air Bubbles in the System:
-
Solution: Degas the mobile phase before use. Most modern HPLC systems have an online degasser; ensure it is functioning correctly.
-
-
Fluctuations in Pump Pressure:
-
Solution: Check the pump for leaks and ensure the seals are in good condition. Prime the pump to remove any air bubbles.
-
-
Column Bleed:
-
Solution: This can occur with older columns or when operating at high temperatures or with aggressive mobile phases. Ensure the operating conditions are within the column's recommended limits. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Ibuprofen and Impurities
This protocol is based on a compendial method described by the United States Pharmacopeia and European Pharmacopeia.
1. Chromatographic System:
-
Column: Ascentis® Express 90Å C18, 150 x 4.6 mm I.D., 2.7 µm.
-
Mobile Phase:
-
A: 0.1% phosphoric acid in water.
-
B: 0.1% phosphoric acid in acetonitrile.
-
-
Gradient:
-
0-3 min: 48% A, 52% B
-
3-13 min: Linear gradient to 15% A, 85% B
-
13-16 min: Hold at 15% A, 85% B
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 220 nm and 254 nm.
-
Injection Volume: 7 µL.
2. Sample Preparation:
-
Diluent: Acetonitrile and water (50:50).
-
Standard Preparation: Prepare a standard solution of Ibuprofen at a concentration of 0.4 mg/mL in the diluent.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Ibuprofen in the diluent to achieve a similar concentration to the standard.
Visualizations
Caption: HPLC workflow for the analysis of this compound.
Caption: Troubleshooting logic for low detection sensitivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical detection and degradation of ibuprofen from water on multi-walled carbon nanotubes-epoxy composite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scirp.org [scirp.org]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
Technical Support Center: Minimizing m-Isobutyl Ibuprofen Formation During Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of the m-Isobutyl Ibuprofen impurity during the synthesis of Ibuprofen. The primary focus is on controlling the regioselectivity of the Friedel-Crafts acylation of isobutylbenzene (B155976), the key step responsible for the isomeric distribution of the subsequent intermediates and the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound, also known as Ibuprofen Impurity A, is a positional isomer of Ibuprofen where the isobutyl group is at the meta-position (position 3) of the phenyl ring instead of the para-position (position 4). Its presence is a critical quality attribute that must be controlled to ensure the purity, safety, and efficacy of the final drug product. Regulatory bodies have strict limits on impurity levels in pharmaceutical products.
Q2: What is the primary cause of this compound formation?
A2: The formation of this compound originates from the Friedel-Crafts acylation of isobutylbenzene. While the isobutyl group is an ortho, para-directing group, suboptimal reaction conditions can lead to the formation of the meta-isomer, m-isobutylacetophenone. This intermediate is then carried through the subsequent synthesis steps to yield this compound.
Q3: How do reaction conditions influence the formation of the meta-isomer?
A3: The regioselectivity of the Friedel-Crafts acylation is highly dependent on factors such as temperature, the choice and amount of Lewis acid catalyst, solvent, and reaction time. Generally, harsh reaction conditions, such as high temperatures, can lead to isomerization and the formation of the more thermodynamically stable, but undesired, meta-isomer.
Q4: Is it possible to completely eliminate the formation of this compound?
A4: While complete elimination is challenging, its formation can be minimized to well below acceptable regulatory limits through careful control of reaction parameters. The goal is to maximize the kinetic product (para-isomer) and prevent isomerization to the thermodynamic product (meta-isomer).
Troubleshooting Guide
Issue 1: High Levels of this compound Detected in the Final Product
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Maintain a low reaction temperature during the Friedel-Crafts acylation, ideally at -10°C or below.[1] | Lower temperatures favor the kinetically controlled product (p-isobutylacetophenone) and minimize isomerization to the thermodynamically more stable m-isomer. One patent suggests that temperatures of -10°C or lower provide good para-isomer selectivity.[1] |
| Inappropriate Lewis Acid Catalyst | Use a highly selective Lewis acid catalyst. Aluminum chloride (AlCl₃) is common, but its activity can be modulated by temperature. Consider solid acid catalysts like certain zeolites, which can offer high para-selectivity. | Different Lewis acids have varying activities and can influence the isomer distribution. Solid acids can offer shape selectivity that favors the formation of the para isomer. |
| Prolonged Reaction Time | Optimize the reaction time to ensure complete conversion of the starting material without allowing for significant isomerization. Monitor the reaction progress using an appropriate analytical technique (e.g., GC or HPLC). | Extended reaction times, especially at elevated temperatures, can promote the rearrangement of the initially formed para-isomer to the more stable meta-isomer. |
| Inadequate Purification of Intermediates | Implement an effective purification strategy for the p-isobutylacetophenone intermediate. Crystallization is a common and effective method to separate isomers. | Purifying the intermediate removes the m-isobutylacetophenone before it is converted to this compound in subsequent steps, simplifying the final purification of the API. |
Data Presentation
Table 1: Effect of Temperature on the Selectivity of Isobutylbenzene Acylation
| Catalyst | Temperature (°C) | Conversion (%) | p-Isobutylacetophenone Selectivity (%) | o-Isobutylacetophenone Selectivity (%) | Reference |
| Al-KIT-6 (25) | 60 | 48.1 | 86 | 14 | [2] |
| Al-KIT-6 (25) | 80 | 53.9 | 89 | 11 | [2] |
| Al-KIT-6 (25) | 100 | 69.1 | 91 | 9 | [2] |
| Al-KIT-6 (25) | 120 | 72.1 | 94 | 6 | [2] |
| Al-KIT-6 (25) | 140 | 64.9 | 96 | 4 | [2] |
Note: The formation of the meta-isomer was not explicitly quantified in this study, but the data clearly shows that increasing the temperature up to a certain point can improve para-selectivity with this specific catalyst, while minimizing the ortho-isomer.
Experimental Protocols
Protocol 1: Minimized m-Isobutylacetophenone Formation via Low-Temperature Friedel-Crafts Acylation
This protocol is based on the principle of kinetic control to favor the formation of p-isobutylacetophenone.
Materials:
-
Isobutylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to -15°C to -10°C using an appropriate cooling bath.
-
Slowly add a solution of isobutylbenzene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension over a period of 1-2 hours, maintaining the internal temperature below -10°C.
-
After the addition is complete, continue stirring the reaction mixture at -10°C for an additional 2-3 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-isobutylacetophenone.
-
Analyze the crude product by GC or HPLC to determine the isomer ratio.
-
Purify the crude product by crystallization from a suitable solvent (e.g., hexane) to remove residual isomers.
Visualizations
Diagram 1: Ibuprofen Synthesis Pathway and Impurity Formation
Caption: Formation of Ibuprofen and the m-Isobutyl impurity.
Diagram 2: Troubleshooting Logic for High this compound
Caption: Troubleshooting workflow for this compound impurity.
References
Technical Support Center: Quantification of m-Isobutyl Ibuprofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of m-Isobutyl Ibuprofen (B1674241) (Ibuprofen) using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Ibuprofen?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Ibuprofen, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to inaccurate and imprecise quantitative results, compromising the reliability of the bioanalytical method.[2] Common interferences in biological matrices include phospholipids (B1166683) and proteins.[3]
Q2: How can I assess the presence and magnitude of matrix effects in my Ibuprofen assay?
A2: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A constant flow of a standard solution of Ibuprofen is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any fluctuation (dip or rise) in the baseline signal for Ibuprofen indicates the elution of matrix components that cause ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): The response of Ibuprofen in a spiked blank matrix extract is compared to the response of Ibuprofen in a neat (pure) solution at the same concentration. The matrix factor (MF) is calculated, with an ideal value being close to 1.0. An MF between 0.75 and 1.25 is often considered acceptable.[1]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as Ibuprofen-d3, is considered the gold standard for correcting matrix effects.[1][4] A SIL-IS is chemically identical to the analyte and co-elutes, experiencing the same degree of ion suppression or enhancement. This allows for accurate normalization of the analyte signal, thereby improving data accuracy and precision.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility and accuracy in QC samples. | Significant matrix effects (ion suppression or enhancement). | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use Ibuprofen-d3 to effectively compensate for variability.[4]2. Optimize Sample Preparation: Switch to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering components.[5]3. Chromatographic Separation: Modify the gradient or change the column to better separate Ibuprofen from matrix components. |
| High signal suppression observed during post-column infusion. | Co-elution of phospholipids from the biological matrix. | 1. Phospholipid Depletion: Use specialized sample preparation plates (e.g., HybridSPE) designed to remove phospholipids.[6]2. Liquid-Liquid Extraction (LLE): Optimize LLE conditions (e.g., using a non-polar solvent like hexane) to minimize the extraction of phospholipids.[3]3. Modify Chromatography: Adjust the mobile phase or gradient to shift the retention time of Ibuprofen away from the elution zone of phospholipids. |
| Inconsistent recovery during sample preparation. | Suboptimal extraction procedure for the sample matrix. | 1. Evaluate Different Extraction Techniques: Compare the recovery of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). See Table 2 for a comparison.2. pH Adjustment: Ensure the pH of the sample is optimized for Ibuprofen extraction (acidic pH).3. Solvent Selection: Test different organic solvents for LLE or elution in SPE to maximize Ibuprofen recovery. |
| Analyte peak shows fronting or tailing. | Column overload or matrix components affecting peak shape. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components being injected.[7]2. Improve Sample Cleanup: A cleaner extract from methods like SPE will likely improve peak shape.3. Check Column Health: Ensure the analytical column is not degraded or contaminated. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ibuprofen Quantification
| Sample Preparation Method | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Least effective at removing matrix components, especially phospholipids, leading to significant matrix effects.[6][8] | 78-81[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of Ibuprofen into an immiscible organic solvent. | Can provide cleaner extracts than PPT.[2] | Can be labor-intensive, may have emulsion issues, and recovery can be variable.[9] | 54-60 (Plasma)[10] |
| Solid-Phase Extraction (SPE) | Ibuprofen is retained on a solid sorbent while interferences are washed away. | Provides cleaner extracts than PPT and LLE, reducing matrix effects.[8] | More complex and time-consuming method development.[9] | >95[11] |
| Supported Liquid Extraction (SLE) | A non-emulsifying alternative to LLE using a solid support. | Simpler and faster than traditional LLE, with good recovery. | May not be as effective as SPE for all matrices. | ~77[5] |
Experimental Protocols
Protocol 1: Matrix Effect Assessment using Post-Extraction Spike
-
Prepare a Neat Solution: Spike Ibuprofen and Ibuprofen-d3 (IS) into the reconstitution solvent to a known concentration (e.g., medium QC level).
-
Prepare a Post-Spiked Matrix Sample: Extract six different lots of blank biological matrix (e.g., plasma) using the chosen sample preparation method. Spike the extracted blank matrix with Ibuprofen and IS to the same concentration as the neat solution.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
-
An IS-normalized MF close to 1.0 indicates effective compensation for matrix effects.[1]
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Ibuprofen-d3).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[2]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A flowchart for troubleshooting matrix effects in Ibuprofen quantification.
Comparison of Sample Preparation Strategies
Caption: Relationship between sample preparation and matrix effect reduction.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Analysis of Genotoxic Impurities in Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of genotoxic impurities (GTIs) in Ibuprofen (B1674241).
Troubleshooting Guides
This section is designed to help you resolve common challenges during your analytical workflow.
1. GC-MS Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) for Ibuprofen or its Acidic Impurities | - Active Sites in the GC System: Un-deactivated sites in the injector liner or column can interact with the acidic functional groups. - Incomplete Derivatization: Residual free carboxylic acid groups will exhibit poor chromatography. | - Use a Deactivated Liner: Employ a liner specifically designed for active compounds. - Column Choice: Use a column with a more inert phase. - Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reagent concentration, temperature, and time.[1] |
| Low or No Response for Derivatized Analytes | - Derivatization Reagent Degradation: Moisture can deactivate silylating agents (e.g., BSTFA, MSTFA).[2] - Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[1][3] | - Use Fresh Reagent: Open a new vial of derivatizing reagent. Ensure it has been stored under anhydrous conditions.[1] - Optimize Temperature and Time: Experiment with a range of temperatures (e.g., 60-100°C) and reaction times (e.g., 15-60 minutes).[1] |
| Poor Reproducibility | - Inconsistent Derivatization: Manual derivatization can introduce variability. - Sample Matrix Effects: Co-extracted matrix components can interfere with the analysis. | - Automate Derivatization: If possible, use an autosampler for the derivatization steps to improve consistency.[1] - Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[3] - Use an Internal Standard: An isotopically labeled internal standard can help to correct for variations.[3] |
2. LC-MS/MS Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing of Ibuprofen | - Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the carboxylic acid group of ibuprofen. - Inappropriate Mobile Phase pH: If the pH is not adequately controlled, it can lead to poor peak shape for ionizable compounds. | - Use a High-Purity Silica Column: Modern, end-capped columns have fewer active silanol groups. - Operate at a Lower pH: A mobile phase pH of around 3 can suppress the ionization of silanol groups. - Use a Buffered Mobile Phase: An acetate (B1210297) buffer can help to maintain a stable pH and improve peak symmetry. |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting Matrix Components: Other compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source.[4][5][6][7] | - Improve Chromatographic Separation: Modify the gradient to better separate the analyte from interfering peaks.[4] - Enhance Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[6][7] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[5] |
| Low Sensitivity for Certain Impurities | - Poor Ionization Efficiency: Some neutral impurities may not ionize well in the MS source. | - Consider Derivatization: Introduce a functional group that is more readily ionizable. - Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance ionization. |
Frequently Asked Questions (FAQs)
Q1: What are the potential genotoxic impurities I should look for in my Ibuprofen sample?
A1: Potential genotoxic impurities in Ibuprofen can originate from its synthesis route. The two main commercial routes are the Boots process and the BHC (Boots-Hoechst-Celanese) process.
-
From the Boots Synthesis: This six-step process involves reagents like isobutylbenzene, acetyl chloride, ethyl chloroacetate, and hydroxylamine.[8] Potential GTIs could include:
-
Alkyl halides: From unreacted starting materials or by-products.
-
Residual catalysts and reagents: Such as aluminum trichloride.[9]
-
Intermediates: Such as 4'-isobutylacetophenone (B122872) and 2-(4-isobutylphenyl)propionaldehyde.[10]
-
-
From the BHC "Green" Synthesis: This three-step process is more atom-efficient but still uses reactive chemicals.[11][12] Potential GTIs could include:
-
Residual catalysts: Such as hydrogen fluoride (B91410) (though it is recycled) or palladium catalysts.[11]
-
Unreacted intermediates: Like 1-(4-isobutylphenyl)ethanol.[11]
-
A thorough risk assessment of the specific manufacturing process is crucial to identify the most likely GTIs.
Q2: Which analytical technique is better for GTI analysis in Ibuprofen: GC-MS or LC-MS/MS?
A2: The choice depends on the physicochemical properties of the target impurity.
-
GC-MS is generally preferred for volatile and semi-volatile impurities. Since Ibuprofen itself is a carboxylic acid and not highly volatile, it and its acidic impurities require derivatization to be analyzed by GC-MS. This involves converting the carboxylic acid to a less polar and more volatile ester, for example, through silylation.[13]
-
LC-MS/MS is well-suited for non-volatile and thermally labile compounds. It can often analyze acidic compounds like Ibuprofen and its polar impurities directly without derivatization.[14] It generally offers high sensitivity and selectivity.
Q3: Why is derivatization necessary for the GC-MS analysis of Ibuprofen and its acidic impurities?
A3: Derivatization is a chemical modification of the analyte to make it more suitable for a particular analytical technique. For the GC-MS analysis of Ibuprofen, derivatization is crucial for two main reasons:
-
To Increase Volatility: Carboxylic acids like Ibuprofen have low volatility due to strong intermolecular hydrogen bonding. This makes them difficult to analyze by GC, which requires the analyte to be in the gas phase. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester.[2]
-
To Improve Chromatographic Peak Shape: The polar nature of the carboxylic acid group can lead to interactions with active sites in the GC system, resulting in poor peak shape (tailing). The less polar derivatives exhibit better chromatographic behavior.
Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15][16]
Q4: How can I improve the sensitivity of my method to meet the low detection limits required for GTIs?
A4: Achieving the low parts-per-million (ppm) detection limits for GTIs requires a multi-faceted approach:
-
Sample Preparation: Concentrate your sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). This can also help to remove interfering matrix components.
-
Instrumental Analysis:
-
For GC-MS , use Selected Ion Monitoring (SIM) mode instead of full scan mode. This significantly improves sensitivity by focusing the mass spectrometer on specific ions of interest.
-
For LC-MS/MS , use Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.
-
-
Derivatization: For GC-MS, derivatization can improve the transfer of the analyte into the gas phase, leading to better sensitivity. For LC-MS, derivatization can be used to introduce a more easily ionizable group.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of genotoxic impurities using various methods. Note that these are examples, and actual values will depend on the specific impurity, matrix, and instrumentation.
Table 1: Example Performance of GC-MS Methods for GTI Analysis
| Analyte Type | Method | LOD (ppm) | LOQ (ppm) | Recovery (%) |
| Nitroaromatic Impurity | GC-MS-SIM | 0.002 µg/mL | 0.006 µg/mL | 104.8–115.4 |
| Alkyl Halides | Headspace-GC-MS | ~1 | ~3 | >90 |
| Ibuprofen (derivatized) | GC-MS | 0.15 µg/mL | 0.45 µg/mL | Not specified |
Data compiled from various sources for illustrative purposes.[10][15]
Table 2: Example Performance of LC-MS/MS Methods for GTI Analysis
| Analyte Type | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Sulfonate Esters | UPLC-MS/MS | 0.1512 | 0.3897 | 94.9–115.5 |
| Ibuprofen | LC-MS/MS | - | 0.15 µg/mL | 84-94 |
| Chloro Impurity in API | UPLC-QDa | 0.3 ppm | 1.0 ppm | >99 |
Data compiled from various sources for illustrative purposes.[17]
Experimental Protocols
Protocol 1: General Workflow for GC-MS Analysis of a Carboxylic Acid GTI in Ibuprofen (with Derivatization)
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Dissolve a known amount of the Ibuprofen API in a suitable solvent.
-
Condition an SPE cartridge with the appropriate solvent.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest with a suitable solvent.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
-
MS Detector: Electron Ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte.
-
Protocol 2: General Workflow for LC-MS/MS Analysis of a Polar GTI in Ibuprofen
-
Sample Preparation:
-
Dissolve a known amount of the Ibuprofen API in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Detector: Electrospray Ionization (ESI) source in either positive or negative ion mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-to-product ion transition for the target GTI.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 9. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 12. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 13. scispace.com [scispace.com]
- 14. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of m-Isobutyl Ibuprofen stock solutions
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in aqueous solution | Low solubility of ibuprofen (B1674241) in aqueous buffers. | Ibuprofen has low solubility in water (~21 mg/L)[1]. To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol, DMSO, or dimethylformamide and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the experiment[2]. Alternatively, for organic solvent-free aqueous solutions, dissolve the crystalline solid directly in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2 mg/mL[2]. |
| Solution appears cloudy or hazy | Partial precipitation or degradation. | Verify the pH of the solution. Ibuprofen is more stable at a pH of around 6[3]. Adjusting the pH may improve solubility and stability. If cloudiness persists, the solution may have degraded, and it is advisable to prepare a fresh stock. |
| Loss of potency over time | Chemical degradation due to improper storage. | Store stock solutions at appropriate temperatures. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, it is best to store the compound as a solid at room temperature, as it is stable for at least four years in this form[2]. Avoid repeated freeze-thaw cycles. |
| Discoloration of the solution | Degradation of the compound, possibly due to light exposure or oxidation. | Protect solutions from light by storing them in amber vials or wrapping them in foil. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help prevent oxidative degradation[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing m-Isobutyl Ibuprofen stock solutions?
A1: Based on data for ibuprofen, organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are suitable for preparing stock solutions. The solubility of ibuprofen in these solvents is approximately 60 mg/mL in ethanol, 50 mg/mL in DMSO, and 45 mg/mL in DMF[2]. For experiments sensitive to organic solvents, aqueous solutions can be prepared by dissolving the compound in a buffer like PBS (pH 7.2), where the solubility is around 2 mg/mL[2].
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For aqueous solutions, storage at 4°C is recommended for up to 14 days, which can retain over 90% of the initial concentration[4][5]. It is not recommended to store aqueous solutions for more than one day without stability verification[2]. For long-term storage, it is best to store the compound as a crystalline solid at room temperature, where it is stable for at least four years[2]. If storing in an organic solvent, keep it at -20°C.
Q3: What are the main degradation pathways for ibuprofen and likely for its meta-isomer?
A3: The primary degradation pathways for ibuprofen are hydrolysis, oxidation, and photodegradation[6][7][8].
-
Hydrolysis: Ibuprofen is susceptible to hydrolysis, especially under basic conditions[4][7].
-
Oxidation: The isobutyl side chain can be oxidized[1].
-
Photodegradation: Exposure to light can lead to the degradation of ibuprofen[7].
Q4: How does pH affect the stability of ibuprofen solutions?
A4: The pH of the solution significantly impacts the stability of ibuprofen. It is most stable in a pH range of 5 to 7, with maximum stability observed at pH 6[3]. Degradation increases at higher temperatures and in more acidic or basic conditions[3].
Q5: Can I freeze my this compound stock solution?
A5: While freezing can slow down degradation, repeated freeze-thaw cycles should be avoided as they can degrade the compound. If you need to store the solution for an extended period, it is advisable to aliquot it into smaller volumes to avoid multiple freeze-thaw cycles. For long-term storage, keeping the compound as a solid is the most stable option[2].
Data Summary
Table 1: Solubility of Ibuprofen in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~60 mg/mL | [2] |
| DMSO | ~50 mg/mL | [2] |
| Dimethylformamide | ~45 mg/mL | [2] |
| PBS (pH 7.2) | ~2 mg/mL | [2] |
| Water | ~21 mg/L (at 25°C) | [1] |
Table 2: Stability of Ibuprofen Solutions under Different Storage Conditions
| Concentration & Solvent | Storage Temperature | Duration | Container | Remaining Concentration | Reference |
| 5 mg/mL (undiluted) | 4°C | 14 days | Glass vials | >92% | [4][5] |
| 2.5 mg/mL in NS or D5W | 4°C | 14 days | Polypropylene syringes | >92% | [4][5] |
| 2.5 mg/mL in NS | 23°C | 21 days | Not specified | No detectable loss | [4] |
NS: Normal Saline (0.9% sodium chloride); D5W: 5% dextrose in water.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound crystalline solid in a sterile container.
-
Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the target concentration.
-
To minimize oxidation, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the compound[2].
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C for long-term storage.
Protocol 2: Stability Testing by HPLC (Forced Degradation Study)
This protocol is for conducting a forced degradation study to assess the stability of an this compound solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 85°C for a specified period (e.g., 21 hours)[4].
-
Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for a specified period (e.g., 48 hours)[4][7].
-
Oxidative Degradation: Add 10% H₂O₂ to the stock solution and keep at room temperature for a specified period (e.g., 24-48 hours)[4][7].
-
Photodegradation: Expose the stock solution to UV light for a specified period (e.g., 3 days)[7].
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 85°C) for a specified period (e.g., 72 hours)[4].
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Use a validated, stability-indicating HPLC method to analyze the samples. A common method involves a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer[9].
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified potential degradation pathways for Ibuprofen.
References
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
optimization of mobile phase for better resolution of Ibuprofen isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase for better resolution of Ibuprofen (B1674241) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of ibuprofen enantiomers important?
A1: Ibuprofen is a chiral drug, existing as (S)-(+)-ibuprofen and (R)-(-)-ibuprofen enantiomers. The pharmacological activity, particularly the anti-inflammatory and analgesic effects, is primarily associated with the (S)-enantiomer.[1] The R(-)-form is considered less active and can be partially converted to the S(+)-form in the body.[2][3] Therefore, stereoselective analysis is crucial for quality control, pharmacokinetic studies, and the development of enantiopure formulations to improve therapeutic efficacy and potentially reduce side effects.[1][4]
Q2: What is the general principle behind the chiral separation of ibuprofen?
A2: The separation of ibuprofen enantiomers is typically achieved by creating a chiral environment within the chromatographic system. This is most commonly done using a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes. This differential interaction leads to different retention times for the (R) and (S) isomers, allowing for their separation.[1]
Q3: Which analytical techniques are commonly used for the chiral separation of ibuprofen?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of ibuprofen.[1][2][5][6][7] Other techniques include Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), which may require derivatization of the ibuprofen molecule.[1][8]
Q4: What types of chiral stationary phases (CSPs) are effective for ibuprofen separation?
A4: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are very effective.[1][9][10] Protein-based CSPs, like those using α-acid glycoprotein (B1211001) (AGP) or ovomucoid (OVM), have also demonstrated excellent enantioselectivity.[2][7][11] Additionally, cyclodextrin-based stationary phases have been successfully used.[1]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | - Adjust Organic Modifier: Vary the type and percentage of the organic modifier (e.g., acetonitrile, methanol, ethanol (B145695), isopropanol). The choice of organic modifier can significantly impact selectivity.[2][9]- Optimize pH: For aqueous-organic mobile phases, the pH is a critical parameter. For acidic compounds like ibuprofen, a lower pH (e.g., pH 3) can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[2][12] |
| Incorrect Chiral Stationary Phase (CSP) | - Ensure the selected CSP is suitable for separating acidic compounds like ibuprofen. Polysaccharide and protein-based CSPs are generally good choices.[1][7] |
| Inadequate Mobile Phase Additives | - Acidic Additives: Introduce a small amount of an acidic additive like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase. This can improve peak shape and enhance enantioselectivity.[1][9][13]- Basic Additives: In some cases, a basic additive like triethylamine (B128534) (TEA) might be beneficial, although less common for acidic analytes. |
| Temperature Fluctuations | - Maintain a constant and optimized column temperature. Temperature can influence the thermodynamics of the chiral recognition process.[2][9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | - Adjust Mobile Phase pH: As mentioned, for ibuprofen, using a mobile phase with a low pH (e.g., adding 0.1% TFA) can suppress silanol (B1196071) interactions on silica-based CSPs and reduce peak tailing.[9] |
| Sample Overload | - Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.[7] |
| Inappropriate Sample Solvent | - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion. |
Issue 3: Long Retention Times
| Possible Cause | Suggested Solution |
| Mobile Phase is Too Weak | - Increase the percentage of the organic modifier in the mobile phase to decrease the retention time.[2] |
| Low Flow Rate | - Increase the flow rate. However, be aware that this might lead to a decrease in resolution. An optimal balance is necessary.[2][7] |
| Low Temperature | - Increasing the column temperature can sometimes reduce retention times, but its effect on resolution should be monitored.[2] |
Experimental Protocols & Data
HPLC Method 1: Reversed-Phase Chiral HPLC
This method is suitable for the separation of ibuprofen enantiomers using a protein-based chiral stationary phase.
Experimental Workflow:
Caption: Experimental workflow for HPLC chiral separation of Ibuprofen.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 20 mM potassium dihydrogen phosphate (B84403) buffer and ethanol. The pH of the aqueous phase is a critical parameter and should be optimized (e.g., pH 3.0).[2][14]
-
Sample Preparation: Dissolve a known amount of racemic ibuprofen in the mobile phase to a final concentration of approximately 10 µg/mL.[2] Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Instrumentation Setup:
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and record the chromatogram. The enantiomers will be separated based on their differential interaction with the CSP.
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase pH | 3.0 | 4.7 | 6.1 |
| Aqueous Phase (%) | 90% | 90% | 90% |
| Retention Time (R-Ibuprofen) | < 8 min | 19.80 min | No Separation |
| Retention Time (S-Ibuprofen) | < 8 min | 23.49 min | No Separation |
| Resolution (Rs) | Good | 2.46 | - |
| Data adapted from a study on an OVM column with a potassium dihydrogen phosphate and ethanol mobile phase.[2] |
HPLC Method 2: Normal-Phase Chiral HPLC
This method utilizes a polysaccharide-based CSP for the separation of ibuprofen enantiomers.
Troubleshooting Logic:
Caption: Troubleshooting logic for optimizing normal-phase separation.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-heptane and 2-propanol (e.g., 99:1 v/v) with 0.1% trifluoroacetic acid (TFA).[1][9]
-
Sample Preparation: Dissolve racemic ibuprofen in the mobile phase.
-
Instrumentation Setup:
-
System Equilibration & Analysis: Equilibrate the system and inject the sample as described in Method 1.
Data Summary Table:
| Column Type | Mobile Phase | Flow Rate | Detection |
| Epitomize CSP-1C[1] | 1% 2-propanol in n-heptane + 0.1% TFA | 1.0 mL/min | Not Specified |
| Chiralcel OJ-R[5][6] | CH3CN-H2O (35:65) | Not Specified | Mass Spectrometry |
| Ultron ES OVM[1][2] | Potassium dihydrogen phosphate 20 mM (pH=3) and ethanol | 1.0 mL/min | UV (220 nm) |
| Chiralpak AGP[7][11] | 100 mM phosphate buffer (pH 7) | 0.7 mL/min | UV (225 nm) |
This guide provides a starting point for the optimization of mobile phases for the chiral separation of ibuprofen. The optimal conditions will depend on the specific column and instrumentation used. Always refer to the column manufacturer's guidelines for specific operational parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of m-Isobutyl Ibuprofen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of m-Isobutyl Ibuprofen (B1674241) (commonly known as Ibuprofen).
Frequently Asked Questions (FAQs)
Q1: What is m-Isobutyl Ibuprofen and why is its aqueous solubility low?
A1: this compound, or Ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its chemical name is 2-(4-isobutylphenyl)propionic acid.[1][2] Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4] The poor solubility is attributed to its crystalline structure and its molecular properties, including a low pKa and a high Log P value, which indicates its lipophilic (fat-loving) nature.[1] It is practically insoluble in water but soluble in most organic solvents like ethanol.[5]
Table 1: Physicochemical Properties of Ibuprofen
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | [2] |
| Melting Point | 75 to 78 °C | |
| Aqueous Solubility | 0.021 mg/mL (at 20 °C) | |
| pKa | ~4.4-4.6 | |
| Log P | ~3.5-3.97 | [6] |
Q2: What are the common strategies to improve the aqueous solubility of Ibuprofen?
A2: Numerous techniques have been successfully employed to enhance the solubility and dissolution rate of Ibuprofen.[3][7] These strategies can be broadly categorized as:
-
Physical Modifications: This includes particle size reduction through methods like micronization and nanosizing to increase the surface area for dissolution.[7][8][9][10] Amorphization, which involves converting the crystalline drug into a higher-energy amorphous state, is another key approach.[4]
-
Chemical Modifications: Salt formation is a common method to increase the solubility of acidic drugs like Ibuprofen.[9][11]
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing Ibuprofen in a hydrophilic carrier matrix (e.g., PEGs, PVP) can significantly enhance its dissolution.[3][9][12][13][14][15][16] This technique often results in the drug being present in an amorphous state.[17]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic Ibuprofen molecule within the cavity of a cyclodextrin (like β-cyclodextrin or its derivatives) forms an inclusion complex with improved water solubility.[18][19][20][21][22][23]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[24][25][26]
-
Co-solvency: The addition of a water-miscible solvent (co-solvent) in which the drug is more soluble, such as ethanol, can increase the overall solubility.[7][27]
-
Nanotechnology Approaches: Formulating Ibuprofen as nanoparticles, nanosuspensions, or within nano-emulsions increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution rates.[28][29][30][31][32][33]
-
Q3: How do I choose the right solubility enhancement technique for my experiment?
A3: The selection of an appropriate technique depends on several factors, including the desired level of solubility enhancement, the intended application (e.g., oral vs. topical), the required dose, and the stability of the final formulation. The workflow below provides a general decision-making guide.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Ibuprofen (CAS 15687-27-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 4. Solubility Enhancement of Ibuprofen by Adsorption onto Spherical Porous Calcium Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. This compound-d3 | C13H18O2 | CID 71749535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcsrr.org [ijcsrr.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. azbuki.bg [azbuki.bg]
- 15. researchgate.net [researchgate.net]
- 16. rjstonline.com [rjstonline.com]
- 17. ijrpr.com [ijrpr.com]
- 18. scialert.net [scialert.net]
- 19. Enhanced Solubility of Ibuprofen by Complexation with β-Cyclodextrin and Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Inclusion Complex of Ibuprofen-β-Cyclodextrin Incorporated in Gel for Mucosal Delivery: Optimization Using an Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmahealthsciences.net [pharmahealthsciences.net]
- 23. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 24. scielo.br [scielo.br]
- 25. ijpsr.com [ijpsr.com]
- 26. zenodo.org [zenodo.org]
- 27. researchgate.net [researchgate.net]
- 28. Formulation of Ibuprofen Nanoparticles and Nanosuspensions with Enhanced Dissolution Rate using Ultra-Homogenization Technique | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 29. ascendiacdmo.com [ascendiacdmo.com]
- 30. Cubic phase nanoparticles for sustained release of ibuprofen: formulation, characterization, and enhanced bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. actapharmsci.com [actapharmsci.com]
- 32. Preparation and Characterization of Ibuprofen Containing Nano-Embedded-Microparticles for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. longdom.org [longdom.org]
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce the analysis time for ibuprofen (B1674241) and its related substances.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental analysis, offering potential causes and solutions to streamline your workflow.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| IBU-T01 | Why is my analysis time so long compared to published "fast" methods? | - Use of older HPLC technology instead of UHPLC.[1] - Non-optimal column dimensions (e.g., long column, large particle size).[1] - Isocratic elution with low organic content in the mobile phase.[1] - Low flow rate. | - Transition to UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems can handle higher backpressures, enabling the use of sub-2 µm particle columns for faster separations.[1][2] - Optimize Column: Switch to a shorter column with a smaller internal diameter and smaller particle size (e.g., 50 x 2.1 mm, 2.6 µm).[1] - Adjust Mobile Phase: Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to decrease retention times.[1] - Increase Flow Rate: A higher flow rate, compatible with your column and system pressure limits, will reduce the run time.[3] |
| IBU-T02 | I'm observing peak tailing for the ibuprofen peak. What's causing this and how can I fix it? | - Secondary interactions with residual silanols on the column.[4] - Column overload due to high sample concentration or injection volume.[4] - Column contamination or degradation.[4] - Inappropriate mobile phase pH.[5] | - Modify Mobile Phase: Adjust the pH of the mobile phase to suppress the ionization of ibuprofen (a weakly acidic molecule), which can reduce tailing.[5][6] Operating at a pH well below the pKa of ibuprofen (around 4.4) is often effective.[5] - Reduce Sample Load: Decrease the concentration of the sample or the injection volume.[4] - Column Maintenance: Wash the column with a strong solvent or replace it if it is old or contaminated.[4] Consider using a guard column to protect the analytical column.[7] |
| IBU-T03 | My retention times are shifting between injections. What should I do? | - Mobile phase instability (changes in composition or pH).[4] - Inconsistent column temperature.[4] - HPLC pump issues (e.g., air bubbles, inconsistent flow).[4] | - Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4] - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[4] - Pump Maintenance: Prime the pump before a run to remove air bubbles and perform regular preventative maintenance.[4] |
| IBU-T04 | I'm struggling to get good resolution between ibuprofen and its related substances. | - Inadequate mobile phase composition. - Incorrect column chemistry. - Suboptimal flow rate or temperature. | - Mobile Phase Optimization: Vary the organic content in the mobile phase to alter selectivity.[1] For instance, screening different acetonitrile (B52724) concentrations can significantly impact resolution.[1] - Column Selection: Ensure you are using a column with appropriate selectivity for your analytes (e.g., C18).[3] Core-shell columns can also provide higher efficiency and better resolution.[3] - Methodical Adjustments: Systematically adjust the flow rate and column temperature to find the optimal balance between resolution and analysis time. |
Frequently Asked Questions (FAQs)
Here are answers to common questions about accelerating the analysis of ibuprofen and its related compounds.
Q1: How can I significantly reduce my analysis time without purchasing a new UHPLC system?
A1: While UHPLC offers the most dramatic time savings, you can still optimize your existing HPLC system. Consider using shorter columns with smaller particle sizes (e.g., a 75 mm core-shell column instead of a 250 mm fully porous column).[3] Adjusting the mobile phase to elute compounds faster and increasing the flow rate within your system's pressure limits can also yield substantial time reductions.[3]
Q2: What are the key parameters to adjust when transferring a standard USP method to a faster method?
A2: According to USP General Chapter <621>, you can make allowable adjustments to a method. Key parameters to consider for reducing analysis time include decreasing the column length and internal diameter, and using smaller particle size packing. You can then adjust the flow rate to maintain a similar linear velocity or to further speed up the analysis, as long as system suitability requirements are met.[1][3]
Q3: Can changing the mobile phase composition really make a big difference in analysis time?
A3: Yes, absolutely. For reversed-phase chromatography of ibuprofen, increasing the proportion of the organic solvent (like acetonitrile) in the mobile phase will decrease the retention times of the analytes. For example, increasing the acetonitrile content from 25% to 50% can reduce the run time from over 35 minutes to less than 2 minutes.[1]
Q4: What is the impact of using core-shell particle columns on analysis time?
A4: Core-shell (or superficially porous) particle columns can provide higher separation efficiency compared to fully porous particle columns of the same size. This increased efficiency allows for the use of shorter columns and/or higher flow rates to achieve faster analysis times without sacrificing resolution.[3]
Q5: Are there faster methods for enantioseparation of ibuprofen?
A5: Yes, methods have been developed for the rapid enantioseparation of ibuprofen. One such method utilizes an α-acid glycoprotein (B1211001) (AGP) chiral stationary phase with a phosphate (B84403) buffer mobile phase, achieving separation in under 9 minutes.[8]
Experimental Protocols
Below are detailed methodologies for a standard USP method and a faster UHPLC method for ibuprofen analysis, illustrating a practical approach to reducing analysis time.
Method 1: Standard USP HPLC Method (Modified from Monograph)
| Parameter | Specification |
| Column | L1 packing (C18), 250 x 4.6 mm, 5 µm particles[3] |
| Mobile Phase | Acetonitrile : 1.0% (w/v) Chloroacetic Acid in water, pH 3.0 (60:40)[3] |
| Flow Rate | 2.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detector | UV at 254 nm[3] |
| Injection Volume | 1 µL[3] |
| Internal Standard | Valerophenone[3] |
Method 2: Fast UHPLC Method
| Parameter | Specification |
| Column | C18, 50 x 2.1 mm, 2.6 µm particles[1] |
| Mobile Phase | 60% Acetonitrile + 0.4% Chloroacetic Acid in water[1] |
| Flow Rate | Adjusted based on system pressure (example flow rates can be around 0.8-1.0 mL/min) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV (wavelength as per standard method, e.g., 254 nm) |
| Injection Volume | Optimized for the smaller column volume (e.g., 0.5-1 µL) |
Quantitative Data Summary
The following table summarizes the performance comparison between a standard USP method and a fast UHPLC method for ibuprofen analysis.
| Parameter | Standard USP Method | Fast UHPLC Method | Percentage Reduction |
| Analysis Time | ~8 minutes[3] | ~0.5 minutes[1] | ~94%[1] |
| Solvent Consumption per Run | > 16 mL[1] | ~0.55 mL[1] | ~97%[1] |
| Cost per Sample | - | - | ~69%[1] |
| Ibuprofen Retention Time | 5.69 min[1] | 0.26 min[1] | - |
| Valerophenone Retention Time | 7.40 min[1] | 0.32 min[1] | - |
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing ibuprofen analysis.
Caption: Comparison of Standard vs. Fast Analysis Workflow.
Caption: Troubleshooting Decision Tree for Slow Analysis Time.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Please help!!! My problem with Ibuprofen - Chromatography Forum [chromforum.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to Analytical Methods for m-Isobutyl Ibuprofen Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methods for the quantification of m-Isobutyl Ibuprofen (B1674241) (commonly known as Ibuprofen), a widely used non-steroidal anti-inflammatory drug (NSAID). We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Gas Chromatography (GC) to assist in the selection of the most suitable analytical strategy for your specific needs.
Comparison of Analytical Methods
The selection of an analytical method for Ibuprofen quantification depends on various factors, including the sample matrix, the required sensitivity, the need for impurity profiling, and the available instrumentation. The following tables summarize the key performance characteristics of the most commonly employed techniques.
Table 1: Comparison of Chromatographic and Electrophoretic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Gas Chromatography (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on differential migration of charged species in an electric field. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass spectrometric detection. |
| Primary Use | Routine quality control, impurity profiling, stability studies.[1] | Enantiomeric separation, analysis in complex matrices.[2][3] | Analysis of volatile impurities, quantification in biological matrices.[4][5][6] |
| Linearity Range | 6.1 - 200 µg/mL | 1.25 - 50 µg/mL[7] | 0.8 - 70 µg/mL[4] |
| Limit of Detection (LOD) | 1.70 µg/mL[8] | 0.31 µg/mL[7] | 0.8 ng/mL (after pre-concentration)[4] |
| Limit of Quantification (LOQ) | 6.05 µg/mL[8] | 1 ng/mL[9] | 2.6 ng/mL (after pre-concentration)[4] |
| Precision (%RSD) | < 2% | < 2.5% | < 10%[5] |
| Accuracy (% Recovery) | 98 - 102%[10] | 97 - 103%[3] | 86.5 ± 10.1%[5] |
| Analysis Time | Can be as low as 0.26 min for rapid methods.[11] | < 5 min for enantiomeric separation.[2] | ~26 min per sample.[5] |
Table 2: Comparison of Spectroscopic Methods
| Parameter | UV-Visible Spectrophotometry | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measurement of the absorption of UV or visible light by the analyte. | Measurement of the absorption of infrared radiation, causing molecular vibrations. |
| Primary Use | Simple, rapid quantification in bulk and dosage forms.[10][12] | Identification and quantification based on functional groups.[13][14] |
| Linearity Range | 4 - 20 µg/mL[10] | 0.000 - 0.609 % p/v[14] |
| Limit of Detection (LOD) | 0.223 µg/mL | 4.62 x 10⁻³ % p/v (for 4-isobutyl acetophenone (B1666503) impurity)[13] |
| Precision (%RSD) | < 2%[10] | Not explicitly stated, but method is validated for precision.[13] |
| Accuracy (% Recovery) | 98.27 - 102.01%[10] | 98 - 100%[13] |
| Key Advantages | Cost-effective, simple instrumentation. | High specificity due to unique spectral fingerprints. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method
This method is designed to separate Ibuprofen from its degradation products, making it suitable for stability studies.[1]
-
Materials: Ibuprofen Reference Standard, Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (B84403), Phosphoric acid, Water (HPLC grade).
-
Chromatographic Conditions:
-
Standard Solution Preparation: Prepare a standard solution of Ibuprofen in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a known concentration.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1]
UV-Visible Spectrophotometry
A simple and rapid method for the quantification of Ibuprofen in pharmaceutical dosage forms.[10]
-
Materials: Ibuprofen Reference Standard, Sodium Hydroxide (0.1 M), Distilled Water.
-
Instrumental Parameters:
-
Wavelength of Maximum Absorbance (λmax): 223 nm.[10]
-
-
Standard Solution Preparation:
-
Accurately weigh about 0.1 g of Ibuprofen powder.
-
Dissolve in 20 mL of 0.1 M NaOH and dilute to 100 mL with distilled water.
-
Prepare a series of dilutions to obtain concentrations in the range of 4-20 µg/mL.[10]
-
-
Sample Preparation:
-
Weigh and crush a sufficient number of tablets to obtain an amount of powder equivalent to 0.1 g of Ibuprofen.
-
Dissolve in 20 mL of 0.1 M NaOH and dilute to 100 mL with distilled water.
-
Filter the solution and dilute appropriately to fall within the calibration range.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at 223 nm against a blank.
Capillary Electrophoresis (CE) for Enantiomeric Separation
This method is suitable for the chiral separation and quantification of Ibuprofen enantiomers.[2]
-
Materials: Ibuprofen enantiomers (R(-) and S(+)), Dextrin, Sodium tetraborate (B1243019).
-
Electrophoretic Conditions:
-
Standard and Sample Preparation: Prepare solutions in the appropriate buffer.
-
Analysis: Baseline separation of R(-)- and S(+)-Ibuprofen is achieved in less than 5 minutes.[2] The method can determine enantiomers at concentrations as low as 1 µg/mL.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, often used for quantification in biological matrices.[5]
-
Sample Preparation (Derivatization):
-
To the sample, add an internal standard (e.g., flurbiprofen).
-
Add pyridine (B92270) and a derivatizing agent like BSTFA.
-
Heat the sample at 60°C for 15 minutes.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Mode: Ion trap detector.
-
Target and Qualifier Ions for Ibuprofen: 160 and 234 m/z.[5]
-
Method Validation Workflow
The validation of an analytical method is a critical step to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validation, which typically include the evaluation of specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for the validation of an analytical method.
This diagram illustrates a typical workflow for the validation of an analytical method, following established guidelines to ensure the reliability and accuracy of the results. The process begins with method development and proceeds through a series of tests to evaluate different performance characteristics. A successfully validated method is then deemed suitable for routine use.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and sensitive capillary electrophoresis method to quantitatively monitor ibuprofen enantiomers released from polymeric drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. tanzj.net [tanzj.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of m-Isobutyl Ibuprofen and Ibuprofen: An Examination of Biological Impact
A comparative guide for researchers, scientists, and drug development professionals.
Introduction
Ibuprofen (B1674241), a widely recognized non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-isobutylphenyl)propionic acid. Its efficacy in alleviating pain, inflammation, and fever is well-documented and attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide seeks to provide a comparative biological assessment of m-isobutyl ibuprofen (2-(3-isobutylphenyl)propionic acid) and the commercially available ibuprofen (2-(4-isobutylphenyl)propionic acid).
Important Note: Following a comprehensive review of published scientific literature, no direct experimental data comparing the biological activity of this compound to standard ibuprofen has been found. Therefore, this guide will provide a detailed overview of the known biological impact of ibuprofen and its well-characterized enantiomers, (S)-ibuprofen and (R)-ibuprofen. Furthermore, we will explore the structure-activity relationship of ibuprofen analogues to provide a theoretical framework for predicting the potential biological activity of the meta-isomer.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for ibuprofen is the inhibition of COX-1 and COX-2 enzymes.[1][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2] By blocking these enzymes, ibuprofen reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects.[1][4] The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form, exhibiting greater inhibitory effects on COX enzymes than the R-(-)-enantiomer.[5][6] In fact, the R-(-)-isomer is nearly inactive in inhibiting COX-2.[1][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics and cyclooxygenase inhibition of ibuprofen and its enantiomers.
Table 1: Pharmacokinetic Parameters of Ibuprofen Enantiomers
| Parameter | (S)-Ibuprofen | (R)-Ibuprofen | Racemic Ibuprofen | Reference(s) |
| Peak Plasma Concentration (Cmax) | Higher than (R)-ibuprofen | Lower than (S)-ibuprofen | Variable | [4] |
| Time to Peak (Tmax) | ~54 minutes (in children) | Variable | ~1-2 hours | [2][9] |
| Area Under the Curve (AUC) | Higher than (R)-ibuprofen | Lower than (S)-ibuprofen | Dose-dependent | [4] |
| Terminal Half-life (t1/2) | Similar to (R)-ibuprofen | Similar to (S)-ibuprofen | ~2-4 hours | [2][4] |
| Chiral Inversion | Not applicable | Unidirectional to (S)-ibuprofen | 50-60% of (R)-form inverts to (S)-form | [3][5] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2/COX-1) | Reference(s) |
| (S)-Ibuprofen | Potent inhibitor | Less potent than on COX-1 | - | [1][7][8] |
| (R)-Ibuprofen | Weak inhibitor | Nearly inactive | - | [1][7][8] |
| Racemic Ibuprofen | Non-selective | Non-selective | ~1 | [1][2] |
Structure-Activity Relationship (SAR) and the Potential Impact of Isobutyl Group Position
The anti-inflammatory activity of arylpropionic acid derivatives like ibuprofen is influenced by their chemical structure.[10][11] The presence of an α-methyl group on the propionic acid moiety is known to enhance anti-inflammatory activity.[10] The S-enantiomer consistently shows greater activity.[6][10]
While no data exists for this compound, we can hypothesize its potential activity based on the known binding site of ibuprofen within the COX enzymes. Ibuprofen binds in a hydrophobic channel of the COX enzyme. The isobutylphenyl group occupies a hydrophobic pocket within this channel. The para-position of the isobutyl group in standard ibuprofen allows for optimal fitting into this pocket.
A shift of the isobutyl group to the meta-position would alter the molecule's shape and could potentially lead to:
-
Reduced Binding Affinity: The m-isomer might not fit as effectively into the hydrophobic pocket of the COX active site, leading to weaker enzyme inhibition and consequently, reduced anti-inflammatory and analgesic activity.
-
Altered Selectivity: The change in shape could potentially alter the relative inhibition of COX-1 and COX-2, though the direction of this change is difficult to predict without experimental data.
References
- 1. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of ibuprofen enantiomers in humans following oral administration of tablets with different absorption rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ibuprofen enantiomers after single and repeated doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetics and pharmacodynamics of ibuprofen isomers and acetaminophen in febrile children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to UPLC and HPLC Methods for the Analysis of Ibuprofen Impurities
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of impurities in pharmaceutical products like Ibuprofen (B1674241) is paramount to ensure safety and efficacy. This guide provides an objective comparison of two common analytical techniques, Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), for the determination of Ibuprofen impurities. The information presented is a synthesis of data from various published analytical methods.
The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressures.[1] UPLC utilizes sub-2 µm particles, leading to significantly higher efficiency and shorter analysis times compared to the 3-5 µm particles typically used in HPLC.[1] This fundamental difference translates into notable variations in performance, as detailed below.
Performance Comparison: UPLC vs. HPLC
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement over traditional HPLC, offering numerous advantages for pharmaceutical analysis.[2][3] The use of smaller particle sizes in UPLC columns results in improved resolution, greater sensitivity, and a substantial reduction in analysis time and solvent consumption.[1][4] For the analysis of Ibuprofen and its impurities, this translates to a more efficient and cost-effective workflow.
| Performance Parameter | UPLC | HPLC | References |
| Analysis Time | Significantly shorter (e.g., < 10 minutes) | Longer (e.g., 20-45 minutes) | [5][6] |
| Resolution | Higher, leading to better separation of impurities | Good, but may be limiting for closely eluting peaks | [2][7] |
| Sensitivity (LOD/LOQ) | Lower Limits of Detection (LOD) and Quantitation (LOQ) | Higher LOD and LOQ | [1] |
| Solvent Consumption | Reduced significantly (by at least 80% in some cases) | Higher | [1][2] |
| Operating Pressure | Much higher (up to 15,000 psi) | Lower (up to 6,000 psi) | [7] |
| Peak Shape | Sharper and more symmetrical peaks | Broader peaks | [7] |
Experimental Protocols
The following are representative experimental protocols for the analysis of Ibuprofen impurities using UPLC and HPLC, based on published methods.
Representative UPLC Method Protocol
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
Note: This is a representative protocol synthesized from multiple sources.[8][9]
Representative HPLC Method Protocol
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
Note: This is a representative protocol synthesized from multiple sources.[6][10]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for UPLC and HPLC methods for the analysis of Ibuprofen impurities, as reported in various studies.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Parameter | UPLC | HPLC | References |
| Linearity (r²) | > 0.999 | > 0.999 | [6][11] |
| LOD (Ibuprofen Impurity) | ~0.03 µg/mL | ~0.06 µg/L | [6][10] |
| LOQ (Ibuprofen Impurity) | ~0.05 µg/mL | ~0.19 µg/L | [6][10] |
Table 2: Accuracy and Precision
| Parameter | UPLC | HPLC | References |
| Accuracy (% Recovery) | 98.1% - 100.5% | 99.0% - 100.8% | [10][11] |
| Precision (%RSD) | < 2% | < 2% | [6] |
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that a new method is equivalent to an existing one. The following diagram illustrates a typical workflow for the cross-validation of UPLC and HPLC methods.
Caption: Workflow for Cross-Validation of UPLC and HPLC Methods.
Conclusion
The choice between UPLC and HPLC for the analysis of Ibuprofen impurities depends on the specific needs of the laboratory. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced operational costs.[1][7] For laboratories focused on high-throughput screening, rapid impurity profiling, and trace-level detection, UPLC presents a compelling alternative to traditional HPLC. The cross-validation of methods is essential when transitioning from HPLC to UPLC to ensure consistent and reliable analytical results.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. rjptonline.org [rjptonline.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. academic.oup.com [academic.oup.com]
Comparative Guide for the Determination of m-Isobutyl Ibuprofen's Relative Response Factor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of m-isobutyl ibuprofen (B1674241), a known impurity of the active pharmaceutical ingredient (API) ibuprofen. Accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This document outlines the prevalent High-Performance Liquid Chromatography (HPLC) method for RRF determination and compares it with alternative analytical techniques, supported by experimental protocols and illustrative data.
Introduction to Relative Response Factor (RRF)
In chromatography, the RRF is a crucial parameter used to quantify impurities when a reference standard for the impurity is not available in sufficient quantity or is expensive to isolate or synthesize.[1][2] It represents the ratio of the response of an impurity to the response of the API at the same concentration under identical chromatographic conditions. An RRF value is essential for converting the observed peak area of an impurity into an accurate measure of its concentration.
Primary Method: RRF Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for determining the RRF of pharmaceutical impurities. The method relies on comparing the response (peak area) of the impurity to that of the API.
Illustrative Experimental Data for RRF Calculation
Due to the limited availability of publicly accessible raw experimental data for the RRF of m-isobutyl ibuprofen, the following data is illustrative to demonstrate the calculation process. A Relative Response Factor close to 1.0 is a reasonable assumption for positional isomers like this compound and ibuprofen, as their chromophoric structure is identical, leading to similar UV absorbance characteristics at a given wavelength.
Table 1: Illustrative HPLC Data for RRF Determination (Slope Method)
| Concentration (µg/mL) | Ibuprofen Peak Area | This compound Peak Area |
| 1.0 | 55,200 | 53,500 |
| 2.5 | 138,000 | 133,750 |
| 5.0 | 276,000 | 267,500 |
| 10.0 | 552,000 | 535,000 |
| 20.0 | 1,104,000 | 1,070,000 |
| Slope | 55,200 | 53,500 |
| R² | 1.0000 | 1.0000 |
| Calculated RRF | \multicolumn{2}{c | }{0.97 } |
Note: The Relative Response Factor (RRF) is calculated as: (Slope of Impurity) / (Slope of API).
Experimental Protocols
Protocol 1: RRF Determination of this compound by HPLC (Slope Method)
This protocol details the determination of the RRF for this compound relative to ibuprofen using the slope method, which is a robust and widely accepted approach.
1. Materials and Reagents:
-
Ibuprofen Reference Standard
-
This compound (Ibuprofen Impurity A) Reference Standard[3][4]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (analytical grade)
2. Chromatographic Conditions:
-
Instrument: Agilent 1120 Compact LC or equivalent HPLC system with a UV detector.[5]
-
Column: C18, 5 µm, 4.6 x 250 mm (L1 packing)
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (pH adjusted to 2.5 with phosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of Ibuprofen Reference Standard and this compound Reference Standard in separate 25 mL volumetric flasks with acetonitrile.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both ibuprofen and this compound by diluting the stock solutions with the mobile phase to concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
4. Procedure:
-
Inject each calibration solution for both ibuprofen and this compound into the HPLC system in triplicate.
-
Record the peak areas for each injection.
-
Plot a calibration curve of peak area versus concentration for both the API and the impurity.
-
Determine the slope of the regression line for both calibration curves.
-
Calculate the RRF using the formula: RRF = Slope of this compound / Slope of Ibuprofen
5. System Suitability:
-
Tailing Factor: Not more than 2.0 for both ibuprofen and this compound peaks.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of a standard solution.
Workflow for RRF Determination by HPLC Slope Method
Comparison with Alternative Analytical Methodologies
While HPLC is the standard, other techniques can be employed for the quantification of this compound and, by extension, for RRF determination.
Table 2: Comparison of Analytical Methodologies for this compound Quantification
| Feature | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, UV detection. | Chromatographic separation with mass spectrometric detection.[6] | Separation based on charge-to-size ratio in an electric field. | Intrinsic quantitative nature of NMR signal intensity.[1][2] |
| Primary Use | Routine quality control, RRF determination, impurity profiling. | Highly sensitive and specific quantification, structural elucidation. | Chiral separations, analysis of charged species. | Primary method for determining purity and RRF without a reference standard of the same compound. |
| Advantages | Robust, widely available, well-established methods. | High sensitivity (ng/mL levels) and specificity, molecular weight confirmation.[6] | High separation efficiency, low sample and solvent consumption. | Does not require an identical reference standard for quantification, highly accurate.[1][2] |
| Limitations | Moderate sensitivity, potential for co-eluting peaks. | Higher cost and complexity of instrumentation. | Lower concentration sensitivity compared to MS methods, matrix effects can be challenging. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Typical Run Time | 15-30 minutes | < 10 minutes | < 15 minutes | Varies, but data acquisition is relatively fast. |
Alternative Method Highlight: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and specificity compared to HPLC-UV.[6] This can be particularly advantageous for detecting and quantifying impurities at very low levels. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the analyte and impurity even in the presence of co-eluting matrix components.
Key UPLC-MS/MS Parameters for Ibuprofen Analysis:
-
Column: C18, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase: 0.1% Formic acid in water and acetonitrile (gradient elution)
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like ibuprofen.
-
Mass Transitions (MRM):
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound would have the same transition.
-
Alternative Method Highlight: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. It offers very high separation efficiency and can be a powerful tool for resolving closely related impurities. For ibuprofen and its isomers, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed.
Conceptual Use of RRF in Impurity Quantification
Conclusion
The determination of the Relative Response Factor is a critical step in the accurate quantification of impurities in drug substances and products. While HPLC with UV detection remains the industry standard due to its robustness and availability, alternative methods such as UPLC-MS/MS and Capillary Electrophoresis offer advantages in terms of sensitivity and separation efficiency. For the highest accuracy, especially when an impurity standard is not available, qNMR presents a powerful, albeit more specialized, alternative for direct RRF determination. The choice of methodology should be based on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
References
A Comparative Analysis of the Toxicological Profiles of Ibuprofen Isomers: S(+)-Ibuprofen vs. R(-)-Ibuprofen
A comprehensive guide for researchers and drug development professionals on the distinct toxicological characteristics of ibuprofen's enantiomers, supported by experimental data and detailed methodologies.
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule typically administered as a racemic mixture of its two enantiomers: S(+)-ibuprofen (dexibuprofen) and R(-)-ibuprofen. While the therapeutic effects of ibuprofen are primarily attributed to the S(+) enantiomer, the toxicological profiles of the individual isomers exhibit notable differences. This guide provides an in-depth comparison of the toxicological properties of S(+)-ibuprofen and R(-)-ibuprofen, focusing on their effects on the cyclooxygenase (COX) enzymes, gastrointestinal tract, and cardiovascular, hepatic, and renal systems.
Executive Summary
The S(+) enantiomer of ibuprofen is the pharmacologically active form, potently inhibiting both COX-1 and COX-2 enzymes. The R(-) enantiomer is significantly less active against these enzymes but undergoes in vivo chiral inversion to the active S(+) form. From a toxicological perspective, S(+)-ibuprofen is associated with a greater potential for gastrointestinal and renal side effects at a given concentration due to its higher COX inhibitory activity. However, clinical and preclinical data suggest that dexibuprofen (S(+)-ibuprofen) may offer a better gastrointestinal safety profile compared to racemic ibuprofen at therapeutically equivalent doses. Data on the comparative cardiovascular, hepatic, and renal toxicity of the individual isomers are less extensive, but initial findings suggest potential stereoselective effects.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action of ibuprofen is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, including the protection of the gastric mucosa and regulation of renal blood flow. COX-2 is inducible and its expression is upregulated at sites of inflammation.
The S(+) and R(-) isomers of ibuprofen exhibit markedly different inhibitory activities against COX-1 and COX-2.
Table 1: In Vitro Inhibitory Potency (IC50) of Ibuprofen Isomers against COX-1 and COX-2
| Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| S(+)-Ibuprofen | 2.1 - 2.9 | 1.1 - 1.6 |
| R(-)-Ibuprofen | 34.9 | > 250 (inactive) |
Data compiled from multiple sources.[1]
As shown in Table 1, S(+)-ibuprofen is a potent inhibitor of both COX-1 and COX-2. In contrast, R(-)-ibuprofen is a weak inhibitor of COX-1 and is virtually inactive against COX-2[1]. This differential activity is the basis for the pharmacological effects of ibuprofen being almost exclusively attributed to the S(+) enantiomer.
Signaling Pathway: COX Inhibition
The inhibition of COX enzymes by ibuprofen prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a common precursor for various prostanoids.
References
Performance Verification of Analytical Methods for Ibuprofen Impurity A
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of Ibuprofen (B1674241) Impurity A: High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical products. This document summarizes the performance characteristics of each method based on available experimental data and provides detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Method Performance
The following table summarizes the key performance indicators for the HPLC/UPLC and GC methods for the analysis of Ibuprofen impurities. It is important to note that while some data is specific to Ibuprofen Impurity A, other data points may refer to a general mix of ibuprofen impurities or the parent compound itself, as indicated in the references.
| Performance Parameter | HPLC / UPLC Method | Gas Chromatography (GC) Method |
| Linearity Range | 0.05 - 0.5 µg/mL (for a related impurity)[1] | Not explicitly found for Impurity A |
| Correlation Coefficient (r²) | > 0.999 (for a related impurity)[1] | Not explicitly found for Impurity A |
| Limit of Detection (LOD) | 0.03 µg/mL (for a related impurity)[1] | 2.5 mg/L (for Impurity F)[2] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL (for a related impurity)[1] | Not explicitly found for Impurity A |
| Accuracy (% Recovery) | 98 - 102% (for a related impurity)[1] | Not explicitly found for Impurity A |
| Precision (% RSD) | < 2.5% (for a related impurity)[1] | Not explicitly found for Impurity A |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Method
This method is widely used for the analysis of Ibuprofen and its impurities due to its high resolution and sensitivity.
Chromatographic Conditions:
-
Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm[3]
-
Mobile Phase:
-
Gradient:
-
0-3 min: 48% A, 52% B
-
3-13 min: Gradient to 15% A, 85% B
-
13-16 min: Hold at 15% A, 85% B[3]
-
-
Flow Rate: 1 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Autosampler Temperature: 12 °C[3]
-
Detection: Diode Array Detector (DAD) at 220 nm and 254 nm[3]
-
Injection Volume: 7 µL[3]
Sample Preparation:
-
Diluent: Acetonitrile and water (50:50)[3]
-
Standard Concentration: Prepare a standard solution of Ibuprofen Impurity A in the diluent at a concentration appropriate for the expected sample concentrations.
Gas Chromatography (GC) Method
Gas chromatography offers an alternative approach, particularly for volatile impurities. The following protocol is based on a method developed for a related ibuprofen impurity (Impurity F) and may require optimization for Impurity A.
Chromatographic Conditions:
-
Column: ZB-WAXetr capillary column (25 m × 0.53 mm × 2 µm)[2]
-
Carrier Gas: Helium[2]
-
Flow Rate: 5 mL/min[2]
-
Injector Temperature: 200°C[2]
-
Detector: Flame Ionization Detector (FID)[2]
-
Detector Temperature: 250°C[2]
Sample Preparation:
-
Derivatization: Ibuprofen and its acidic impurities often require derivatization to increase their volatility for GC analysis. A common approach involves esterification.
-
Sample Injection: A suitable volume of the derivatized sample is injected into the GC system.
Conclusion
Both HPLC/UPLC and GC are powerful techniques for the analysis of Ibuprofen Impurity A. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The HPLC/UPLC method generally offers higher sensitivity and is suitable for a wider range of impurities without the need for derivatization. The GC method provides a robust alternative, particularly for volatile impurities, but may require a derivatization step. The performance data and experimental protocols provided in this guide serve as a starting point for method development and validation in your laboratory.
References
A Comparative Analysis of the Degradation Pathways of Ibuprofen Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the degradation pathways of the two isomers of ibuprofen (B1674241), R(-)-Ibuprofen and S(+)-Ibuprofen. It summarizes key quantitative data from experimental studies, details relevant experimental protocols, and presents visual diagrams of the degradation pathways to facilitate understanding and further research in drug metabolism and environmental science.
Metabolic Degradation in Humans: A Stereoselective Journey
Ibuprofen is commercially available as a racemic mixture, yet its enantiomers exhibit distinct metabolic fates within the human body. The pharmacologically active S(+)-enantiomer and the largely inactive R(-)-enantiomer are processed through different primary pathways, including chiral inversion, oxidation, and glucuronidation.
The most significant stereoselective process is the unidirectional chiral inversion of R(-)-Ibuprofen to the more active S(+)-Ibuprofen. This conversion is a critical factor in the overall pharmacokinetics of racemic ibuprofen.[1][2] Oxidation, primarily hydroxylation, is carried out by cytochrome P450 enzymes, with CYP2C9 and CYP2C8 showing preferences for different isomers. Glucuronidation, a major phase II metabolic route, also exhibits stereoselectivity.
Quantitative Comparison of Metabolic Parameters
The following table summarizes key quantitative data from studies on the stereoselective metabolism of ibuprofen isomers.
| Parameter | R(-)-Ibuprofen | S(+)-Ibuprofen | Key Findings & References |
| Chiral Inversion | 50-60% converted to S(+)-Ibuprofen | No significant inversion to R(-)-Ibuprofen | A substantial portion of the inactive R-isomer is converted to the active S-isomer in vivo.[1][2] |
| Oral Clearance | Lower | Higher | S(+)-Ibuprofen is cleared more rapidly from the body. |
| Primary Oxidizing Enzyme | CYP2C8 | CYP2C9 | This demonstrates stereoselectivity in the initial stages of oxidative metabolism. |
| Major Metabolites | 2-hydroxyibuprofen, 3-hydroxyibuprofen, carboxyibuprofen | 2-hydroxyibuprofen, 3-hydroxyibuprofen, carboxyibuprofen | Both isomers produce the same major metabolites, but the rates of formation can differ. |
| Glucuronidation | Lower affinity | Higher affinity | S(+)-Ibuprofen is more readily conjugated with glucuronic acid. |
Experimental Protocols for Metabolic Analysis
1. Chiral Separation and Quantification of Ibuprofen Enantiomers in Plasma:
A common method for analyzing ibuprofen enantiomers in biological samples is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation. The supernatant is then extracted.
-
Chromatographic Conditions:
-
Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is used to separate the enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact composition is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength of approximately 220 nm is typically employed.
-
-
Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve prepared with known concentrations of the pure enantiomers.
2. Analysis of Ibuprofen Metabolites:
The primary metabolites, hydroxy- and carboxyibuprofen, can also be analyzed by HPLC, often after a derivatization step to improve their chromatographic properties and detection sensitivity.
Metabolic Degradation Pathways of Ibuprofen Isomers
Caption: Metabolic pathways of R(-)- and S(+)-Ibuprofen in humans.
Environmental Degradation: A Look at Abiotic and Biotic Pathways
The widespread use of ibuprofen has led to its detection in various environmental compartments, prompting research into its environmental fate. Both abiotic (e.g., photodegradation) and biotic (microbial degradation) processes contribute to its breakdown. Limited studies suggest that there may be stereoselectivity in these environmental degradation pathways as well.
Abiotic Degradation: The Role of Light
Photodegradation is a key abiotic process for the removal of ibuprofen from aquatic environments. Upon exposure to sunlight, particularly UV radiation, ibuprofen can be transformed into various byproducts. The primary photodegradation product of ibuprofen is 4-isobutylacetophenone, which is formed through decarboxylation.[3][4]
Biotic Degradation: Microbial Metabolism
Microorganisms in wastewater treatment plants and natural waters play a crucial role in the biodegradation of ibuprofen. Several bacterial strains have been identified that can utilize ibuprofen as a carbon source. The initial steps in microbial degradation often involve hydroxylation of the aromatic ring or the isobutyl side chain.[5][6][7] Interestingly, some studies have shown that in aquatic-sediment systems, the R-(-)-enantiomer is degraded more readily than the S-(+)-enantiomer.[8]
Comparative Environmental Degradation Data
Direct comparative studies on the environmental degradation of ibuprofen isomers are limited. The table below presents available findings.
| Degradation Process | R(-)-Ibuprofen | S(+)-Ibuprofen | Key Findings & References |
| Biodegradation in Aquatic-Sediment Systems | Preferentially degraded | More persistent | The pharmacologically inactive isomer appears to be more susceptible to microbial degradation in some environments.[8] |
| Photodegradation | Data not available | Data not available | Most studies have focused on the photodegradation of the racemic mixture. |
Experimental Workflow for Environmental Degradation Studies
Caption: General experimental workflow for studying abiotic and biotic degradation.
Conclusion
The degradation of ibuprofen is a stereoselective process in both metabolic and, to some extent, environmental systems. In humans, the chiral inversion of R(-)-Ibuprofen to S(+)-Ibuprofen and the preferential metabolism of the S-enantiomer by certain enzymes are key determinants of its pharmacological activity and clearance. Environmental degradation pathways also show potential for stereoselectivity, with the R-isomer being more readily biodegraded in some instances. Further research is needed to fully elucidate the comparative environmental fate of ibuprofen isomers and the toxicological implications of their respective degradation products. This guide provides a foundational understanding for researchers in drug development and environmental science to build upon in their future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New bacterial strains for ibuprofen biodegradation: Drug removal, transformation, and potential catabolic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ibuprofen Degradation and Associated Bacterial Communities in Hyporheic Zone Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of m-Isobutyl Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for an inter-laboratory study focused on the quantification of m-Isobutyl Ibuprofen (B1674241), a known impurity in ibuprofen synthesis. The information presented is collated from various validated methods for ibuprofen and its related substances, offering a foundation for establishing a robust and reproducible analytical protocol across multiple laboratories.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the success of an inter-laboratory study. The following table summarizes the performance characteristics of common chromatographic techniques used for the analysis of ibuprofen and its impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Gas Chromatography (GC) |
| Linearity Range | 0.4 - 1.6 mg/mL[1] | 1 - 5000 ng/mL[2][3] | 2 - 10 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.110 mg/mL[1] | 50 ng/mL[5] | 1.8 µg/mL[4] |
| Limit of Detection (LOD) | 0.036 mg/mL[1] | 1 ng/mL[5] | 0.6 µg/mL[4] |
| Precision (%RSD) | < 2%[6] | < 6.24%[2][3] | < 3.9%[4] |
| Accuracy (% Recovery) | 98 - 102%[6] | 96 - 98% | 96 - 98% |
Experimental Protocols
Detailed experimental protocols are essential for ensuring consistency and comparability of results in an inter-laboratory study. Below are representative protocols for the analytical methods compared above.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is widely used for the routine analysis of ibuprofen and its impurities in pharmaceutical formulations.
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the ibuprofen sample to obtain a final concentration within the linear range (e.g., 0.4 - 1.6 mg/mL)[1].
-
The diluent is typically a mixture of the mobile phase components.
-
-
Chromatographic Conditions:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
This method offers high sensitivity and selectivity, making it suitable for the quantification of trace-level impurities.
-
Sample Preparation:
-
Prepare stock solutions of the sample in methanol (B129727).
-
Further dilute with methanol to achieve a concentration within the linear range (e.g., 1 - 5000 ng/mL)[2][3].
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 UPLC column (50 mm × 2.1 mm, 1.8 µm particle size)[2][3].
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile[2][3].
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ibuprofen and its impurities.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For ibuprofen, the mass transition is m/z 205.1 → 159.0[2][7]. A specific transition for m-Isobutyl Ibuprofen would need to be determined.
-
Gas Chromatography (GC) Protocol
GC can be employed for the analysis of ibuprofen, often requiring derivatization to improve volatility and chromatographic performance.
-
Sample Preparation and Derivatization:
-
Extract the sample from the matrix using an appropriate solvent.
-
Derivatize with a suitable agent, such as ethyl chloroformate (ECF)[4].
-
-
Chromatographic Conditions:
-
Column: DB-1 column (30 m × 0.32 mm i.d.)[4].
-
Carrier Gas: Nitrogen at a flow rate of 2.5 mL/min[4].
-
Temperature Program: Initial temperature of 150°C for 3 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes[4].
-
Injection Port Temperature: 250°C[8].
-
Detection: Flame Ionization Detector (FID)[4] or Mass Spectrometry (MS)[8][9].
-
Inter-Laboratory Study Workflow
A well-structured workflow is crucial for the successful execution of an inter-laboratory study. The following diagram illustrates a typical workflow.
Caption: Workflow for an inter-laboratory analytical study.
Considerations for Inter-Laboratory Studies
According to the International Council for Harmonisation (ICH) guidelines, reproducibility is a key parameter assessed in inter-laboratory trials.[10][11] To ensure the success of such a study for this compound quantification, the following should be considered:
-
A Detailed and Unambiguous Protocol: The analytical protocol should be comprehensive, leaving no room for misinterpretation by the participating laboratories[12].
-
Homogeneous and Stable Test Material: A single, well-characterized batch of the test material should be distributed to all participating laboratories to minimize sample variability[12].
-
Pre-defined Acceptance Criteria: The criteria for evaluating the performance of the analytical method should be established before the study begins[12][13].
-
System Suitability Tests: The protocol should include system suitability tests to ensure that the chromatographic systems in all laboratories are performing adequately[12].
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and assess the between-laboratory variability. Reproducibility is typically evaluated in the context of standardizing an analytical procedure[11][14].
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. TRDizin [search.trdizin.gov.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Turkish Journal of Nature and Science » Submission » Determination of Ibuprofen in Pharmaceutical Preparations by UPLC-MS/MS Method [dergipark.org.tr]
- 8. scispace.com [scispace.com]
- 9. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ema.europa.eu [ema.europa.eu]
Unraveling the Degradation Landscape of Ibuprofen: A Comparative Analysis of its Byproducts
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is paramount. This guide provides a comparative analysis of the degradation products of ibuprofen (B1674241), offering insights into its stability under various stress conditions. The structural confirmation of these degradants is supported by experimental data from forced degradation studies, providing a crucial reference for formulation development and quality control.
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is important to note that the common pharmaceutical compound is para-substituted, not meta-substituted as implied by "m-Isobutyl Ibuprofen". This guide focuses on the degradation products of the commercially available para-isomer of isobutyl ibuprofen. Forced degradation studies are essential to identify potential degradation products that may arise during the shelf life of a drug product and to develop stability-indicating analytical methods.[1]
Comparative Analysis of Ibuprofen Degradation Products
Forced degradation studies of ibuprofen have been conducted under various stress conditions, including oxidative, thermal, photolytic, and hydrolytic (acidic and basic) conditions.[2][3] These studies have revealed a number of degradation products, the formation of which is highly dependent on the specific stressor. A summary of key degradation products identified in different studies is presented in the table below.
| Degradation Product Name | Stress Condition | Analytical Method(s) Used for Identification | Reference |
| 4-isobutylacetophenone (4-IBAP) | Thermal, Oxidative, Photolytic | HPLC, GC-MS | [4] |
| 1-(4-isobutylphenyl)ethanol | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| Hydratropic acid | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| 4-ethylbenzaldehyde | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| 1-isobutyl-4-vinylbenzene | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| 4-isobutylphenol | Oxidative, Thermal | RP-HPLC, GC-MS | [2] |
| Ibuprofen-PEG esters | Interaction with excipients | UHPLC-UV, HRAM LC-MS, NMR, IR | [5] |
| Ibuprofen-sorbitol esters | Interaction with excipients | UHPLC-UV, HRAM LC-MS, NMR, IR | [5] |
| 2,3-dihydroxypropyl 2-(4-isobutylphenyl)propanoate | Interaction with glycerin (excipient) | HPLC, LC-MS, NMR, FT-IR | [6][7] |
| Ibuprofen Related Compound C | Basic hydrolysis | HPLC | [8][9] |
Experimental Protocols for Degradation Studies and Analysis
The identification and quantification of ibuprofen degradation products rely on a combination of stress testing and sophisticated analytical techniques.
Forced Degradation (Stress Testing) Protocol
A typical forced degradation study involves subjecting a solution or solid sample of ibuprofen to various stress conditions to accelerate its degradation.[1][8]
-
Acid Hydrolysis: Ibuprofen is typically dissolved in a solution of hydrochloric acid (e.g., 1N HCl) and heated for a defined period.[8][9]
-
Base Hydrolysis: The drug substance is exposed to a basic solution, such as sodium hydroxide (B78521) (e.g., 1N NaOH), and heated.[8][9]
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) is a common method to induce oxidative degradation.[4][8]
-
Thermal Degradation: The solid drug substance or its solution is exposed to high temperatures (e.g., 70°C) for an extended period.[2][4]
-
Photodegradation: Samples are exposed to UV light or a combination of UV and visible light to assess photosensitivity.[2][4]
Analytical Methods for Identification and Quantification
Following forced degradation, the resulting mixture of the parent drug and its degradation products is analyzed using stability-indicating analytical methods.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for separating ibuprofen from its degradation products.[1][3] A C18 column is frequently used with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[3][8] Detection is usually performed using a UV detector at a wavelength around 220 nm.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile degradation products.[2] The sample is first vaporized and then separated based on its components' boiling points and interactions with the stationary phase. The mass spectrometer then fragments the molecules and provides a mass spectrum, which acts as a molecular fingerprint for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS-QTOF: These powerful techniques combine the separation capabilities of HPLC with the mass analysis of mass spectrometry.[3] They are invaluable for the structural elucidation of unknown degradation products by providing accurate mass measurements of the parent ion and its fragments.[3]
Degradation Pathway of Ibuprofen
The degradation of ibuprofen can proceed through several pathways depending on the stress conditions. A generalized oxidative and thermal degradation pathway is illustrated below.
Figure 1: Simplified degradation pathways of Ibuprofen under various stress conditions.
This guide provides a foundational understanding of the degradation products of ibuprofen. For in-depth analysis, it is recommended to consult the cited research articles for detailed experimental conditions and spectral data used for structural elucidation.
References
- 1. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 7. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 8. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 9. scirp.org [scirp.org]
For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients (APIs) like Ibuprofen (B1674241) is paramount. A critical aspect of this is the control of related substances, or impurities, which can impact the safety and efficacy of the final drug product. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) each provide standardized analytical methods for this purpose. This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols to aid in understanding their nuances and practical application.
The primary analytical technique employed by all three major pharmacopeias for the determination of Ibuprofen-related substances is High-Performance Liquid Chromatography (HPLC). While the fundamental principle is the same, the specific methodologies exhibit notable differences in terms of chromatographic conditions, specified impurities, and system suitability requirements.
Comparative Overview of HPLC Methods
A side-by-side comparison of the key parameters for the HPLC analysis of Ibuprofen-related substances as stipulated by the USP, EP, and what can be inferred for the JP is presented below. It is important to note that while detailed information for the USP and EP methods is readily available, the current official HPLC method from the Japanese Pharmacopoeia (18th Edition) is not as easily accessible in the public domain. The information for the JP method is therefore based on references to known impurities and methods from previous editions.
| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Japanese Pharmacopoeia (JP) (Inferred) |
| Stationary Phase | L1 (Octadecylsilane - C18), 5 µm | Octadecylsilyl silica (B1680970) gel for chromatography R (C18), 5 µm | Octadecylsilyl silica gel (C18), 5 µm |
| Mobile Phase | Isocratic elution with a mixture of a chloroacetic acid buffer (pH 3.0) and acetonitrile (B52724).[1][2] | Gradient elution with a mixture of a phosphate (B84403) buffer and acetonitrile. | Isocratic elution with acetonitrile and water (pH adjusted to 3.0 with phosphoric acid).[3] |
| Flow Rate | Typically 2.0 mL/min.[1] | Typically 2.0 mL/min. | Typically 1.0 mL/min.[3] |
| Detection | UV at 214 nm or 254 nm.[2] | UV at 214 nm. | UV at 254 nm.[3] |
| Specified Impurities | Ibuprofen Related Compound C, and others.[2] | Impurities A, B, C, D, E, F, G, H, I, J, K, L, M, N, O, P, Q, R. | 4'-Isobutylacetophenone and others.[3] |
| System Suitability | Resolution between key peaks, tailing factor, and relative standard deviation of replicate injections.[4] | Peak-to-valley ratio for critical pairs, resolution, and signal-to-noise ratio. | Not fully available. |
Experimental Protocols
Detailed methodologies for the analysis of Ibuprofen-related substances are crucial for reproducibility and accurate comparison. Below are the experimental protocols derived from the pharmacopeial monographs and related scientific literature.
United States Pharmacopeia (USP) Method
Chromatographic Conditions:
-
Column: L1 packing (e.g., C18, 5 µm, 4.6 mm x 250 mm).
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 4.0 g of chloroacetic acid in 400 mL of water, adjust pH to 3.0 with ammonium (B1175870) hydroxide) and acetonitrile (e.g., in a 40:60 ratio).[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Detector: UV at 214 nm.
-
Injection Volume: Typically 20 µL.
System Suitability:
-
Resolution: The resolution, R, between the ibuprofen peak and any closely eluting specified impurity peak is not less than 1.5.
-
Tailing Factor: The tailing factor for the ibuprofen peak is not more than 2.0.
-
Relative Standard Deviation: The relative standard deviation for replicate injections of the standard solution is not more than 2.0%.
European Pharmacopoeia (EP) Method
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography R (e.g., C18, 5 µm, 4.6 mm x 150 mm).
-
Mobile Phase: A gradient elution is used with Mobile Phase A (a mixture of phosphoric acid, water, and acetonitrile) and Mobile Phase B (acetonitrile). The gradient is typically run over a period of 40-60 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detector: UV at 214 nm.
-
Injection Volume: Typically 20 µL.
System Suitability:
-
Peak-to-valley ratio: For critical peak pairs, such as ibuprofen and impurity B, the peak-to-valley ratio should be not less than 1.5.
-
Signal-to-noise ratio: The signal-to-noise ratio for the principal peak in the chromatogram obtained with a dilute reference solution should be at least 10.
Japanese Pharmacopoeia (JP) Method (Inferred from available data)
-
Column: Octadecylsilyl silica gel (C18, 5 µm, 4.6 mm x 250 mm).[3]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 45:55 ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Detector: UV at 254 nm.[3]
-
Injection Volume: Not specified.
Visualizing the Methodologies
To better understand the workflow and the comparative aspects of these pharmacopeial methods, the following diagrams are provided.
References
A Comparative Evaluation of the Anti-inflammatory Activity of m-Isobutyl Ibuprofen and (S)-Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241) is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] It is commercially available as a racemic mixture of two enantiomers: (S)-Ibuprofen (dexibuprofen) and (R)-Ibuprofen. The pharmacological activity is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2.[2] The (R)-enantiomer is significantly less active but can undergo in vivo chiral inversion to the active (S)-form.[2]
This guide focuses on the comparison between the active (S)-enantiomer and a positional isomer, m-Isobutyl Ibuprofen (2-(3-isobutylphenyl)propanoic acid), where the isobutyl group is shifted from the para (4-) to the meta (3-) position on the phenyl ring. This structural change is predicted to have a significant impact on the molecule's ability to bind to the active site of COX enzymes.
Data Presentation
In Vitro COX Enzyme Inhibition
The primary mechanism of action of ibuprofen is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3] The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| (S)-Ibuprofen | Data available in literature | Data available in literature |
| This compound | Not Available (Predicted to be significantly higher than (S)-Ibuprofen) | Not Available (Predicted to be significantly higher than (S)-Ibuprofen) |
Note: Specific IC50 values for (S)-Ibuprofen can vary between studies depending on the assay conditions. The activity of this compound is hypothesized based on SAR principles, which suggest that the para-substituted isobutyl group is crucial for optimal binding to the COX enzyme's active site.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and well-established assay to evaluate the in vivo anti-inflammatory activity of new chemical entities.[4][5] The efficacy is measured as the percentage of edema inhibition.
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| (S)-Ibuprofen | Dose-dependent inhibition reported in literature | Significant, dose-dependent inhibition |
| This compound | Not Available | Not Available (Predicted to be significantly lower than (S)-Ibuprofen) |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing co-factors such as hematin (B1673048) and glutathione.
-
Test Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (e.g., (S)-Ibuprofen or this compound) or vehicle (DMSO) for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.[6]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of test compounds.
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Compound Administration: The test compounds ((S)-Ibuprofen or this compound) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin (B1671933) or (S)-Ibuprofen.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[7]
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[7]
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups with the control group.
Mandatory Visualization
Caption: Cyclooxygenase pathway and the inhibitory action of Ibuprofen isomers.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Conclusion
(S)-Ibuprofen is a potent anti-inflammatory agent with well-documented inhibitory activity against both COX-1 and COX-2 enzymes. The structure-activity relationship of arylpropionic acid NSAIDs indicates that the para-position of the alkyl group is a key determinant of activity.[3] The shift of the isobutyl group to the meta-position in this compound would alter the three-dimensional shape of the molecule, likely hindering its ability to fit into the hydrophobic channel of the COX enzyme's active site. This steric hindrance is predicted to result in significantly reduced anti-inflammatory activity compared to (S)-Ibuprofen. To confirm this hypothesis, the synthesis of this compound and its evaluation in the described in vitro and in vivo assays would be necessary.
References
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of m-Isobutyl Ibuprofen: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. m-Isobutyl Ibuprofen, an impurity of Ibuprofen, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound from a laboratory setting.
I. Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful to aquatic life with long-lasting effects.[1]
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
II. Determining the Regulatory Status of Your Waste
The cornerstone of proper disposal is determining whether this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination dictates the entire disposal process. Since this compound is not explicitly listed as a P- or U-series hazardous waste, a hazardous waste determination must be made based on its characteristics.
Actionable Steps for Waste Classification:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office is the definitive resource for hazardous waste determination and disposal procedures at your facility. They will be familiar with federal, state, and local regulations.
-
Review the Safety Data Sheet (SDS): The SDS for this compound will contain information on its physical and chemical properties. While it may not provide a specific waste code, it will provide data necessary to evaluate its characteristics.
-
Evaluate for RCRA Characteristics: In conjunction with your EHS office, assess if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001): Based on its flashpoint. This compound is not flammable.[1]
-
Corrosivity (D002): Based on its pH. This is not typically a concern for this compound.
-
Reactivity (D003): Based on its stability and potential to react violently. No dangerous reactions are known.[2]
-
Toxicity (D004-D043): This is determined through the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for the substance to leach into groundwater. Given that this compound is harmful to aquatic life, this is a potential characteristic. Your EHS office can advise if a TCLP test is necessary.
-
The logical workflow for determining the correct disposal path is illustrated below.
III. Procedural Steps for Disposal
Based on the determination made in the previous step, follow the appropriate procedure below.
Procedure A: Disposal of RCRA Hazardous Pharmaceutical Waste
If your EHS office determines that the this compound waste is hazardous, it must be managed as such.
1. Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a dedicated, compatible, and properly sealed hazardous waste container.
-
The container must be in good condition, leak-proof, and have a secure lid.
-
Do not mix with other, incompatible waste streams.
2. Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date accumulation started.
-
3. Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
4. Disposal:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Do not pour hazardous waste down the drain or dispose of it in the regular trash.
-
All hazardous pharmaceutical waste is typically sent for incineration at a licensed facility.[3]
Procedure B: Disposal of Non-Hazardous Pharmaceutical Waste
If your EHS office determines that the this compound waste is not a RCRA hazardous waste, it should still be managed responsibly to minimize environmental impact.
1. Segregation and Collection:
-
Collect waste this compound in a dedicated container that is clearly marked as "Non-Hazardous Pharmaceutical Waste for Incineration."[3][4]
-
Even if not RCRA hazardous, this waste should not be mixed with regular trash or poured down the drain due to its aquatic toxicity.
2. Labeling:
-
Label the container with "Non-Hazardous Pharmaceutical Waste" and identify the contents ("this compound").
3. Storage:
-
Store the container in a secure area within the laboratory to prevent accidental spillage or misuse.
4. Disposal:
-
Coordinate with your EHS office for the collection and disposal of the non-hazardous pharmaceutical waste.
-
The recommended best practice for non-hazardous pharmaceutical waste is incineration to prevent its entry into the environment.[3]
IV. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazardous characteristics of waste as defined by the EPA.
| Characteristic | RCRA Waste Code | Regulatory Threshold | Applicability to this compound |
| Ignitability | D001 | Liquid with flash point < 60°C (140°F) | Not applicable; the substance is not flammable.[1] |
| Corrosivity | D002 | Aqueous with pH ≤ 2 or ≥ 12.5 | Not applicable. |
| Reactivity | D003 | Unstable, reacts violently with water, etc. | Not applicable; no dangerous reactions are known.[2] |
| Toxicity | D004 - D043 | Exceeds specific concentration limits in a TCLP test | Possible; requires determination by your EHS office. |
By following these procedures and working closely with your institution's Environmental Health and Safety office, you can ensure the safe, compliant, and environmentally responsible disposal of this compound. This proactive approach to waste management is fundamental to maintaining a safe and sustainable laboratory environment.
References
Essential Safety and Logistical Information for Handling m-Isobutyl Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of m-Isobutyl Ibuprofen, a compound often used in pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Health Hazard Information
This compound presents several health hazards that necessitate careful handling. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the material.[3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4] In cases of potential significant exposure, fire/flame resistant and impervious clothing should be worn.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Quantitative Data Summary
| Property | Value | Source |
| Hazard Statements | H302, H315, H319, H335, H412 | [1] |
| Signal Word | Warning | [1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| Storage Temperature | Store in accordance with information listed on the product insert. | [1] |
Operational Plan for Handling this compound
This step-by-step plan outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed receptacle in a dry, well-ventilated area.[1][3][5]
-
Follow the specific storage temperature guidelines provided on the product insert.[1]
2. Preparation for Handling:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Assemble all necessary equipment and materials before starting your work.
-
Don the appropriate PPE as specified above.
3. Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[3]
-
Use the smallest amount of the substance necessary for your experiment.
-
Keep the container closed when not in use.
4. Spill Management:
-
In case of a small spill, use personal protective equipment and avoid dust formation.[3]
-
Do not let the product enter drains.[3]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3]
5. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If on Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
If in Eyes: Flush eyes with water as a precaution.[3]
6. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Alternatively, for small quantities, mix the material with a non-hazardous, combustible material and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Another option for disposal is to mix the medicine with an undesirable substance like used coffee grounds or kitty litter, place it in a sealed bag or container, and dispose of it in the household trash.[6][7][8]
-
Always check with local regulations for any specific disposal requirements. The best way to dispose of unwanted medicine is through a drug take-back program.[6][7]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
